4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H17NO8 |
|---|---|
Molekulargewicht |
291.25 g/mol |
IUPAC-Name |
(2R,3R,4S)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
OROCJNDGXWMTBX-UFGQHTETSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, more commonly known as N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family.[1] Sialic acids are critical nine-carbon α-keto sugars that occupy the terminal positions of glycan chains on cell surfaces and secreted glycoproteins.[2][3] Their strategic location enables them to mediate a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen interactions, making them a focal point for research and drug development.[4][5] This document details the mammalian and bacterial biosynthetic pathways and provides in-depth protocols for modern chemoenzymatic synthesis, a powerful approach that combines chemical flexibility with the high selectivity of enzymatic reactions for efficient, large-scale production.[6][7]
Introduction: The Significance of N-Acetylneuraminic Acid (Neu5Ac)
N-acetylneuraminic acid (Neu5Ac) and its derivatives are fundamental components of the cellular landscape in vertebrates.[8] As the terminal residues on glycoproteins and glycolipids, they are directly involved in molecular recognition and interaction events that are vital for physiological and pathological processes.[6] The high concentration of sialic acids in the human brain, for instance, underscores their importance in neural transmission and synaptogenesis.[1] Furthermore, many pathogens, including the influenza virus, utilize sialic acids as receptors to gain entry into host cells, while certain bacteria coat themselves in sialic acid to evade the host immune system through molecular mimicry.[8][9]
Given this profound biological significance, the ability to synthesize Neu5Ac and its analogues is crucial for:
-
Drug Discovery: Developing inhibitors of viral neuraminidases (e.g., for influenza) or bacterial sialidases.
-
Glycoengineering: Modifying cell surface glycans to study their functions or to enhance the therapeutic properties of glycoprotein-based drugs.[5][9]
-
Biopharmaceutical Production: Improving the sialylation of recombinant proteins, which can enhance their serum half-life and efficacy.
This guide will explore the natural biosynthetic routes and detail a robust chemoenzymatic strategy that leverages the efficiency and specificity of enzymes for practical, scalable synthesis.
The De Novo Biosynthesis Pathway in Mammals
In mammalian cells, the synthesis of Neu5Ac is a multi-step process that begins in the cytosol and culminates in the generation of an activated sugar nucleotide, CMP-Neu5Ac, which is the donor for all sialyltransferase enzymes.[1][10] The pathway is tightly regulated, primarily at the initial step.
The key stages are as follows:
-
Epimerization and Kinase Activity: The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc). A key bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), catalyzes the first two committed steps.[10][11][12]
-
Epimerase Domain: Converts UDP-GlcNAc into N-acetylmannosamine (ManNAc) and UDP.[8][13] This is the rate-limiting step and is subject to feedback inhibition by the final product, CMP-Neu5Ac.[13][14]
-
Kinase Domain: Phosphorylates ManNAc at the C-6 position to produce N-acetylmannosamine-6-phosphate (ManNAc-6-P).[10][15]
-
-
Condensation: The six-carbon ManNAc-6-P is condensed with a three-carbon molecule, phosphoenolpyruvate (PEP), to form the nine-carbon scaffold of sialic acid. This reaction is catalyzed by N-acetylneuraminic acid 9-phosphate synthase (NANS), yielding N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[8][10]
-
Dephosphorylation: The phosphate group at C-9 is removed by N-acetylneuraminic acid 9-phosphate phosphatase (NANP) to yield free Neu5Ac in the cytoplasm.[10][16]
-
Activation: Before it can be incorporated into glycans, Neu5Ac must be activated. This occurs in the nucleus, where CMP-Neu5Ac synthetase (CMAS) catalyzes the reaction of Neu5Ac with cytidine triphosphate (CTP) to form cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac).[1][17] This activated sugar donor is then transported to the Golgi apparatus for use by sialyltransferases.
Caption: Mammalian de novo biosynthesis of Neu5Ac.
Chemoenzymatic Synthesis: A Practical Approach for Scalable Production
While understanding the biological pathway is essential, in vitro chemoenzymatic synthesis is the preferred method for producing large quantities of Neu5Ac for research and industrial applications.[6][7] This approach offers high yields and stereoselectivity under mild reaction conditions, avoiding the use of harsh organic solvents.[17][18]
A highly efficient and common strategy involves a one-pot, two-enzyme cascade starting from the inexpensive precursor N-acetyl-D-glucosamine (GlcNAc).[19][20]
Causality Behind the One-Pot Strategy: The enzymatic epimerization of GlcNAc to ManNAc is a reversible reaction with an unfavorable equilibrium.[19] By including the second enzyme, N-acetylneuraminic acid aldolase (NAL), in the same pot, the ManNAc product is immediately consumed in the subsequent, essentially irreversible condensation step. This constant removal of ManNAc pulls the initial equilibrium reaction forward, leading to a high overall conversion rate from GlcNAc to Neu5Ac.[20]
Key Enzymes:
-
N-acyl-D-glucosamine 2-epimerase (AGE): This enzyme isomerizes GlcNAc to ManNAc. Unlike the mammalian GNE, bacterial AGEs often require ATP as a cofactor, not for phosphorylation, but as an allosteric activator.[18]
-
N-acetylneuraminic acid aldolase (NAL): Also known as Neu5Ac lyase, this enzyme catalyzes the reversible aldol condensation of ManNAc and pyruvate to form Neu5Ac.[21][22] The reaction equilibrium favors cleavage, but by using a large excess of pyruvate, the synthesis reaction is strongly favored.[23][24]
Caption: Workflow for one-pot chemoenzymatic synthesis of Neu5Ac.
Experimental Protocol: One-Pot Synthesis of Neu5Ac
This protocol describes a representative one-pot synthesis of Neu5Ac from GlcNAc and pyruvate using recombinant AGE and NAL enzymes.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Sodium Pyruvate
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer
-
Recombinant N-acyl-D-glucosamine 2-epimerase (AGE)
-
Recombinant N-acetylneuraminic acid aldolase (NAL)
-
Anion exchange resin (e.g., DEAE-Sephadex)
-
Formic acid for elution
Procedure:
-
Reaction Setup:
-
Prepare a 100 mM Tris-HCl buffer solution and adjust the pH to 7.5-8.5.[19]
-
In a reaction vessel, dissolve GlcNAc (e.g., 100 mM), sodium pyruvate (e.g., 500 mM, a 5-fold excess), ATP (e.g., 2.5 mM), and MgCl₂ (e.g., 2 mM) in the Tris-HCl buffer.[19][25] The large excess of pyruvate is critical to drive the NAL-catalyzed reaction toward synthesis.[22]
-
-
Enzymatic Reaction:
-
Add AGE and NAL enzymes to the reaction mixture. The optimal ratio of AGE to NAL may need to be determined empirically but often favors a higher concentration of NAL (e.g., 1:4 U/L ratio).[19]
-
Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours.[19]
-
Monitor the reaction progress by taking aliquots and analyzing for Neu5Ac concentration using methods like HPLC.
-
-
Reaction Termination and Enzyme Removal:
-
Terminate the reaction by heating the mixture to 100°C for 5-10 minutes to denature and precipitate the enzymes.[19]
-
Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing the product.
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated anion exchange column (e.g., DEAE-Sephadex).[23] Neu5Ac, being an acid, will bind to the positively charged resin, while unreacted neutral sugars like GlcNAc and ManNAc will flow through.
-
Wash the column with deionized water to remove any remaining unbound impurities.
-
Elute the bound Neu5Ac using a gradient of a weak acid, such as formic acid (e.g., 0-20% v/v).[23]
-
Collect the fractions containing Neu5Ac and confirm purity via HPLC or other analytical methods.
-
-
Product Recovery:
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final Neu5Ac product as a white solid.
-
Quantitative Data Summary:
| Parameter | Typical Value | Rationale |
| GlcNAc Concentration | 100-200 mM | Substrate for the cascade reaction. |
| Pyruvate Concentration | 500 mM - 1 M | 5- to 10-fold molar excess to drive NAL equilibrium toward synthesis.[20][25] |
| Buffer pH | 7.5 - 8.5 | Optimal pH range for both AGE and NAL enzymes.[19][21] |
| Temperature | 37°C | Provides a good balance of enzyme activity and stability.[19] |
| ATP / MgCl₂ | ~2.5 mM / ~2 mM | Required cofactors for AGE activity.[19] |
| Reaction Time | 12 - 24 hours | Sufficient time for the reaction to approach completion.[19] |
| Expected Yield | >80% | High conversion is achievable due to the one-pot cascade design.[20] |
Conclusion
The synthesis of N-acetylneuraminic acid is a cornerstone of glycobiology research and biopharmaceutical development. The elucidation of its native biosynthetic pathways in both mammals and bacteria has provided the essential enzymatic toolkit for creating powerful in vitro synthesis platforms. Chemoenzymatic methods, particularly one-pot multi-enzyme cascades, represent a mature, efficient, and scalable strategy for producing this vital molecule. By combining the low cost of simple starting materials with the unparalleled specificity of enzymes like AGE and NAL, researchers can readily access the quantities of Neu5Ac needed to explore its diverse biological roles and develop next-generation therapeutics.
References
- 1. Sialic acid - Wikipedia [en.wikipedia.org]
- 2. Structure, function and metabolism of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter - Introduction to Sialic Acid Structure, Occurrence, Biosynthesis and Function | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enzymes of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. Glycation Interferes with the Activity of the Bi-Functional UDP-N-Acetylglucosamine 2-Epimerase/N-Acetyl-mannosamine Kinase (GNE) [mdpi.com]
- 16. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reaction mechanism of N-acetylneuraminic acid lyase revealed by a combination of crystallography, QM/MM simulation, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Production of N-Acetyl-d-Neuraminic Acid by Use of an Efficient Spore Surface Display System - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid CAS number
A Comprehensive Technical Guide to N-Acetylneuraminic Acid (Neu5Ac)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Nomenclature and Significance
The compound systematically named 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid is more commonly and widely known in scientific literature as N-acetylneuraminic acid (Neu5Ac) . It is the most prevalent member of the sialic acid family, a class of nine-carbon α-keto acids.[1][2] This guide will use the common name, N-acetylneuraminic acid (Neu5Ac), and its associated CAS Number: 131-48-6 , to explore its multifaceted role in biology and its applications in research.[1][3][4][5]
Neu5Ac is typically found at the outermost end of glycan chains on glycoproteins and glycolipids, playing a pivotal role in a vast array of biological processes.[6] Its terminal position and negative charge at physiological pH are critical to its functions, which include cell-cell recognition, cell adhesion, signaling, and immune responses.[2][6][7] Furthermore, Neu5Ac serves as a receptor for various pathogens, including influenza viruses, making it a key molecule in the study of infectious diseases.[2] This guide provides an in-depth overview of its chemical properties, biological functions, and key experimental protocols for its study.
Part 1: Physicochemical Properties of N-Acetylneuraminic Acid
A thorough understanding of the physicochemical properties of Neu5Ac is fundamental for its application in research and development. These properties influence its behavior in biological systems and dictate the conditions for its handling and analysis.
| Property | Value | Source(s) |
| CAS Number | 131-48-6 | [1][3][4][5] |
| Molecular Formula | C₁₁H₁₉NO₉ | [1][8] |
| Molecular Weight | 309.27 g/mol | [1][8][9] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 186 °C (decomposes) | [2][9] |
| Solubility | 50 g/L in water (20°C) | [6] |
| pKa | ~2.6 | [6] |
| Optical Rotation (α) | -32° (c=2, water) | [6] |
Part 2: The Central Role of Neu5Ac in Cellular Biology
Neu5Ac is not merely a structural component but an active participant in a multitude of physiological and pathological processes. Its strategic location on the cell surface allows it to mediate interactions with the extracellular environment.
Biosynthesis of N-Acetylneuraminic Acid
The biosynthesis of Neu5Ac is a multi-step enzymatic pathway primarily occurring in the cytoplasm, with the final activation step taking place in the nucleus.[10][11] The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the formation of CMP-Neu5Ac, the activated sugar nucleotide donor for sialyltransferases.[7][11][12]
The key enzymatic steps are:
-
Epimerization and Kinase Activity: UDP-GlcNAc is converted to N-acetylmannosamine (ManNAc), which is then phosphorylated to ManNAc-6-phosphate by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[11]
-
Condensation: N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to yield N-acetylneuraminate-9-phosphate (Neu5Ac-9-P).[11]
-
Dephosphorylation: Neu5Ac-9-phosphate phosphatase (NANP) removes the phosphate group to produce Neu5Ac.[11]
-
Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac using cytidine triphosphate (CTP) to form cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac).[11][12]
This activated form, CMP-Neu5Ac, is then transported into the Golgi apparatus where sialyltransferases attach Neu5Ac to the terminal positions of glycans on proteins and lipids.[7][10]
Part 3: Experimental Protocols and Methodologies
Accurate synthesis and quantification of Neu5Ac are crucial for research in glycobiology and drug development. This section outlines established protocols.
Chemical Synthesis of N-Acetylneuraminic Acid
While enzymatic methods are common, chemical synthesis allows for the creation of derivatives and labeled compounds. A general approach involves the stereoselective condensation of a protected N-acetylmannosamine derivative with a pyruvate equivalent.
Exemplary Synthesis from N-acetyl-D-glucosamine: [13]
-
Rationale: This multi-step synthesis leverages a readily available starting material to construct the nine-carbon backbone of Neu5Ac with precise stereochemical control. Key reactions include the Henry reaction for C-C bond formation and a reductive denitration.
Step-by-Step Methodology: [13]
-
Preparation of the Nitro Derivative: Convert N-acetyl-D-glucosamine into a protected 1-deoxy-1-nitro derivative. This introduces a key functional group for subsequent carbon-carbon bond formation.
-
Henry Reaction: React the nitro derivative with a protected glyceraldehyde (e.g., cyclohexylidene-D-glyceraldehyde). This condensation reaction forms the nine-carbon backbone.
-
Acetylation and Reductive Denitration: Acetylate the newly formed hydroxyl groups and then reductively remove the nitro group using a reagent like tributyltin hydride (Bu₃SnH). This step is crucial for establishing the correct stereochemistry.
-
Deprotection and Oxidation: Remove protecting groups to free the primary alcohol, which is then oxidized to a carboxylic acid.
-
Cyclization and Final Steps: The molecule is then esterified and acetylated, leading to a key dehydroneuraminate intermediate.
-
Final Conversion to Neu5Ac: The intermediate is converted to Neu5Ac through bromoetherification followed by reductive debromination and final hydrolysis of protecting groups.
Quantification of N-Acetylneuraminic Acid
Quantification of Neu5Ac in biological samples often requires initial hydrolysis to release it from glycoconjugates, followed by derivatization and detection.
Protocol: Quantification by RP-HPLC with Fluorescence Detection [14]
-
Rationale: This sensitive method is widely used for quantifying sialic acids. It involves acid hydrolysis to liberate Neu5Ac, followed by derivatization with a fluorogenic reagent, and separation and detection by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step-by-Step Methodology:
-
Sample Hydrolysis (Liberation of Neu5Ac):
-
To your sample (e.g., purified glycoprotein, biological fluid), add an equal volume of 0.1 M trifluoroacetic acid or 25 mM sulfuric acid.[14][15]
-
Incubate the mixture at 80°C for 60-120 minutes. The optimal time should be determined empirically for each sample type to maximize release without degradation.[14][15]
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Collect the supernatant containing the free Neu5Ac.
-
-
Fluorescent Derivatization (DMB Labeling):
-
Prepare a fresh solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Mix an equal volume of the hydrolyzed sample supernatant with the DMB reagent.
-
Incubate the reaction mixture in the dark at 50-60°C for 2.5-3 hours to form the fluorescent derivative.[14]
-
Stop the reaction by placing the samples on ice or by freezing.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., water with 0.1% formic acid) is typically used for separation.[14]
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the DMB derivative (e.g., Ex: 373 nm, Em: 448 nm).
-
Quantification: Generate a standard curve using known concentrations of pure Neu5Ac standard that have undergone the same hydrolysis and derivatization process. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Conclusion
N-acetylneuraminic acid, or this compound, is a molecule of profound importance in cellular biology and disease. Its unique chemical properties and strategic placement on the cell surface make it a critical mediator of molecular recognition and cellular communication. The methodologies for its synthesis and quantification are robust and essential tools for researchers in glycobiology, immunology, and therapeutic development. A comprehensive understanding of Neu5Ac, from its fundamental properties to its complex biological roles, will continue to fuel discoveries and innovations across the life sciences.
References
- 1. scbt.com [scbt.com]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. N-Acetylneuraminic Acid | 131-48-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. N-Acetylneuraminic acid | 131-48-6 | MA00746 | Biosynth [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]
- 7. Showing Compound N-Acetylneuraminic acid (FDB001209) - FooDB [foodb.ca]
- 8. N-Acetyl-Neuraminic Acid | C11H19NO9 | CID 439197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-acetyl-beta-neuraminic acid | C11H19NO9 | CID 445063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid properties
An In-Depth Technical Guide to 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid (Zanamivir)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid, more commonly known as Zanamivir. Zanamivir is a potent and selective inhibitor of the neuraminidase enzyme found on the surface of influenza A and B viruses.[1][2] As a transition-state analogue of sialic acid, it represents a cornerstone of rational drug design in antiviral therapy.[3] This document delves into its chemical and physical properties, mechanism of action, synthesis, biological activity, and key experimental protocols relevant to its study and application in drug development.
Chemical Identity and Physicochemical Properties
Zanamivir is a sialic acid analogue characterized by a guanidino group at the C-4 position, which enhances its binding affinity to the viral neuraminidase active site.[4]
Systematic IUPAC Name: (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[5]
Common Synonyms: Zanamivir, GG 167, GR 121167X[6]
The core physicochemical properties of Zanamivir are summarized in the table below, providing essential data for laboratory handling and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀N₄O₇ | [6][7] |
| Molecular Weight | 332.31 g/mol | [4][5][7] |
| Physical Appearance | White to off-white powder | [4][5] |
| Melting Point | 256 °C | [4][5] |
| Solubility | Water: 18 g/L (18,000 mg/L) at 25 °CDMSO: >16.6 mg/mL | [4][5][8] |
| Topological Polar Surface Area | 201 Ų | [7] |
| Hydrogen Bond Donors | 7 | [2][7] |
| Hydrogen Bond Acceptors | 8 | [7] |
Mechanism of Action: A Targeted Viral Egress Blockade
The therapeutic efficacy of Zanamivir is rooted in its highly specific inhibition of the influenza virus neuraminidase (NA) enzyme.[9][10] NA is a critical surface glycoprotein that facilitates the release of newly formed viral particles from infected host cells.[9][11][12]
The Role of Neuraminidase in the Viral Life Cycle:
-
Attachment and Entry: The influenza virus hemagglutinin (HA) protein binds to sialic acid residues on the surface of host cells, initiating infection.[3][11]
-
Replication: The virus replicates within the host cell.[10]
-
Budding and Egress: New virions assemble and bud from the host cell membrane. However, they remain tethered to the cell surface via HA-sialic acid interactions.
-
Release: Neuraminidase cleaves these terminal sialic acid residues, releasing the progeny virions and allowing them to infect neighboring cells.[10][12][13]
Inhibition by Zanamivir: Zanamivir is designed as a transition-state analogue of sialic acid, the natural substrate for the NA enzyme.[3] It binds with high affinity to the conserved active site of the NA enzyme, effectively blocking its catalytic activity.[9][10] This inhibition prevents the cleavage of sialic acid, causing newly formed virions to aggregate on the host cell surface and preventing their release and subsequent spread of infection.[9][10][11] This targeted action reduces the viral load, leading to a reduction in the severity and duration of influenza symptoms.[9]
Caption: Mechanism of Neuraminidase Inhibition by Zanamivir.
Synthesis Overview
The synthesis of Zanamivir is a complex chemoenzymatic process, often starting from N-acetyl-D-neuraminic acid (Neu5Ac) or N-acetyl-D-glucosamine.[4][12] A key step involves the introduction of the guanidino group at the C-4 position, which is crucial for its enhanced inhibitory activity compared to earlier sialic acid analogues like DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid).[14] Modifications at this position, as well as others, have been extensively explored in structure-activity relationship (SAR) studies to develop new and more potent neuraminidase inhibitors.[4][12]
Pharmacokinetics and Administration
Zanamivir exhibits low oral bioavailability (approximately 2-17%).[15][16] Consequently, for the treatment of respiratory influenza infections, it is administered as a dry powder via oral inhalation.[16][17] This route of administration delivers the drug directly to the primary site of infection, the respiratory tract, ensuring high local concentrations where the virus is replicating.[16] The absorbed portion of the drug is excreted unchanged in the urine, as it is not metabolized by the body.[16] The serum half-life following inhalation is approximately 2.5 to 5.1 hours.[16]
Biological Activity and Therapeutic Use
Zanamivir is a selective inhibitor of both influenza A and B virus neuraminidases.[8] It has demonstrated potent in vitro activity, with IC₅₀ values in the nanomolar range against various influenza strains.[6][8][15]
-
Treatment: When initiated within 48 hours of symptom onset, Zanamivir is effective in reducing the duration and severity of influenza illness.[9][17] The recommended dosage for treatment in adults and children aged 7 and older is 10 mg (two inhalations) twice daily for 5 days.[17]
-
Prophylaxis: Zanamivir is also used for the prevention of influenza in individuals who have been exposed to the virus.[16]
Resistance to Zanamivir can emerge through mutations in the hemagglutinin or neuraminidase genes. However, resistance has been observed less frequently for Zanamivir compared to other neuraminidase inhibitors like oseltamivir.[11]
Experimental Protocol: Neuraminidase Inhibition Assay
To assess the inhibitory activity of compounds like Zanamivir, a fluorescence-based neuraminidase inhibition assay is commonly employed. This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When MUNANA is cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme's activity. An effective inhibitor will reduce the cleavage of MUNANA, resulting in a lower fluorescence signal.[18] The concentration of the inhibitor required to reduce NA activity by 50% is determined as the IC₅₀ value.[18]
Materials:
-
Test compound (e.g., Zanamivir)
-
Influenza virus stock (containing neuraminidase)
-
MUNANA substrate (Sigma-Aldrich or equivalent)
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)[18]
-
Stop Solution (e.g., Ethanol/NaOH mixture)[18]
-
Clear, 96-well, flat-bottom plates[18]
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)[18]
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of Zanamivir (or the test compound) in assay buffer. A typical starting concentration for Zanamivir could be 300 µM, serially diluted to cover a range from 0 nM to 30,000 nM.[18]
-
Plate Setup:
-
Virus Addition: Add 50 µL of diluted influenza virus to each well (except the blank wells). Gently tap the plate to mix.[18]
-
Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.[18]
-
Substrate Addition: Add 50 µL of 300 µM MUNANA substrate to all wells. Gently tap to mix.[18]
-
Incubation: Incubate the plate at 37 °C for 1 hour.[18]
-
Stopping the Reaction: Add 100 µL of stop solution to each well to terminate the enzymatic reaction.[18]
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[18]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "virus only" control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
Stability and Storage
Zanamivir is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[6] Stock solutions can be stored at -20°C for several months.[8] It is recommended to prepare fresh aqueous solutions for biological experiments and not to store them for more than one day.[6] The powder for inhalation should be stored at room temperature (15 to 30°C) in a dry place.[17]
Conclusion
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid (Zanamivir) stands as a testament to the power of structure-based drug design. Its targeted inhibition of the influenza neuraminidase enzyme provides a critical therapeutic option for the management of influenza A and B infections. A thorough understanding of its physicochemical properties, mechanism of action, and associated experimental methodologies is essential for researchers and developers working to advance antiviral therapies and combat the persistent threat of influenza.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. zanamivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Zanamivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. apexbt.com [apexbt.com]
- 9. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zanamivir(5:1) I CAS#: 171094-50-1 I influenza viral neuraminidase inhibitor I InvivoChem [invivochem.com]
- 16. drugs.com [drugs.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. izsvenezie.com [izsvenezie.com]
The Pivotal Role of N-Acetylneuraminic Acid in Cellular Function: A Technical Guide for Researchers
Foreword
In the intricate world of cellular biology, the glycan landscape, or "glycome," represents a critical layer of complexity that governs a vast array of physiological and pathological processes. At the forefront of this complexity is 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, more commonly known as N-acetylneuraminic acid (Neu5Ac), the most prevalent form of sialic acid in human cells.[1][2] Its terminal position on glycoproteins and glycolipids places it at the crucial interface of cell-cell and cell-molecule interactions, making it a key regulator of cellular signaling, immune responses, and pathogen recognition.[1][3] This guide provides an in-depth technical exploration of Neu5Ac's function in cells, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of sialobiology. We will delve into the core molecular mechanisms, provide detailed experimental protocols for its study, and offer insights into the causality behind experimental choices, empowering researchers to design robust and insightful investigations into the multifaceted world of sialic acid.
I. The Cellular Sialome: A Dynamic Regulator of Function
The entirety of sialic acid-containing molecules on a cell's surface is termed the "sialome." This dynamic entity is not static but is intricately regulated by the coordinated action of sialyltransferases (STs), enzymes that add sialic acid to glycan chains, and sialidases (neuraminidases), which remove them.[4] The specific linkage of Neu5Ac to the underlying glycan chain, most commonly in α2,3- or α2,6-configurations, further diversifies the sialome and dictates its functional consequences.[3]
Sialic Acid in Cellular Communication and Signaling
The negatively charged nature of sialic acid contributes to the overall negative charge of the cell surface, influencing cell adhesion and repulsion.[1] Beyond this physical role, sialic acids are critical ligands for a class of binding proteins known as Siglecs (sialic acid-binding immunoglobulin-like lectins).[5] The interaction between sialic acids and Siglecs is a key mechanism for distinguishing "self" from "non-self," thereby modulating immune responses.[6] Dysregulation of this signaling axis is a hallmark of various diseases, including cancer and autoimmune disorders.[7][8]
Sialic Acid-Siglec Signaling Pathway
The binding of sialylated glycans on one cell to Siglec receptors on an immune cell, such as a natural killer (NK) cell or a T cell, can initiate an intracellular signaling cascade that inhibits the immune cell's cytotoxic activity. This is a common mechanism by which cancer cells evade immune surveillance.[5][9]
Caption: Sialic acid-Siglec binding inhibits immune cell cytotoxicity.
Sialic Acid in Neuronal Development and Function
The brain has the highest concentration of sialic acid in the human body, where it plays a pivotal role in neuronal development, synaptic plasticity, and memory formation.[10] Polysialic acid (polySia), a long chain of α2,8-linked sialic acid residues, is a unique post-translational modification primarily found on the Neural Cell Adhesion Molecule (NCAM).[11][12] This large, negatively charged polymer modulates NCAM-mediated cell adhesion, facilitating neuronal migration, axon guidance, and synapse formation.[4][10][12][13]
NCAM-Polysialic Acid Signaling in Synaptic Plasticity
The presence of polysialic acid on NCAM reduces its adhesive properties, creating a permissive environment for synaptic remodeling and plasticity. It has been shown to restrain signaling through GluN2B-containing NMDA receptors, thereby modulating long-term potentiation (LTP) and learning.[11]
Caption: Polysialic acid on NCAM modulates synaptic plasticity.
The Role of Sialic Acid in Cancer Progression
Aberrant sialylation is a well-established hallmark of cancer.[3] Increased sialylation, or "hypersialylation," on the surface of cancer cells contributes to multiple aspects of malignancy, including metastasis, immune evasion, and drug resistance.[9][14][15] For instance, the overexpression of sialyl-Lewis antigens promotes the adhesion of cancer cells to selectins on endothelial cells, facilitating their extravasation and the formation of distant metastases.[8]
Sialic Acid's Multifaceted Role in Cancer Metastasis
Caption: Hypersialylation drives multiple stages of cancer metastasis.
II. Methodologies for the Study of Cellular Sialylation
The choice of analytical technique to study sialic acid is paramount and depends on the specific research question. Here, we provide an overview and detailed protocols for three key methodologies.
Mass Spectrometry: For In-depth Structural Analysis
Mass spectrometry (MS) is a powerful tool for the detailed structural characterization and quantification of sialylated glycans.[16] However, the labile nature of the sialic acid linkage presents a challenge, often requiring derivatization to stabilize the molecule for analysis.[13][17]
Causality Behind Experimental Choice: MS-based approaches are the gold standard when precise structural information, including linkage isomerism (α2,3- vs. α2,6-), is required.[18] It is particularly valuable for biomarker discovery and for understanding the fine-structural changes in the sialome associated with disease.[16]
Experimental Workflow for LC-MS/MS Analysis of N-linked Glycans
Caption: A typical workflow for N-glycan analysis by LC-MS/MS.
Protocol: Sample Preparation for LC-MS Analysis of N-Glycans from Cultured Cells
-
Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Denaturation, Reduction, and Alkylation: [19]
-
Take 50-100 µg of protein and denature by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., SDS).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion: [19]
-
Perform a buffer exchange to remove interfering substances using a spin filter (e.g., 10 kDa MWCO).
-
Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
N-Glycan Release: [20]
-
Inactivate trypsin by heating at 95°C for 5 minutes.
-
Add PNGase F (Peptide-N-Glycosidase F) and incubate overnight at 37°C to release N-linked glycans.
-
-
Sialic Acid Derivatization (DMB Labeling): [7][21]
-
To the released glycans, add a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) in a mixture of acetic acid, water, and 2-mercaptoethanol.
-
Incubate at 50-60°C for 2-3 hours in the dark.
-
-
Purification of Labeled Glycans:
-
Purify the DMB-labeled glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).
-
-
LC-MS/MS Analysis:
-
Analyze the purified glycans using a liquid chromatography system coupled to a mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column is typically used for glycan separation.[22]
-
Lectin Staining: For Visualization and Linkage-Specific Detection
Lectins are carbohydrate-binding proteins that can be used to detect specific glycan structures.[23] Fluorescently labeled lectins are particularly useful for visualizing the distribution of sialic acids on the cell surface and in tissues.[6][24]
Causality Behind Experimental Choice: Lectin-based assays are advantageous for their relative simplicity, speed, and lower cost compared to MS.[25] They are ideal for high-throughput screening and for visualizing the cellular localization of specific sialic acid linkages. However, they provide less detailed structural information than MS and can be prone to non-specific binding.[26]
Table 1: Common Lectins for Sialic Acid Detection
| Lectin | Abbreviation | Specificity |
| Maackia amurensis Lectin II | MAL II | α2,3-linked sialic acid |
| Sambucus nigra Lectin | SNA | α2,6-linked sialic acid |
Protocol: Fluorescent Lectin Staining of Cultured Cells
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to the desired confluency.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[24]
-
Wash three times with PBS.
-
-
Permeabilization (Optional):
-
If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
-
Lectin Incubation:
-
Dilute the fluorescently labeled lectin (e.g., FITC-SNA or FITC-MAL II) to the recommended concentration (typically 5-20 µg/mL) in blocking buffer.
-
Incubate the cells with the lectin solution for 1 hour at room temperature in the dark.[6]
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound lectin.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Thiobarbituric Acid Assay: For Quantification of Total Sialic Acid
The thiobarbituric acid (TBA) assay is a classic colorimetric method for the quantification of total sialic acid.[27][28] The assay is based on the periodate oxidation of sialic acid to β-formylpyruvic acid, which then reacts with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.[29][30]
Causality Behind Experimental Choice: The TBA assay is a simple and cost-effective method for determining the total amount of sialic acid in a sample.[31] It is well-suited for applications where a quantitative measure of overall sialylation is needed, such as in quality control of biopharmaceuticals or for assessing global changes in sialylation in disease models. However, it does not provide any structural information and can be subject to interference from other molecules.[32]
Protocol: Thiobarbituric Acid Assay for Total Sialic Acid Quantification
-
Sample Hydrolysis:
-
To release sialic acid from glycoconjugates, hydrolyze the sample in 0.1 M sulfuric acid at 80°C for 1 hour.[29]
-
Neutralize the sample with an equal volume of 0.1 M NaOH.
-
-
Periodate Oxidation:
-
To 100 µL of the hydrolyzed sample, add 50 µL of periodate solution (25 mM periodic acid in 0.125 M H₂SO₄).
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Arsenite Quenching:
-
Stop the reaction by adding 50 µL of arsenite solution (2% sodium arsenite in 0.5 M HCl).
-
Mix until the yellow-brown color of iodine disappears.
-
-
Thiobarbituric Acid Reaction:
-
Add 500 µL of 0.1 M thiobarbituric acid solution (pH 9.0).
-
Heat in a boiling water bath for 15 minutes. A pink to red color will develop.
-
-
Chromophore Extraction:
-
Cool the tubes to room temperature.
-
Add 1 mL of acid-butanol (butanol containing 5% v/v 12 M HCl) and vortex vigorously to extract the chromophore.
-
Centrifuge to separate the phases.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the top organic layer at 549 nm.
-
Quantify the sialic acid concentration by comparing the absorbance to a standard curve prepared with known concentrations of Neu5Ac.
-
III. Concluding Remarks and Future Perspectives
The study of N-acetylneuraminic acid and the broader field of sialobiology continues to be a vibrant and rapidly evolving area of research. The profound implications of sialylation in health and disease, from cancer to neurobiology, underscore the importance of robust and well-validated analytical methods. The methodologies outlined in this guide provide a foundation for researchers to explore the intricate functions of this critical monosaccharide. As our understanding of the sialome deepens, so too will our ability to develop novel diagnostic and therapeutic strategies that target the aberrant sialylation associated with a multitude of human diseases. The continued development of high-sensitivity mass spectrometry techniques, novel lectin probes, and integrated multi-omics approaches will undoubtedly usher in a new era of discovery in the fascinating world of sialic acid.
IV. References
-
A role for polysialic acid in neural cell adhesion molecule heterophilic binding to proteoglycans. (1998). PubMed. --INVALID-LINK--
-
Neural Cell Adhesion Molecule-Associated Polysialic Acid Regulates Synaptic Plasticity and Learning by Restraining the Signaling through GluN2B-Containing NMDA Receptors. (n.d.). NIH. --INVALID-LINK--
-
An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. (n.d.). Consensus. --INVALID-LINK--
-
Insights into the Structure, Metabolism, Biological Functions and Molecular Mechanisms of Sialic Acid: A Review. (n.d.). MDPI. --INVALID-LINK--
-
Polysialylated Neural Cell Adhesion Molecule Promotes Remodeling and Formation of Hippocampal Synapses. (n.d.). PMC. --INVALID-LINK--
-
NCAM and attached polysialic acid affect behaviors of breast epithelial cells through differential signaling pathways. (n.d.). NIH. --INVALID-LINK--
-
Neuroimmunomodulatory properties of polysialic acid. (n.d.). PMC. --INVALID-LINK--
-
A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes. (n.d.). Mary Ann Liebert, Inc., publishers. --INVALID-LINK--
-
Biological function of sialic acid and sialylation in human health and disease. (2025). ResearchGate. --INVALID-LINK--
-
Multidirectional involvement of sialic acid overexpression in cancer progression. (n.d.). ResearchGate. --INVALID-LINK--
-
Exploration of the Sialic Acid World. (n.d.). ResearchGate. --INVALID-LINK--
-
An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. (2021). Agilent. --INVALID-LINK--
-
Sialic acid and biology of life: An introduction. (n.d.). PMC. --INVALID-LINK--
-
Sialic acid: an attractive biomarker with promising biomedical applications. (n.d.). PMC. --INVALID-LINK--
-
Workflows for Glycosylation and Sialic Acid Analysis of Biotherapeutic Glycoproteins. (2021). LCGC. --INVALID-LINK--
-
Detection Strategies for Sialic Acid and Sialoglycoconjugates. (2024). PubMed. --INVALID-LINK--
-
The impact of sialylation on tumor metastasis. (n.d.). ResearchGate. --INVALID-LINK--
-
Sialic acids in cancer biology and immunity—recent advancements. (n.d.). PMC. --INVALID-LINK--
-
Insights into the Structure, Metabolism, Biological Functions and Molecular Mechanisms of Sialic Acid: A Review. (2024). ResearchGate. --INVALID-LINK--
-
Illustration of the sialic acid metabolic pathway in cells and the pathobiological interactions of sialic acid residues on the cell surface. (n.d.). ResearchGate. --INVALID-LINK--
-
Comparative Serum Glycoproteomics Using Lectin Selected Sialic Acid Glycoproteins with Mass Spectrometric Analysis: Application to Pancreatic Cancer Serum. (n.d.). Scilit. --INVALID-LINK--
-
Detection Strategies for Sialic Acid and Sialoglycoconjugates. (2024). ResearchGate. --INVALID-LINK--
-
Insights into the role of sialylation in cancer progression and metastasis. (n.d.). PubMed Central. --INVALID-LINK--
-
Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. (2025). ResearchGate. --INVALID-LINK--
-
High‐Throughput Analyses of Glycans, Glycosites, and Intact Glycopeptides Using C4‐and C18/MAX‐Tips and Liquid Handling System. (n.d.). NIH. --INVALID-LINK--
-
Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. (n.d.). MDPI. --INVALID-LINK--
-
Multi-Level Workflows for Quantitative N-Glycan and Sialic Acid Analysis of Biotherapeutics. (2020). Technology Networks. --INVALID-LINK--
-
The Thiobarbituric Acid Assay of Sialic Acids. (2025). ResearchGate. --INVALID-LINK--
-
Selective recognition of Neu5Ac-containing N-glycans by human Siglec-10. (n.d.). ResearchGate. --INVALID-LINK--
-
Structural analysis of glycoprotein sialylation – part II: LC-MS based detection. (2013). Taylor & Francis Online. --INVALID-LINK--
-
Chemical structure of N-acetylneuraminic acid (neu5ac, sialic acid, sia). (n.d.). ResearchGate. --INVALID-LINK--
-
Sialic Acid Assay Kit (MAK314). (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Siglec Signaling in the Tumor Microenvironment. (n.d.). Frontiers. --INVALID-LINK--
-
Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation. (n.d.). PMC. --INVALID-LINK--
-
Glycoprotein N-glycan preparation for MS analysis. (n.d.). Consortium for Functional Glycomics. --INVALID-LINK--
-
Protocol for ultra performance liquid chromatography-mass spectrometry N-glycan analysis of the native and desialylated human apo-transferrin. (n.d.). Zenodo. --INVALID-LINK--
-
Sialic Acid as a Biomarker Studied in Breast Cancer Cell Lines In Vitro Using Fluorescent Molecularly Imprinted. (2021). GlycoImaging. --INVALID-LINK--
-
Identification of sialic acid modifications by LC-MS 2. (n.d.). ResearchGate. --INVALID-LINK--
-
Structural Analysis of Glycans. (n.d.). NCBI Bookshelf. --INVALID-LINK--
-
The thiobarbituric acid assay of sialic acids. (n.d.). PubMed. --INVALID-LINK--
-
Lectin-mediated staining followed by confocal imaging. (n.d.). ResearchGate. --INVALID-LINK--
-
Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. (n.d.). CentAUR. --INVALID-LINK--
-
Released N-Linked Glycan Analysis Workflow of Adalimumab. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Sialic acids siglec interaction: a unique strategy to circumvent innate immune response by pathogens. (n.d.). PubMed Central. --INVALID-LINK--
-
Common structures and types of sialic acid. (n.d.). ResearchGate. --INVALID-LINK--
-
The use of lectin microarray for assessing glycosylation of therapeutic proteins. (n.d.). PMC. --INVALID-LINK--
-
Technical Manual Thiobarbituric Acid Reactants (TBARS) Colorimetric Assay Kit. (n.d.). Maesbio. --INVALID-LINK--
-
Fluorescent Molecularly Imprinted Polymer Layers against Sialic Acid on Silica-Coated Polystyrene Cores—Assessment of the Binding Behavior to Cancer Cells. (2022). PMC. --INVALID-LINK--
-
Analysis of the Changes in Expression Levels of Sialic Acid on Influenza-Virus-Infected Cells Using Lectin-Tagged Polymeric Nanoparticles. (2016). Frontiers. --INVALID-LINK--
-
Lectin-Based Fluorescent Comparison of Glycan Profile—FDA Validation to Expedite Approval of Biosimilars. (2024). MDPI. --INVALID-LINK--
References
- 1. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroimmunomodulatory properties of polysialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the role of sialylation in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NCAM and attached polysialic acid affect behaviors of breast epithelial cells through differential signaling pathways: Polysialylation in regulating NCAM function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neural Cell Adhesion Molecule-Associated Polysialic Acid Regulates Synaptic Plasticity and Learning by Restraining the Signaling through GluN2B-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polysialylated Neural Cell Adhesion Molecule Promotes Remodeling and Formation of Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A role for polysialic acid in neural cell adhesion molecule heterophilic binding to proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 20. zenodo.org [zenodo.org]
- 21. agilent.com [agilent.com]
- 22. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]
- 23. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The use of lectin microarray for assessing glycosylation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. The thiobarbituric acid assay of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide [mdpi.com]
- 30. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 31. assaygenie.com [assaygenie.com]
- 32. researchgate.net [researchgate.net]
The Emergence of a Novel Sialic Acid Analogue: A Technical Guide to the Putative Discovery of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid
This technical guide delves into the prospective discovery and characterization of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid, a novel sialic acid analogue. While direct literature on this specific molecule is nascent, this document synthesizes established principles in carbohydrate chemistry and chemoenzymatic synthesis to propose a logical pathway for its discovery, synthesis, and potential applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of glycobiology and sialic acid-related therapeutics.
Introduction: The Scientific Imperative for Novel Sialic Acid Analogues
Sialic acids, a family of nine-carbon carboxylated monosaccharides, are pivotal players in a vast array of biological processes.[1][2][3] Occupying the terminal positions of glycan chains on cell surfaces, they mediate cellular adhesion, recognition, and signaling.[3][4] Their involvement in pathological conditions, including viral and bacterial infections as well as cancer, has made them attractive targets for drug discovery.[4][5][6]
The development of sialic acid analogues is a cornerstone of glycobiology research, offering powerful tools to probe and modulate the function of sialic acid-binding proteins such as sialidases (neuraminidases) and Siglecs.[4][7] Analogues that act as inhibitors of viral or human neuraminidases, for instance, have been successfully developed into antiviral drugs.[7] The structural modification of the sialic acid scaffold, such as through deoxygenation, can lead to enhanced potency and selectivity of these inhibitors.[8]
This guide focuses on a specific, novel analogue, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid. Its unique structural features, including the anhydro bridge and dideoxy modifications, suggest a departure from conventional sialic acid mimetics, hinting at potentially unique biological activities.
Proposed Synthetic Strategy: A Chemoenzymatic Approach
The synthesis of complex carbohydrate derivatives like the target molecule often presents significant challenges, typically involving laborious multi-step chemical procedures with low overall yields.[9] Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a more efficient and elegant solution.[1][9][10]
A plausible and efficient route to 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid would likely leverage the substrate promiscuity of N-acetylneuraminate lyase (NAL).[9] This enzyme catalyzes the reversible aldol condensation of N-acetyl-D-mannosamine (ManNAc) or its derivatives with pyruvate.[9]
Experimental Protocol: Chemoenzymatic Synthesis
Objective: To synthesize 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid via an NAL-catalyzed aldol condensation followed by chemical modifications.
Materials:
-
N-acetyl-D-mannosamine (ManNAc)
-
Pyruvate
-
N-acetylneuraminate lyase (NAL), immobilized on a solid support (e.g., Immobead 150P) for enhanced stability and reusability[9]
-
Anhydrous Dioxane
-
Sodium Hydride (60% dispersion in mineral oil)
-
(±)-2-Chloropropionic acid
-
Trifluoroacetic acid (TFA)
-
Dowex 50 (H+ form) resin
-
Amberlite IRA-400 (HCO3- form) resin
-
Standard laboratory glassware and purification apparatus (flash chromatography system, lyophilizer)
Methodology:
Step 1: Enzymatic Synthesis of the Sialic Acid Precursor
-
A solution of ManNAc (1.0 eq) and a five-fold excess of pyruvate (5.0 eq) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The excess pyruvate is crucial to drive the equilibrium of the NAL-catalyzed reaction towards product formation.[9]
-
Immobilized NAL is added to the reaction mixture. The reaction can be performed in a batch reactor or a continuous flow system for improved efficiency and scalability.[9]
-
The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the consumption of ManNAc and the formation of the N-acetylneuraminic acid (Neu5Ac) derivative.
-
Upon completion, the immobilized enzyme is filtered off for reuse. The crude product is purified using anion-exchange chromatography to remove unreacted pyruvate and other charged species.[9]
Step 2: Chemical Modification to Introduce the Anhydro Bridge and Deoxygenation
Note: The precise steps for the formation of the 2,6-anhydro bridge and the 3,4-dideoxy modifications would require significant developmental work. The following is a proposed, rational sequence based on established carbohydrate chemistry principles.
-
The purified sialic acid derivative from Step 1 is subjected to selective protection of hydroxyl groups to facilitate the desired modifications. A common strategy involves the use of trityl groups for primary alcohols.[11]
-
Introduction of the 2,6-anhydro bridge can be achieved through intramolecular cyclization, often promoted by a suitable leaving group at one position and a nucleophilic attack from the other.
-
The 3,4-dideoxy functionality would likely be introduced via a two-step process involving the formation of a double bond (elimination reaction) followed by stereoselective reduction.
-
Deprotection of the protecting groups is carried out under acidic conditions (e.g., using TFA) to yield the final product.
Step 3: Purification and Characterization
-
The final product is purified by a combination of ion-exchange chromatography and size-exclusion chromatography.
-
The structure and purity of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid are confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Causality Behind Experimental Choices
-
Immobilized Enzyme: The use of an immobilized NAL in a continuous flow system is a key design choice for process intensification. It allows for easy separation of the catalyst from the product, catalyst recycling, and improved operational stability over extended periods.[9]
-
Excess Pyruvate: The NAL-catalyzed reaction is reversible. A significant excess of one of the substrates (pyruvate) is employed to shift the reaction equilibrium towards the synthesis of the desired sialic acid derivative, thereby maximizing the yield.[9]
-
Orthogonal Protection Strategy: In the chemical modification phase, a carefully planned protecting group strategy is paramount. The choice of protecting groups must be such that they can be selectively introduced and removed without affecting other parts of the molecule, enabling precise chemical transformations.
Proposed Biological Evaluation: Probing the Inhibitory Potential
Given its structural similarity to known neuraminidase inhibitors like 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a primary focus of the biological evaluation of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid would be to assess its inhibitory activity against a panel of human and viral neuraminidases.[8][12]
Experimental Protocol: Neuraminidase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against human neuraminidases (NEU1, NEU2, NEU3, NEU4) and a representative viral neuraminidase (e.g., from influenza virus).
Materials:
-
Purified recombinant human neuraminidases (NEU1-4).
-
Viral neuraminidase.
-
Fluorogenic substrate: 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).
-
Synthesized 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid.
-
DANA (as a positive control inhibitor).
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
96-well microplates.
-
Fluorescence microplate reader.
Methodology:
-
Serial dilutions of the test compound and DANA are prepared in the assay buffer.
-
In a 96-well plate, the neuraminidase enzyme is pre-incubated with varying concentrations of the inhibitor for a specified period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the MUNANA substrate.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
-
The reaction is quenched by the addition of a stop solution (e.g., 0.1 M glycine, pH 10.5).
-
The fluorescence of the liberated 4-methylumbelliferone is measured using a microplate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Data Presentation and Visualization
Hypothetical Quantitative Data
Table 1: Hypothetical Neuraminidase Inhibition Data
| Compound | NEU1 IC₅₀ (µM) | NEU2 IC₅₀ (µM) | NEU3 IC₅₀ (µM) | NEU4 IC₅₀ (µM) | Viral NEU IC₅₀ (µM) |
| 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid | 150 | 35 | 50 | 80 | 25 |
| DANA (Control) | 143 | 43 | 61 | 74 | 10 |
This data is hypothetical and for illustrative purposes only.
Visualization of the Synthetic Pathway
Caption: Proposed chemoenzymatic synthesis pathway.
Visualization of the Experimental Workflow
Caption: Overall experimental workflow.
Conclusion and Future Directions
The proposed discovery of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid represents a logical progression in the field of sialic acid chemistry. The outlined chemoenzymatic synthetic route offers a robust and efficient strategy for its production, while the suggested biological evaluation provides a clear path to understanding its potential as a neuraminidase inhibitor.
Future research should focus on the stereoselective synthesis of this compound and the detailed structural elucidation of its interactions with target enzymes through techniques such as X-ray crystallography. Furthermore, exploring its effects on other sialic acid-binding proteins and its potential for metabolic incorporation into cellular glycans could unveil novel therapeutic and diagnostic applications.[2] The development of such unique sialic acid analogues will undoubtedly continue to be a fertile ground for innovation in drug discovery and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of miracle medicines from sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Deoxygenated analogs of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid as inhibitors of human neuraminidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine [beilstein-journals.org]
- 12. selleckchem.com [selleckchem.com]
understanding the stereochemistry of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid
An In-Depth Technical Guide to the Stereochemistry of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galacto-non-2-enonic acid
Foreword: The Imperative of Stereochemical Fidelity in Glycobiology
In the intricate world of molecular recognition, stereochemistry is the language of interaction. For drug development professionals and researchers in glycobiology, an unambiguous understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock of rational design and functional interpretation. The subject of this guide, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galacto-non-2-enonic acid, is an unsaturated derivative of sialic acid. Sialic acids are critical terminal residues on glycoconjugates, mediating a vast array of biological phenomena, from viral entry to immune cell trafficking.[1][2] Alterations to their structure, particularly their stereochemistry, can profoundly impact these interactions. This guide provides a comprehensive framework for the elucidation and understanding of the stereochemical nuances of this complex sialic acid analog, grounded in established analytical principles and field-proven methodologies.
Deconstructing the Molecule: A Structural and Stereochemical Primer
The systematic name, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galacto-non-2-enonic acid, provides a blueprint of the molecule's constitution and pre-defined stereochemistry. It is a nine-carbon monosaccharide derivative characterized by several key features that present unique stereochemical challenges:
-
Pyranoid Ring : The "2,6-anhydro" designation indicates an oxygen bridge between C2 and C6, forming a six-membered dihydropyran ring.
-
Multiple Chiral Centers : The "d-glycero-d-galacto" descriptor defines the stereochemistry of the exocyclic polyol chain (C7, C8, C9) and the C4 and C5 centers, based on the Fischer projections of D-glyceraldehyde and D-galactose.
-
Planar Constraint : A double bond between C2 and C3 ("non-2-enonic acid") introduces sp² hybridization, rendering this part of the ring planar and significantly influencing the overall ring conformation.[3]
-
Substituents : An acetylamino group at C4 is a key feature for potential hydrogen bonding and steric interactions.
The central challenge lies in confirming the relative and absolute configuration of all stereocenters and determining the molecule's preferred conformation in solution and the solid state, as this dictates its biological presentation.
The Analytical Trinity: A Multi-pronged Approach to Stereochemical Elucidation
No single technique can provide a complete stereochemical picture. A robust analysis relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation in Solution
NMR spectroscopy is the most powerful tool for determining the structure and conformational dynamics of molecules in solution.[4][5] For a molecule like our target compound, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to extract key stereochemical information.
Causality Behind the Experimental Choices: The goal is to translate NMR observables (chemical shifts, coupling constants, and Nuclear Overhauser Effects) into spatial information (dihedral angles and interatomic distances).
-
¹H NMR : Provides initial information on the number and type of protons. The chemical shifts of anomeric and ring protons are sensitive to their orientation (axial/equatorial).
-
¹³C NMR : Reveals the number of unique carbon atoms and their chemical environment.
-
COSY (Correlation Spectroscopy) : Establishes ¹H-¹H scalar coupling networks, allowing for the tracing of proton connectivity through bonds (e.g., H4 -> H5 -> H6 -> H7...).
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon, enabling unambiguous carbon signal assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : This is paramount for stereochemical assignment. It detects protons that are close in space (<5 Å), irrespective of their bonding. Strong NOE cross-peaks between, for example, protons on the ring and the exocyclic chain, provide definitive proof of their relative orientation.[6]
Interpreting the Data for Stereochemical Insights:
-
Coupling Constants (³J) : The magnitude of the three-bond proton-proton coupling constant (³J(H,H)) is related to the dihedral angle between the protons via the Karplus equation. While the C2=C3 double bond flattens part of the ring, ³J values for H4-H5, H5-H6, and H6-H7 are critical for defining the orientation of the substituents and the conformation of the rest of the ring and the side chain.[7]
-
NOE Data : The pattern of NOE cross-peaks provides a 3D map of proton proximities. For instance, an NOE between H4 and H6 would suggest a specific ring pucker. NOEs between ring protons and the N-acetyl methyl group can constrain the orientation of the acetylamino substituent.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for carbohydrates as it exchanges with hydroxyl protons, simplifying the spectrum.
-
Data Acquisition : Perform a series of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (≥600 MHz is recommended for resolving complex spectra).
-
Processing : Process the data using appropriate software (e.g., TopSpin, Mnova).
-
Assignment :
-
Start by identifying easily recognizable signals (e.g., the N-acetyl methyl singlet).
-
Use the COSY spectrum to trace the spin systems of the pyranose ring and the exocyclic chain.
-
Use the HSQC spectrum to assign the corresponding carbon signals.
-
Use HMBC to confirm assignments and connect fragments.
-
-
Stereochemical Analysis :
-
Measure ³J coupling constants from the high-resolution ¹H spectrum or COSY.
-
Integrate and analyze NOESY cross-peaks to generate a list of spatial constraints.
-
Use these constraints to build a 3D model of the molecule, often with the aid of molecular modeling software.
-
Logical Workflow for NMR-based Stereochemical Assignment
Caption: NMR workflow for structure and stereochemistry elucidation.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides unambiguous proof of the absolute configuration and a precise measurement of bond lengths, bond angles, and torsion angles in the crystalline state.[8] It serves as the "gold standard" for validating structures proposed by other methods.
Causality Behind the Experimental Choices: The method relies on obtaining a high-quality single crystal that diffracts X-rays in a predictable pattern. The diffraction data is then used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. The Flack parameter, calculated during structure refinement, confirms the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : This is often the most challenging step. The compound must be highly pure. Screen various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of sufficient size and quality.
-
Data Collection : Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. Collect the diffraction data.
-
Structure Solution & Refinement :
-
Process the raw diffraction data to obtain a reflection file.
-
Solve the structure using direct methods or Patterson methods to get an initial model.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the fit.
-
-
Validation : The final model is validated based on metrics like R-factor and goodness-of-fit. The absolute configuration is confirmed using the Flack parameter.
Chiral Chromatography: Ensuring Enantiomeric Purity
During a multi-step chemical synthesis, there is always a risk of producing a mixture of stereoisomers. Chiral chromatography is an essential tool for both analyzing the stereochemical purity of the final product and for separating isomers if necessary.[9][10]
Causality Behind the Experimental Choices: Chiral separation relies on the differential interaction between enantiomers and a chiral stationary phase (CSP).[11] The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times. For complex carbohydrates, polysaccharide-based CSPs are often the first choice.
Table 1: Common Chiral Stationary Phases for Carbohydrate Analysis
| CSP Type | Principle of Separation | Typical Analytes | Reference |
| Polysaccharide-based | Based on derivatives of cellulose or amylose. Separation occurs via hydrogen bonding, π-π interactions, and steric inclusion within the helical polymer structure. | Broad applicability for polar and non-polar compounds, including many carbohydrate derivatives. | [10] |
| Cyclodextrin-based | Cyclodextrins are chiral, cyclic oligosaccharides that form inclusion complexes. Separation is based on how well each enantiomer fits into the hydrophobic cavity and interacts with the hydroxyl groups on the rim. | Aromatic compounds, compounds with functional groups near the chiral center. | [11][12] |
| Protein-based | Utilizes immobilized proteins (e.g., bovine serum albumin) that have multiple chiral binding sites. | Ionic and polar compounds. | [10] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening : Screen a set of chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with different mobile phases (normal phase: hexane/isopropanol; reversed-phase: water/acetonitrile/methanol).
-
Method Optimization : Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.
-
Validation : The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
Conformational Analysis: The Shape of the Ring
The presence of the C2=C3 double bond prevents the dihydropyran ring from adopting a classic chair conformation. Instead, it will adopt a half-chair or a skew-boat conformation to relieve steric strain. X-ray crystallography on a similar compound, an N-acetyl-2,3-dehydro-2-deoxy-4-epi-neuraminic acid derivative, revealed that the pyranoid ring adopts a ⁵H₆ conformation.[8] This suggests that C5 is above and C6 is below the plane defined by the other ring atoms. This conformation must be validated for our target molecule in solution using NMR, specifically by combining ³J coupling constant analysis with NOE data.
Visualizing the Stereochemical Elucidation Pathway
Caption: Integrated workflow for stereochemical validation.
Conclusion: From Structure to Function
The rigorous determination of the stereochemistry of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galacto-non-2-enonic acid is a critical, multi-step process. It requires the logical application of NMR for solution-state analysis, X-ray crystallography for definitive solid-state structure, and chiral chromatography to ensure isomeric purity. The insights gained from this comprehensive analysis are fundamental for any subsequent research, whether it involves using this molecule as a tool to probe enzyme active sites, as a standard for assay development, or as a starting point for the design of novel therapeutics. In glycobiology, function follows form, and a validated three-dimensional structure is the essential key to unlocking that function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural occurrence and preparation of O-acylated 2,3-unsaturated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
The Biological Significance of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid and its Analogs: A Keystone for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sialic acids, the terminal gatekeepers of cellular glycans, are pivotal in a vast array of biological processes, from intercellular communication to pathological host-pathogen interactions. The enzymes that modulate the sialic acid landscape—sialidases and sialyltransferases—have consequently emerged as critical targets for therapeutic intervention. This guide provides an in-depth exploration of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, a derivative of the well-established sialidase inhibitor scaffold, Neu5Ac2en. We will dissect its chemical architecture, elucidate its mechanism of action as a transition-state analog inhibitor, and present its profound implications in the development of antiviral, antibacterial, and anticancer agents. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals in drug discovery and glycobiology research.
Part 1: The Central Role of Sialic Acids in Health and Disease
Sialic acids are a family of nine-carbon carboxylated monosaccharides that occupy the outermost termini of glycan chains on glycoproteins and glycolipids.[1][2] In humans, the most common sialic acid is N-acetylneuraminic acid (Neu5Ac).[3] This strategic positioning allows them to function as critical mediators of recognition events. The dynamic addition and removal of sialic acids, a process governed by sialyltransferases (STs) and sialidases (SAs, or neuraminidases), respectively, remodel the cell surface and are crucial in numerous physiological and pathological states.[1][4]
Pathogens have evolved to exploit these terminal sugars, using them to "cloak" themselves from the host immune system or as receptors for cellular entry.[4][5] Conversely, inhibiting the enzymes that process sialic acids offers a powerful strategy to combat disease. The clinical success of the anti-influenza drugs Zanamivir (Relenza™) and Oseltamivir (Tamiflu™), both of which are sialic acid analogs that inhibit viral neuraminidase, stands as a testament to this approach.[1][5] Furthermore, aberrant sialylation, particularly an increase in sialic acid expression (hypersialylation), is a well-documented hallmark of cancer progression and metastasis, making human sialic acid processing enzymes attractive targets for oncology.[5][6]
Part 2: Deconstructing the Inhibitor: 4-Acetylamino-Neu5Ac2en
The compound 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid is a structurally modified analog of sialic acid. Its name can be systematically understood in the context of glycochemistry, but it is more commonly recognized as a C-4 substituted derivative of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en), also known as DANA.[7]
-
Core Scaffold (Neu5Ac2en): The foundational structure, Neu5Ac2en, is an unsaturated derivative of Neu5Ac. The double bond between carbons 2 and 3 (the "2-en" moiety) flattens the pyranose ring into a half-chair conformation. This geometry mimics the oxocarbenium ion-like transition state of the sialic acid substrate during enzymatic cleavage by sialidases.[7][8] This mimicry makes Neu5Ac2en a potent, competitive, transition-state analog inhibitor of sialidases.[7]
-
The C-4 Position: The hydroxyl group at the C-4 position of sialic acid is not critical for binding to viral hemagglutinin, suggesting it can be replaced with other moieties without losing receptor recognition.[9] More importantly, modifying this position has proven to be a highly effective strategy for enhancing inhibitory potency against sialidases. The anti-influenza drug Zanamivir, for instance, is a C-4 substituted Neu5Ac2en derivative, featuring a positively charged guanidinyl group that forms a key salt bridge with a conserved glutamate residue in the active site of influenza neuraminidase.[8][9]
-
4-Acetylamino Substitution: The specific substitution with an acetylamino group at the C-4 position in the topic compound represents one of many possible modifications to this scaffold. Such derivatives are synthesized and evaluated to probe the structure-activity relationship (SAR) and develop inhibitors with improved potency and selectivity for specific viral, bacterial, or human sialidase isoforms.[8][10]
Caption: Relationship between native sialic acid and modified inhibitor scaffolds.
Part 3: Mechanism of Action - Competitive Inhibition of Sialidases
Sialidases catalyze the hydrolysis of terminal sialic acid residues from glycoconjugates.[8] The catalytic mechanism proceeds through a transition state that has significant oxocarbenium ion character at the anomeric carbon (C2). As previously mentioned, Neu5Ac2en derivatives are designed to mimic this high-energy intermediate.
The Inhibition Workflow:
-
Entry into Active Site: The inhibitor, structurally similar to the natural substrate (sialic acid), enters the catalytic pocket of the sialidase enzyme.
-
Transition-State Mimicry: The planar geometry conferred by the C2-C3 double bond, along with the carboxylate and N-acetyl groups, allows the inhibitor to bind with high affinity to the active site residues that are poised to stabilize the natural transition state.
-
Competitive Blockade: By occupying the active site with high affinity, the inhibitor prevents the binding and subsequent cleavage of the natural sialic acid-containing substrates. This competitive inhibition effectively shuts down the enzyme's biological function.
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency. Modifications at the C-4 position are crucial for tuning this potency and achieving selectivity against different sialidases, such as discriminating between a viral neuraminidase and a human neuraminidase (NEU) isozyme.[11]
Caption: Competitive inhibition of the sialidase catalytic cycle.
Part 4: Therapeutic Frontiers and Developmental Insights
The versatility of the 4-substituted Neu5Ac2en scaffold makes it a valuable platform for developing drugs against a range of diseases.
Antiviral Drug Development
The primary and most validated application is in combating the influenza virus.[5] Viral neuraminidase (NA) is essential for the release of new virus particles from infected cells, preventing their self-aggregation and facilitating their spread through mucus.[8]
-
Mechanism: Inhibitors like 4-substituted Neu5Ac2en derivatives block the active site of NA, trapping the newly formed virions on the surface of the host cell and halting the propagation of the infection.
-
Field Insight: While Zanamivir and Oseltamivir are effective, the emergence of drug-resistant viral strains necessitates the development of novel inhibitors.[5] Synthesizing and screening libraries of C-4 modified Neu5Ac2en analogs can lead to compounds that are effective against resistant strains or possess a broader spectrum of activity against different influenza A and B subtypes.[11] Interestingly, some conjugates have been shown to inhibit viral entry by interacting with hemagglutinin, offering a dual mechanism of action.[9][12]
Antibacterial Applications
Many pathogenic bacteria, including those responsible for cholera (Vibrio cholerae) and pneumonia (Streptococcus pneumoniae), produce sialidases. These enzymes help the bacteria by unmasking cellular receptors for adhesion, providing nutrients, and disrupting host immune signaling.
-
Mechanism: Inhibiting bacterial sialidases can diminish the pathogen's ability to colonize host tissues and cause disease.
-
Field Insight: A key challenge is achieving selectivity for bacterial sialidases over the host's human sialidases to minimize off-target effects. The design of C-4 modified Neu5Ac2en derivatives that exploit structural differences between the active sites of bacterial and human enzymes is a critical area of research.[7][11]
Anticancer Therapeutics
Cancer cells often exhibit altered glycosylation patterns, most notably an over-expression of sialic acids (hypersialylation). This is mediated by the upregulation of certain human sialyltransferases (STs) and sialidases (e.g., NEU1 and NEU3). Hypersialylation contributes to metastasis by modulating cell adhesion, motility, and immune evasion.
-
Mechanism: By inhibiting human sialidases involved in the cancer phenotype, it may be possible to remodel the cancer cell surface, reduce metastatic potential, and restore immune recognition.
-
Field Insight: The development of potent and isozyme-selective inhibitors for human sialidases is still in its early stages compared to antiviral research.[5] 4-substituted Neu5Ac2en analogs serve as crucial chemical probes to elucidate the specific roles of NEU1-4 in cancer biology and as starting points for the development of novel antimetastatic drugs.[6][13]
Part 5: Core Experimental Protocols
The evaluation of novel sialidase inhibitors requires robust and reproducible assays. Below are foundational protocols for researchers in this field.
Protocol 1: General Neuraminidase (Sialidase) Inhibition Assay
This fluorometric assay is widely used to determine the IC₅₀ of potential inhibitors.
Principle: The assay uses a fluorogenic substrate, 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by a sialidase, MUNANA releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. An effective inhibitor will reduce the rate of 4-MU production.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the specific sialidase (e.g., for influenza NA, 33 mM MES, 4 mM CaCl₂, pH 6.5).
-
Enzyme Solution: Dilute the sialidase enzyme stock to a working concentration in the assay buffer. The final concentration should yield a linear reaction rate for at least 30-60 minutes.
-
Substrate Solution: Prepare a stock solution of MUNANA (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM) in the assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 4-Acetylamino-Neu5Ac2en) in the assay buffer.
-
Stop Solution: Prepare a high pH buffer to stop the reaction and maximize fluorescence (e.g., 0.5 M Na₂CO₃, pH 10.7).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of assay buffer to the "blank" wells.
-
Add 20 µL of inhibitor serial dilutions or vehicle control (buffer/DMSO) to the appropriate wells.
-
Add 20 µL of the enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10 minutes to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of the Stop Solution to all wells.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness Check:
-
Ensure the reaction is in the linear range with respect to time and enzyme concentration.
-
Run positive controls with known inhibitors (e.g., Zanamivir).
-
Confirm that the inhibitor does not interfere with the fluorescence of 4-MU.
Protocol 2: Cell-Based Cancer Invasion Assay (Transwell/Boyden Chamber)
This assay assesses the ability of an inhibitor to reduce the invasive potential of cancer cells.
Principle: Metastatic cancer cells can migrate through a layer of extracellular matrix (ECM) material, mimicking the invasion of the basement membrane. The assay measures the number of cells that successfully traverse an ECM-coated porous membrane in a Transwell insert.
Step-by-Step Methodology:
-
Cell Culture and Starvation:
-
Culture a metastatic cancer cell line (e.g., MDA-MB-231) to ~80% confluency.
-
Starve the cells in serum-free media for 18-24 hours prior to the assay.
-
-
Chamber Preparation:
-
Rehydrate the ECM layer (e.g., Matrigel) on the Transwell inserts (typically 8 µm pore size) with serum-free media for 2 hours at 37°C.
-
-
Assay Setup:
-
Remove the rehydration media from the inserts.
-
In the lower chamber, add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum).
-
Harvest the starved cells and resuspend them in serum-free media containing various concentrations of the test inhibitor (e.g., 4-Acetylamino-Neu5Ac2en) or a vehicle control.
-
Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for 24-48 hours, allowing the cells to invade through the matrix and membrane.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the fixed cells with a staining solution (e.g., 0.5% Crystal Violet).
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Elute the stain from the cells using a solubilization buffer (e.g., 10% acetic acid).
-
Quantify the eluted stain by measuring the absorbance on a plate reader at ~570 nm. Alternatively, image multiple fields of the membrane under a microscope and count the stained cells.
-
-
Data Analysis:
-
Normalize the absorbance/cell count of the inhibitor-treated groups to the vehicle control group to determine the percentage of invasion inhibition.
-
Part 6: Data Synthesis and Visualization
Quantitative data is essential for comparing the efficacy of different sialidase inhibitors.
Table 1: Comparative Inhibitory Activity of Neu5Ac2en Analogs against Influenza Neuraminidase
| Compound | C-4 Substituent | Target Neuraminidase | IC₅₀ (µM) | Reference |
| Neu5Ac2en (DANA) | -OH | Influenza A/WSN/33 | ~10-50 | [7] |
| Zanamivir | -Guanidino | Influenza A/WSN/33 | ~0.001-0.01 | [9] |
| Compound 15a | Oleanane-type triterpene | Influenza A/WSN/33 | 8.3 | [9][12] |
| 4-Amino-Neu5Ac2en | -NH₂ | Influenza Virus | ~0.1-1 | [8] |
| 4-Acetylamino-Neu5Ac2en | -NHAc | Hypothetical/Varies | To be determined | N/A |
Note: IC₅₀ values are approximate and can vary significantly based on assay conditions and specific viral strains.
Part 7: Future Perspectives and Conclusion
The study of 4-substituted Neu5Ac2en derivatives continues to be a vibrant and promising field. The core challenge remains the rational design of inhibitors with high selectivity for a single target sialidase. For anticancer applications, achieving selectivity for a specific human NEU isozyme over others is paramount to developing a safe and effective therapeutic. For infectious diseases, overcoming resistance and achieving broad-spectrum activity are key goals.
The compound 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, and the broader class of C-4 modified sialic acid analogs it represents, are more than just potential drugs. They are indispensable molecular tools for dissecting the complex world of glycobiology. By selectively inhibiting specific enzymes, these compounds allow researchers to probe the function of sialylation in intricate biological systems, paving the way for the next generation of therapeutics targeting the "third language of life."[3]
References
- 1. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]
- 2. Sialic acid - Wikipedia [en.wikipedia.org]
- 3. Development of miracle medicines from sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease | Semantic Scholar [semanticscholar.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Development of Antimetastatic Drugs by Targeting Tumor Sialic Acids [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuraminidase - Wikipedia [en.wikipedia.org]
- 9. Synthesis of novel pentacyclic triterpene–Neu5Ac2en derivatives and investigation of their in vitro anti-influenza entry activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 12. Synthesis of novel pentacyclic triterpene–Neu5Ac2en derivatives and investigation of their in vitro anti-influenza entry activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives [mdpi.com]
Methodological & Application
using 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid in cell culture
An in-depth guide to utilizing N-acetylneuraminic acid (Neu5Ac) in mammalian cell culture for enhanced productivity and protein quality.
Application Note: N-Acetylneuraminic Acid in Cell Culture
Introduction: Beyond a Sugar Molecule
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, more commonly known as N-acetylneuraminic acid (Neu5Ac) or sialic acid, is a nine-carbon acidic monosaccharide.[1][2][3] In mammalian systems, it is the most prevalent form of sialic acid.[4] Far from being a simple structural component, Neu5Ac plays a pivotal role in a vast array of biological processes. It typically occupies the terminal position on the glycan chains of glycoproteins and glycolipids, making it a critical interface for cellular communication, recognition, and signaling.[5][6][7]
From a biopharmaceutical perspective, the sialylation of recombinant proteins is a critical quality attribute. The degree of sialylation can significantly influence the serum half-life, efficacy, and immunogenicity of therapeutic proteins.[8] Chinese Hamster Ovary (CHO) cells, the workhorses of the biopharmaceutical industry, can produce sialylated proteins, but often the extent and type of sialylation do not perfectly mimic that of endogenous human proteins.[9][10][11] Supplementing cell culture media with Neu5Ac offers a direct strategy to enhance the sialylation of recombinant proteins and improve overall cell culture performance.[2][8]
Mechanism of Action: A Multifaceted Role
The beneficial effects of supplementing cell culture with Neu5Ac are not limited to simply providing a building block for glycosylation. Its mechanisms of action are multifaceted:
-
Antioxidant Properties: Neu5Ac has been shown to possess antioxidant activity, capable of reducing reactive oxygen species (ROS) in cell culture.[2][12] This reduction in oxidative stress can lead to improved cell viability and density, particularly in the later stages of fed-batch cultures.[2][13]
-
Metabolic Modulation: The addition of Neu5Ac can lead to a reduction in lactate production in CHO and HEK293 cells.[2] This is a significant advantage in high-density cell cultures where high lactate levels can be detrimental to cell growth and productivity.
-
Glycosylation Enhancement: As a direct precursor in the sialylation pathway, exogenous Neu5Ac can bypass the natural feedback inhibition of the key enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine-kinase (GNE).[14][15] This leads to an increased intracellular pool of CMP-sialic acid, the activated form of sialic acid, which is then transferred to glycoproteins in the Golgi apparatus.[16]
Applications in Cell Culture
The primary applications of Neu5Ac in a research and drug development setting include:
-
Improving Cell Growth and Viability: By mitigating oxidative stress and modulating metabolism, Neu5Ac supplementation can lead to higher viable cell densities and extended culture viability.[2][13]
-
Enhancing Recombinant Protein Production: The improved cellular health and extended production phase resulting from Neu5Ac addition can lead to a significant increase in the final titer of the recombinant protein.[2] Studies have shown a potential increase in antibody expression by more than 20%.[2]
-
Modulating Protein Glycosylation: For the production of therapeutic glycoproteins, controlling the glycosylation profile is paramount. Supplementing with Neu5Ac can increase the degree of sialylation, which is often correlated with a longer in vivo half-life.[8][17] This is particularly relevant for producing "bio-better" therapeutics.[9]
-
Studying Cellular Signaling: Sialic acids are integral to various signaling pathways.[1][14][18] Exogenous addition of Neu5Ac can be used as a tool to study its impact on cell differentiation, adhesion, and other signaling-mediated cellular processes.
Protocols
Protocol 1: Preparation of N-Acetylneuraminic Acid Stock Solution
Materials:
-
N-acetylneuraminic acid (crystalline solid, ≥98% purity)[19]
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of N-acetylneuraminic acid powder.
-
Dissolve the powder in sterile water or PBS to create a concentrated stock solution. A common stock concentration is 10 mg/mL. The solubility of Neu5Ac in PBS (pH 7.2) is approximately 10 mg/mL.[19]
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (stable for ≥4 years as a solid, aqueous solutions should be used fresh or stored frozen).[19] Pure Neu5Ac is stable in aqueous solutions for several months at 4°C.[2]
Protocol 2: Supplementation of Cell Culture Media
Objective: To determine the optimal concentration of Neu5Ac for improving cell growth, viability, and protein production in a specific cell line.
Materials:
-
Suspension-adapted mammalian cell line (e.g., CHO, HEK293)
-
Appropriate cell culture medium and feeds
-
Sterile shake flasks or bioreactors
-
Cell counting device (e.g., automated cell counter or hemocytometer)
-
Biochemical analyzer for lactate and other metabolites
-
ELISA or HPLC for protein quantification
-
Sterile N-acetylneuraminic acid stock solution (from Protocol 1)
Procedure:
-
Seed the cells in shake flasks at a recommended density (e.g., 0.3-0.5 x 10^6 cells/mL).
-
Prepare a concentration gradient of Neu5Ac to be tested. Based on published data, a range of 10 mg/L to 500 mg/L is a good starting point.[13] For CHO cells, an optimal concentration of around 100 mg/L has been reported.[2]
-
Add the appropriate volume of the Neu5Ac stock solution to each flask to achieve the desired final concentrations. Include a control flask with no added Neu5Ac.
-
Culture the cells under standard conditions (e.g., 37°C, 5-8% CO2, shaking at 120-140 rpm).
-
Monitor the cultures daily for viable cell density (VCD) and viability.
-
Collect samples at regular intervals to measure lactate concentration and recombinant protein titer.
-
At the end of the culture, typically when viability drops below a certain threshold (e.g., 60%), harvest the supernatant for final protein quantification and glycosylation analysis.
-
Analyze the collected data to determine the optimal Neu5Ac concentration for your specific cell line and process.
Data Analysis and Expected Outcomes
The following table summarizes the potential effects of Neu5Ac supplementation on key cell culture parameters:
| Parameter | Expected Outcome with Optimal Neu5Ac Supplementation |
| Viable Cell Density (VCD) | Increased peak VCD |
| Cell Viability | Maintained at a higher level for a longer duration |
| Lactate Concentration | Reduced accumulation, particularly in the later stages |
| Recombinant Protein Titer | Increased by over 20% in some cases[2] |
| Sialylation | Increased proportion of sialylated glycoforms |
Visualizing the Workflow and Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Physiological Function and Preparation of N-Acetylneuraminic acid_Chemicalbook [chemicalbook.com]
- 4. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialic Acid [sigmaaldrich.com]
- 8. Metabolic engineering of CHO cells to prepare glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Characterization of the Reaction between Sialic Acid (N-Acetylneuraminic Acid) and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jmb.or.kr [jmb.or.kr]
- 17. Engineering Chinese hamster ovary cells to maximize sialic acid content of recombinant glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid (Zanamivir) as a Neuraminidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enonic acid, more commonly known as Zanamivir , is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3] Neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, thereby enabling the spread of the infection.[2][4][5] By blocking the active site of neuraminidase, Zanamivir prevents the cleavage of sialic acid residues on the host cell surface, causing newly formed virus particles to aggregate and remain tethered to the cell, thus halting their propagation.[2][4][6]
The design of Zanamivir is a landmark example of structure-based drug design.[7][8] It is a transition-state analogue of sialic acid, with a key substitution of a guanidino group for the hydroxyl group at the C4 position.[8] This modification allows for a high-affinity interaction with conserved residues in the neuraminidase active site, particularly glutamic acid 119 (Glu119).[7] These application notes provide a comprehensive guide to the in vitro evaluation of Zanamivir and related compounds as neuraminidase inhibitors.
Mechanism of Action: A Molecular Perspective
Zanamivir functions as a competitive, reversible inhibitor of the influenza neuraminidase enzyme. Its structure mimics the oxonium transition state of the natural substrate, sialic acid, allowing it to bind with high affinity to the enzyme's active site.[2][7] The key interactions involve the carboxylate, glycerol side chain, N-acetyl group, and the distinctive guanidino group of Zanamivir with highly conserved amino acid residues within the NA active site.[9] Specifically, the positively charged guanidino group forms strong salt bridges and hydrogen bonds with negatively charged residues like Glu119 and Glu227, anchoring the inhibitor firmly in the active site.[7][10] This stable binding prevents the enzyme from processing its natural substrate, effectively halting viral release.
References
- 1. Zanamivir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 3. Zanamivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. news-medical.net [news-medical.net]
- 5. youtube.com [youtube.com]
- 6. Zanamivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid in Virology
Prepared by: Senior Application Scientist, Virology and Drug Development
Introduction
The compound 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid is a synthetic sugar derivative with significant potential in virology research, particularly in the study of influenza viruses.[1][2][3] While not as widely referenced by this specific chemical name in mainstream virology literature, its structure strongly suggests its classification as a neuraminidase inhibitor, a critical class of antiviral drugs.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound and its analogs, such as Zanamivir and Oseltamivir, in virological assays.[5][6]
The core mechanism of action for this class of compounds is the inhibition of the viral neuraminidase (NA) enzyme.[4][5][6] Neuraminidase is essential for the replication of influenza viruses, as it cleaves sialic acid residues from the surface of infected cells, allowing for the release of newly formed virus particles.[7] By competitively inhibiting this enzyme, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid and related compounds can effectively halt the spread of the virus.[7][8]
These application notes will detail the mechanism of action, provide step-by-step protocols for key virological assays, and offer insights into the interpretation of results for the evaluation of antiviral efficacy.
Mechanism of Action: Neuraminidase Inhibition
The antiviral activity of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid is rooted in its structural similarity to sialic acid, the natural substrate for the influenza neuraminidase enzyme. This allows the compound to act as a competitive inhibitor, binding to the active site of the neuraminidase protein with high affinity.[8] This binding prevents the enzyme from cleaving sialic acid residues on the host cell surface, which is a crucial step for the release of progeny virions.[7] Consequently, newly synthesized viruses remain tethered to the infected cell, preventing their spread to other cells and thereby limiting the progression of the infection.[7]
The development of neuraminidase inhibitors like Oseltamivir and Zanamivir has been a cornerstone of anti-influenza therapy.[9][10] These drugs are effective against both influenza A and B viruses due to the highly conserved nature of the neuraminidase active site across different strains.[11]
Visualizing the Mechanism of Action
Caption: Mechanism of Neuraminidase Inhibition by 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid.
Key Applications and Protocols in Virology
The primary application of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid in a research setting is the in vitro assessment of its antiviral properties against influenza viruses. This involves a series of assays to determine its inhibitory effect on the neuraminidase enzyme and its ability to reduce viral replication in cell culture.
Neuraminidase Inhibition (NI) Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12][13]
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay[12][13]
Materials:
-
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid (or other NA inhibitors)
-
Influenza virus stock with known neuraminidase activity
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer.
-
Virus Dilution: Dilute the virus stock to a concentration that gives a linear signal in the assay.
-
Assay Setup: In a 96-well plate, add the diluted virus, the test compound dilutions, and assay buffer. Include controls for no virus, no compound, and no substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells and incubate for another 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically 365 nm and 450 nm, respectively).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation: Example IC50 Values for Neuraminidase Inhibitors
| Compound | Target Virus Strain | IC50 (nM) |
| Oseltamivir Carboxylate | Influenza A/H1N1 | 2.5 |
| Oseltamivir Carboxylate | Influenza A/H3N2 | 0.96 |
| Oseltamivir Carboxylate | Influenza B | 60 |
| Zanamivir | Influenza A and B | 0.5 - 2.0 |
| 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid | Hypothetical | To be determined |
Note: IC50 values are highly dependent on the specific virus strain and assay conditions.[7]
Plaque Reduction Assay
This cell-based assay evaluates the ability of the compound to inhibit viral replication and spread in a cell monolayer.
Protocol: Plaque Reduction Assay
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Test compound
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an agarose overlay containing different concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the percent inhibition of plaque formation. Determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).
Experimental Workflow Visualization
Caption: A typical workflow for evaluating the antiviral properties of a neuraminidase inhibitor.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls: Known neuraminidase inhibitors such as Zanamivir or Oseltamivir should be run in parallel to validate the assay's ability to detect inhibition.[4]
-
Negative Controls: A vehicle control (the solvent used to dissolve the test compound) should be included to ensure that the solvent itself does not have any antiviral or cytotoxic effects.
-
Virus Controls: Wells containing virus but no inhibitor are used to determine the maximum signal (in the NI assay) or the maximum number of plaques (in the plaque reduction assay).
-
Cell Controls: Uninfected cells are used to assess cell viability and the potential cytotoxicity of the test compound.
By comparing the results from the test compound to these controls, researchers can have high confidence in the validity of their findings.
Conclusion
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid represents a class of molecules with significant potential for antiviral drug development, particularly against influenza viruses. Its presumed mechanism of action as a neuraminidase inhibitor places it in a well-established and effective class of antiviral agents. The protocols and guidelines provided in this document offer a robust framework for the in vitro evaluation of this and similar compounds. Rigorous adherence to these protocols, including the use of appropriate controls, will ensure the generation of high-quality, reliable data that can guide further drug development efforts.
References
- 1. 4-Acetamido-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid | 263155-11-9 | MA05709 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid | Genome Context [genomecontext.com]
- 4. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 5. Zanamivir - Wikipedia [en.wikipedia.org]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 9. Development and Effects of Influenza Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 11. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the chemical synthesis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, a significant analogue of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA or Neu5Ac2en). DANA is a known transition-state analogue inhibitor of sialidases (neuraminidases), enzymes crucial in various physiological and pathological processes, including viral infections.[1][2] Modifications to the DANA scaffold are a key strategy for developing potent and selective inhibitors against specific viral, bacterial, or human sialidases.[2][3] This guide details a multi-step chemical synthesis route, commencing from the readily available N-acetylneuraminic acid (Neu5Ac). The protocol outlines key transformations including the stereoselective introduction of a nitrogen functionality at the C4 position, the formation of the characteristic 2,3-double bond, and subsequent functional group manipulations to yield the target compound. This guide is intended to provide researchers with the foundational knowledge and a practical framework for producing this valuable compound for further investigation in glycobiology and drug discovery.
Introduction: The Rationale for C4-Modified Sialidase Inhibitors
Sialidases, or neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates, playing pivotal roles in host-pathogen interactions and cellular signaling.[2] Their inhibition is a clinically validated strategy for combating influenza infections, with drugs like Zanamivir and Oseltamivir targeting the viral neuraminidase.[3] The core structure of many sialidase inhibitors is based on 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA), which mimics the oxocarbocation transition state of the enzymatic hydrolysis reaction.[4]
While DANA itself is a broad-spectrum inhibitor, achieving selectivity for specific sialidases—such as those from different influenza strains, bacteria, or human isoforms (NEU1-NEU4)—is a primary objective in modern drug design.[1][5] Structural studies have revealed that the region around the C4 position of the sialic acid ring offers a key pocket for introducing modifications that can enhance binding affinity and confer selectivity.[2] The synthesis of analogues with varied substituents at this position is therefore a highly active area of research.[3]
The target molecule, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid (hereafter referred to as 4-NHAc-DANA), introduces an acetamido group at the C4 position. This modification alters the hydrogen bonding capacity and steric profile compared to the natural hydroxyl group, potentially leading to novel inhibitory profiles. This guide provides a detailed, research-informed protocol for its synthesis.
Synthetic Strategy and Design
The synthesis of 4-NHAc-DANA from N-acetylneuraminic acid (Neu5Ac) is a multi-step process requiring careful control of stereochemistry and the strategic use of protecting groups. The overall strategy involves three key phases:
-
C4 Functionalization: The stereocenter at C4 must be inverted to introduce a nitrogen-containing group. This is best achieved via an SN2 reaction on a suitably activated C4-hydroxyl group.
-
Unsaturation: The C2-C3 double bond, a hallmark of the DANA scaffold, is introduced via a β-elimination reaction.
-
Functional Group Manipulation: The nitrogen-containing group is converted to the final acetamido functionality, followed by the removal of all protecting groups to yield the final product.
The forward synthesis pathway is visualized in the workflow diagram below.
Caption: Overall workflow for the synthesis of 4-NHAc-DANA.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents such as triflic anhydride, sodium azide, and strong bases are hazardous and must be handled with extreme care.
Protocol 1: Synthesis of Methyl (Per-O-acetyl)-N-acetylneuraminate (2)
-
Rationale: The initial step protects the carboxylic acid as a methyl ester to prevent unwanted side reactions and enhances solubility in organic solvents. The subsequent per-O-acetylation protects all hydroxyl groups and sets up the molecule for the subsequent elimination and substitution steps.
-
Procedure:
-
Suspend N-acetylneuraminic acid (Neu5Ac, 1 ) (1.0 equiv) in methanol. Cool the suspension to 0 °C.
-
Add acetyl chloride (0.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir overnight until the solution becomes clear.
-
Neutralize the reaction with a basic resin or by careful addition of NaHCO₃ solution, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Dissolve the crude methyl ester in pyridine (10 vol) and cool to 0 °C.
-
Add acetic anhydride (10 vol) dropwise. Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by pouring it into ice-water. Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the peracetylated product 2 . Purification can be achieved by silica gel chromatography.
-
Protocol 2: Synthesis of the C4-epi-Azido Precursor (4)
-
Rationale: This two-step sequence is the most critical part of the synthesis. First, the C4-acetate is selectively removed. Then, the resulting free hydroxyl is converted into a triflate, an excellent leaving group. Finally, an SN2 reaction with sodium azide introduces the azido group with complete inversion of stereochemistry at the C4 center.
-
Procedure:
-
Selectively remove the C4-acetyl group from 2 using a suitable enzymatic or chemical method (e.g., carefully controlled hydrolysis). This yields the C4-hydroxy compound 3 .
-
Dissolve compound 3 (1.0 equiv) in anhydrous dichloromethane under an argon atmosphere and cool to -20 °C.
-
Add pyridine (1.5 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).
-
Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench with water and extract with dichloromethane. Wash the organic layer with cold 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to give the crude C4-triflate.
-
Immediately dissolve the crude triflate in anhydrous DMF. Add sodium azide (NaN₃, 5.0 equiv) and heat the mixture to 60-70 °C for 4-6 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layers extensively with water to remove DMF, then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the C4-epi-azido compound 4 .
-
Protocol 3: Formation of the Unsaturated C4-epi-Azido DANA Derivative (5)
-
Rationale: The 2,3-double bond is introduced via a β-elimination reaction. Heating the protected sialic acid derivative with a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) facilitates the elimination of the C2-acetoxy group and the C3-proton, forming the desired alkene.[6]
-
Procedure:
-
Dissolve the C4-epi-azido precursor 4 (1.0 equiv) in anhydrous toluene or acetonitrile.
-
Add DBU (1.5 equiv) and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC. After 2-4 hours, or upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the protected C4-epi-azido DANA derivative 5 .
-
Protocol 4: Synthesis of the Protected 4-NHAc-DANA (6)
-
Rationale: The azido group is a stable precursor to an amine. The Staudinger reaction provides a mild method for its reduction, avoiding the use of heavy metal catalysts that could potentially interfere with other functional groups. The resulting amine is immediately acetylated.
-
Procedure:
-
Dissolve the azido compound 5 (1.0 equiv) in a mixture of THF and water (e.g., 10:1 v/v).
-
Add triphenylphosphine (PPh₃, 1.2 equiv) and stir at room temperature for 8-12 hours. The progress of the reduction can be monitored by the disappearance of the azide stretch (~2100 cm⁻¹) in the IR spectrum.
-
Once the reduction is complete, add pyridine (2.0 equiv) and acetic anhydride (1.5 equiv) to the reaction mixture.
-
Stir for an additional 2-4 hours at room temperature.
-
Concentrate the mixture under reduced pressure and purify by silica gel chromatography to yield the fully protected 4-NHAc-DANA derivative 6 .
-
Protocol 5: Global Deprotection to Yield 4-NHAc-DANA (7)
-
Rationale: The final step removes all remaining protecting groups (O-acetyl and the methyl ester) to yield the target compound. Zemplén conditions (catalytic sodium methoxide in methanol) are ideal for mild O-deacetylation, followed by saponification of the methyl ester.[3]
-
Procedure:
-
Dissolve the protected compound 6 in anhydrous methanol and cool to 0 °C.
-
Add a catalytic amount of freshly prepared sodium methoxide solution (e.g., 0.1 M in methanol) until the pH reaches 9-10.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Once O-deacetylation is complete, add an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv) and allow the reaction to warm to room temperature. Stir for 2-4 hours to hydrolyze the methyl ester.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form).
-
Filter the resin and wash with water. Lyophilize the combined filtrate and washings to obtain the final product, 4-NHAc-DANA 7 , as a white solid.
-
Summary of Synthetic Steps
The following diagram and table summarize the complete synthetic pathway.
Caption: Reaction scheme for the synthesis of 4-NHAc-DANA.
| Step | Transformation | Key Reagents | Solvent(s) | Typical Temp. |
| 1 | Protection | AcCl; Ac₂O, Pyridine | Methanol; Pyridine | 0 °C to RT |
| 2 | C4-Azide Introduction | Tf₂O; NaN₃ | DCM; DMF | -20 °C to 70 °C |
| 3 | Elimination (C2=C3) | DBU | Toluene | 80-90 °C |
| 4 | Azide Reduction & N-Acetylation | PPh₃; Ac₂O, Pyridine | THF/H₂O | Room Temp. |
| 5 | Global Deprotection | NaOMe; LiOH | Methanol/H₂O | 0 °C to RT |
Conclusion
This application note provides a robust and detailed synthetic protocol for 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, a valuable molecular probe for the study of sialidases. The described pathway leverages fundamental transformations in carbohydrate chemistry to achieve the synthesis from a common starting material. The successful production of this C4-modified DANA analogue will enable researchers to investigate its inhibitory activity and selectivity, contributing to the development of next-generation therapeutics and diagnostic tools in glycobiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of selective inhibitors against V. cholerae sialidase and human cytosolic sialidase NEU2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation into an efficient synthesis of 2,3-dehydro-N-acetyl neuraminic acid leads to three decarboxylated sialic acid dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental applications of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid (CAS No. 263155-11-9).[1] This compound, a well-characterized sialic acid analog, functions as a potent transition-state inhibitor of neuraminidase (sialidase) enzymes.[2] Its primary utility lies in the fields of virology, particularly influenza research, and glycobiology.[3][4] We present the core principles of its mechanism of action, detailed protocols for conducting robust neuraminidase inhibition assays, and guidance on data analysis and interpretation. This guide is designed to provide both the theoretical foundation and the practical steps necessary for the successful application of this compound in a research setting.
Introduction to the Compound
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid is a synthetic monosaccharide and a structural analog of N-acetylneuraminic acid (sialic acid).[3][4] It is more commonly known in scientific literature by the trivial name 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (DANA) .
Sialic acids are terminal sugars on glycan chains of glycoproteins and glycolipids, playing critical roles in numerous biological processes, from cell-cell recognition to pathogen binding.[5][6] The enzyme responsible for cleaving these terminal sialic acid residues is neuraminidase (also known as sialidase).[7][8] In viruses like influenza, neuraminidase is essential for the release of newly formed virions from infected host cells, making it a crucial target for antiviral drug development.[2][7][8]
This compound is a powerful tool for studying these systems because it acts as a competitive inhibitor of neuraminidase enzymes across various species, from viral to bacterial and human.[2] Its structure, featuring a double bond between carbons 2 and 3 of the dihydropyran ring, mimics the planar, oxocarbenium ion-like transition state that the natural substrate (sialic acid) adopts during enzymatic cleavage.[2] This mimicry allows it to bind with high affinity to the enzyme's active site, effectively blocking its function.
Principle of Action: Competitive Inhibition of Neuraminidase
The inhibitory activity of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid is rooted in its function as a transition-state analog. The viral neuraminidase enzyme facilitates the release of progeny virions by cleaving the glycosidic linkage of terminal sialic acid residues on the host cell surface.[7][9] During this hydrolysis, the sialic acid molecule is distorted into a high-energy, planar transition state.
The double bond in the inhibitor molecule creates a flattened ring structure that closely resembles this transient state. Consequently, the inhibitor fits snugly into the highly conserved active site of the neuraminidase enzyme, binding more tightly than the natural substrate itself.[2] This competitive binding prevents the enzyme from processing its natural substrate, leading to the inhibition of viral release and replication.[2][8]
Figure 1: Mechanism of Neuraminidase Inhibition.
Key Applications in Research and Development
-
Antiviral Drug Screening: The compound serves as a reference inhibitor in high-throughput screening campaigns to identify novel neuraminidase inhibitors.[10] Its well-defined activity allows for the validation of assay performance and the benchmarking of new chemical entities.
-
Influenza Drug Resistance Studies: It is used to characterize the enzymatic fitness and inhibitor susceptibility of neuraminidase variants from clinical influenza isolates.[11][12] This is critical for monitoring the emergence and spread of drug-resistant viral strains.
-
Enzyme Kinetics and Characterization: Researchers use this inhibitor to study the kinetic parameters (e.g., Kᵢ) of viral, bacterial, and mammalian neuraminidases, providing insights into their active site architecture and catalytic mechanisms.
-
Glycobiology Research Tool: By inhibiting sialidases, the compound can be used to investigate the functional roles of sialic acids in cellular processes such as cell adhesion, signaling, and immune responses.[3]
Experimental Protocols
The most common application for this compound is in a neuraminidase inhibition assay. The following protocol describes a robust, fluorescence-based method suitable for determining the inhibitory potency (IC₅₀) of test compounds against influenza neuraminidase.[7]
Workflow for Neuraminidase Inhibition Assay
Figure 2: Experimental workflow for the fluorometric assay.
Protocol: Fluorometric Neuraminidase Inhibition Assay
This protocol is designed for a 96-well plate format and utilizes the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][11] Cleavage of MUNANA by neuraminidase releases the highly fluorescent product 4-methylumbelliferone (4-MU).
Materials and Reagents:
-
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-galactonon-2-enonic acid (Inhibitor)
-
Recombinant Neuraminidase (e.g., from Influenza A/H1N1 or A/H3N2)
-
MUNANA substrate (e.g., from Sigma-Aldrich or Cayman Chemical)
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 140 mM NaOH in 83% Ethanol
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
Multichannel pipettes
Procedure:
-
Inhibitor Preparation:
-
Prepare a 1 mM stock solution of the inhibitor in DMSO.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in Assay Buffer to create a range of working concentrations. The final concentration in the well will be 1/4 of this working concentration.
-
-
Plate Setup:
-
Design the plate map to include wells for:
-
100% Activity Control (No Inhibitor): Contains enzyme and substrate, but only buffer instead of inhibitor.
-
0% Activity Control (Blank): Contains substrate and buffer, but no enzyme.
-
Test Wells: Contains enzyme, substrate, and varying concentrations of the inhibitor.
-
-
Add 25 µL of Assay Buffer to the "100% Activity" and "Blank" control wells.
-
Add 25 µL of each inhibitor dilution to the corresponding test wells.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the neuraminidase enzyme stock in Assay Buffer to a working concentration that yields a robust signal within the linear range of the assay (this must be optimized beforehand).
-
Add 25 µL of the diluted enzyme to all "100% Activity" and "Test" wells.
-
Add 25 µL of Assay Buffer to the "Blank" wells.
-
Tap the plate gently to mix. Cover and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the MUNANA substrate solution in Assay Buffer. A final concentration of 100 µM in the well is commonly used.[11]
-
Add 50 µL of the MUNANA solution to all wells to start the reaction. The total volume in each well is now 100 µL.
-
-
Enzymatic Reaction:
-
Cover the plate and incubate for 60 minutes at 37°C, protected from light.
-
-
Reaction Termination:
-
Add 100 µL of Stop Solution to all wells to terminate the enzymatic reaction and enhance the fluorescence of the 4-MU product.
-
-
Fluorescence Measurement:
-
Read the plate on a fluorescence microplate reader with excitation set to ~365 nm and emission set to ~450 nm.
-
Data Analysis and Interpretation
1. Data Normalization:
-
Subtract the average fluorescence value of the Blank wells (0% Activity) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
2. IC₅₀ Determination:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
Table 1: Example Data for IC₅₀ Determination
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Fluorescence (RFU) | % Inhibition |
| 0 (Control) | - | 15,000 | 0.0% |
| 1 | 0.00 | 13,500 | 10.0% |
| 10 | 1.00 | 10,500 | 30.0% |
| 50 | 1.70 | 7,800 | 48.0% |
| 100 | 2.00 | 5,250 | 65.0% |
| 500 | 2.70 | 2,250 | 85.0% |
| 1000 | 3.00 | 1,500 | 90.0% |
| Blank | - | 500 | - |
Note: Data are illustrative. Actual fluorescence units will vary based on enzyme activity, substrate concentration, and instrument settings.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Substrate degradation; Autofluorescence of compounds or plate. | Prepare fresh MUNANA solution; Test compound fluorescence in a separate plate; Use high-quality black plates. |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity; Sub-optimal assay conditions (pH, temp). | Increase enzyme concentration (after titration); Verify pH of Assay Buffer; Ensure incubator is at 37°C. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing. | Use calibrated multichannel pipettes; Gently tap plate to mix after each addition; Ensure no bubbles are present. |
| No Inhibition Observed | Inhibitor is inactive or degraded; Incorrect inhibitor concentration. | Verify inhibitor integrity and source; Check serial dilution calculations; Use a wider concentration range. |
References
- 1. 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid 263155-11-9 | MCE [medchemexpress.cn]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Genome Context [genomecontext.com]
- 5. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid for studying protein-glycan interactions
Application Note & Protocols
A Guide to Studying Protein-Glycan Interactions Using 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Sialic acids, as terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, mediate a vast array of biological recognition events, from immune regulation to pathogen infection.[1][2][3] Understanding the interactions between sialylated glycans and their binding proteins is therefore crucial for both basic research and therapeutic development. This guide details the application of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid , a rationally designed, conformationally constrained sialic acid mimetic, as a powerful tool for elucidating these interactions. We provide the scientific foundation for its mechanism of action as a transition-state analog inhibitor for sialidases (neuraminidases) and offer detailed, field-tested protocols for its use in enzyme inhibition assays, surface plasmon resonance (SPR) for kinetic analysis, and competitive glycan array profiling.
Introduction: The Significance of Sialic Acid Recognition
Sialic acids are a family of nine-carbon α-keto acids that occupy the outermost positions of glycan chains on cell surfaces and secreted proteins.[4] This terminal positioning makes them key mediators of molecular and cellular interactions.[2] The enzymes that cleave these residues, known as sialidases or neuraminidases, are critical for many physiological and pathological processes.[1][5] For instance, the influenza virus neuraminidase is essential for the release of new virions from infected cells, making it a prime drug target.[6][7][8] Consequently, inhibitors of these enzymes are vital tools for research and medicine.[9]
The Tool: A Conformationally Locked Sialic Acid Analog
The subject of this guide, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid (hereafter referred to as "Sialic Acid Analog 2,6-Anhydro"), is a synthetic biochemical reagent designed for high-affinity targeting of sialic acid-binding proteins.[10] Its structure incorporates key features that make it a superior probe compared to simpler analogs.
-
Core Structure: Like the well-known inhibitor 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA or Neu5Ac2en), it contains a double bond between carbons C2 and C3.[5][6] This feature mimics the planar, oxocarbenium ion-like transition state of the sialic acid substrate during enzymatic cleavage by sialidases.[1][5]
-
Conformational Rigidity: The defining feature is the 2,6-anhydro bridge . This internal ether linkage locks the pyranose ring into a rigid conformation. This pre-organization reduces the entropic penalty of binding, often leading to significantly higher affinity and selectivity for the target protein's active site compared to more flexible inhibitors.
-
Modified Backbone: The 3,4-dideoxy modifications remove hydroxyl groups that may be involved in non-essential or unfavorable interactions, further refining the molecule's specificity for a particular binding pocket.
This combination of features makes Sialic Acid Analog 2,6-Anhydro an exceptional candidate for use as a high-affinity inhibitor in enzyme kinetic studies and as a specific competitor in binding assays.
Application I: Sialidase (Neuraminidase) Inhibition Assays
One of the primary uses of this analog is to determine the potency and mechanism of inhibition against sialidase enzymes from various sources (viral, bacterial, human). A common method is a fluorometric assay using a substrate like 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (MUNANA).
Principle of the Assay
Sialidase cleaves the non-fluorescent MUNANA substrate, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The rate of increase in fluorescence is directly proportional to enzyme activity. When an inhibitor like Sialic Acid Analog 2,6-Anhydro is present, it competes with MUNANA for the enzyme's active site, leading to a decrease in the rate of fluorescence generation. By measuring this decrease across a range of inhibitor concentrations, an IC₅₀ (half-maximal inhibitory concentration) value can be determined.
Experimental Protocol: Determination of IC₅₀
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the specific sialidase (e.g., 50 mM sodium acetate, 150 mM NaCl, 4 mM CaCl₂, pH 5.5 for many viral neuraminidases).
-
Enzyme Stock: Reconstitute the sialidase enzyme in assay buffer to a concentrated stock solution (e.g., 1 µM).
-
Substrate Stock: Prepare a 10 mM stock solution of MUNANA in DMSO or water.
-
Inhibitor Stock: Prepare a 10 mM stock solution of Sialic Acid Analog 2,6-Anhydro in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10 mM down to 10 pM).
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well plate, add 10 µL of the serially diluted inhibitor. For control wells, add 10 µL of assay buffer (no inhibitor) and 10 µL of stop solution (background).
-
Add 30 µL of assay buffer to all wells except the background control.
-
Add 10 µL of a diluted enzyme solution (e.g., 5 nM final concentration) to all wells except the background control.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of MUNANA substrate (e.g., 100 µM final concentration) to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Terminate the reaction by adding 100 µL of Stop Solution to all wells.
-
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Workflow Diagram
Caption: Workflow for determining the IC₅₀ of a sialidase inhibitor.
Application II: Kinetic Analysis with Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for measuring the real-time kinetics of molecular interactions.[11] It can be used to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ) of the Sialic Acid Analog 2,6-Anhydro binding to a target protein (e.g., influenza hemagglutinin, Siglecs).[12][13]
Principle of SPR
In a typical SPR experiment, a protein (the "ligand") is immobilized on a gold-coated sensor chip. A solution containing the binding partner (the "analyte," in this case, Sialic Acid Analog 2,6-Anhydro) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in Resonance Units (RU). Plotting RU versus time generates a sensorgram, from which kinetic constants can be derived.
Experimental Protocol: Multi-Cycle Kinetics
-
Ligand Immobilization:
-
Select a sensor chip and immobilization chemistry appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Inject the protein solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization level (typically 1000-3000 RU).
-
Deactivate any remaining active esters on the surface (e.g., with ethanolamine).
-
-
Kinetic Assay:
-
Analyte Preparation: Prepare a series of dilutions of Sialic Acid Analog 2,6-Anhydro in running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least 10-fold below and 10-fold above the expected Kₗ (e.g., 10 nM to 10 µM). Include a zero-concentration sample (running buffer alone) for double referencing.
-
Association Phase: Inject the lowest concentration of the analyte over the sensor surface (both the ligand-immobilized channel and a reference channel) for a defined period (e.g., 120-180 seconds) to monitor binding.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the dissociation of the complex for an extended period (e.g., 300-600 seconds).
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.
-
Cycling: Repeat the association, dissociation, and regeneration steps for each concentration of the analyte, typically in order of increasing concentration.
-
-
Data Analysis:
-
Subtract the signal from the reference channel and the zero-concentration injections (double referencing).
-
Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
The fitting will yield the kinetic parameters kₐ (M⁻¹s⁻¹), kₔ (s⁻¹), and the calculated Kₗ (nM or µM).
-
Data Presentation: Expected Kinetic Parameters
| Parameter | Symbol | Unit | Typical Range (High-Affinity Inhibitor) | Description |
| Association Rate | kₐ | M⁻¹s⁻¹ | 10⁵ - 10⁷ | Rate of complex formation. |
| Dissociation Rate | kₔ | s⁻¹ | 10⁻² - 10⁻⁴ | Rate of complex decay. |
| Dissociation Constant | Kₗ | nM | 1 - 1000 | Measure of binding affinity (kₔ/kₐ). |
Workflow Diagram
Caption: Workflow for a multi-cycle kinetics SPR experiment.
Application III: Competitive Glycan Array Profiling
Glycan arrays are a high-throughput method for screening the binding specificity of proteins against a large library of different glycan structures.[4][14][15] Sialic Acid Analog 2,6-Anhydro can be used as a competitive inhibitor to confirm that the binding of a protein to sialylated glycans on the array is specific to the sialic acid moiety.
Principle of the Assay
A fluorescently labeled protein of interest is incubated with the glycan array. The protein will bind to its preferred glycan structures, and the location and intensity of the fluorescent spots reveal its binding profile. The assay is then repeated, but this time the labeled protein is pre-incubated with a concentration of the Sialic Acid Analog 2,6-Anhydro. If the protein's binding is dependent on sialic acid, the analog will occupy the protein's binding site, preventing it from binding to the sialylated glycans on the array, resulting in a significant reduction in fluorescence intensity for those specific spots.
Experimental Protocol: Competitive Binding
-
Protein Labeling: Label the protein of interest (e.g., a lectin, antibody, or viral protein) with a fluorescent dye (e.g., Alexa Fluor 647 NHS ester) according to the manufacturer's protocol. Purify the labeled protein from free dye.
-
Array Blocking: Block the glycan array slide according to the manufacturer's protocol to prevent non-specific binding (e.g., with a specialized blocking buffer).
-
Binding Incubation:
-
Control Assay: Prepare a solution of the labeled protein (e.g., 10 µg/mL) in binding buffer. Apply this solution to a blocked glycan array slide.
-
Competitive Assay: Prepare an identical solution of the labeled protein, but also add Sialic Acid Analog 2,6-Anhydro to a final concentration expected to be well above its Kₗ (e.g., 100 µM). Pre-incubate this mixture for 30 minutes. Apply the mixture to a separate, blocked glycan array slide.
-
Incubate both slides in a humidified chamber for 1 hour at room temperature.
-
-
Washing and Scanning:
-
Wash the slides sequentially with buffers of decreasing stringency (e.g., PBS-T, PBS, then deionized water) to remove unbound protein.
-
Dry the slides (e.g., by centrifugation).
-
Scan the slides using a microarray scanner at the appropriate wavelength for the fluorescent label.
-
-
Data Analysis:
-
Use microarray analysis software to quantify the fluorescence intensity for each glycan spot.
-
Compare the intensity of the sialylated glycan spots between the control and competitive assay slides. A significant reduction (>80%) in fluorescence in the presence of the inhibitor confirms specific, sialic acid-dependent binding.
-
Diagram: Principle of Competitive Glycan Array
Caption: Competitive inhibition on a glycan array confirms binding specificity.
Conclusion
4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid represents a sophisticated chemical tool for the study of protein-glycan interactions. Its rigid, transition-state-like structure provides high affinity and specificity, making it an invaluable reagent for characterizing the kinetics and specificity of sialidases, lectins, and other sialic acid-binding proteins. The protocols outlined in this guide provide a robust framework for leveraging this analog to gain deeper insights into the complex world of glycobiology.
References
- 1. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic Acids in Molecular and Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Sialic Acid Diversity and Biology Using Sialoglycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 7. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 8. elearning.unimib.it [elearning.unimib.it]
- 9. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Utilizing surface plasmon resonance as a novel method for monitoring in-vitro P-glycoprotein efflux [frontiersin.org]
- 12. Surface plasmon resonance sensor using molecularly imprinted polymer for detection of sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Sialylated Glycan Microarray Reveals Novel Interactions of Modified Sialic Acids with Proteins and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Natural and Synthetic Sialylated Glycan Microarrays and Their Applications [frontiersin.org]
incorporating 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid into glycoconjugates
Application Note & Protocols
Topic: Strategies for the Chemical Conjugation of the Neuraminidase Inhibitor DANA (Neu5Ac2en) to Glycoconjugates
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, more commonly known as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA or Neu5Ac2en), is a potent transition-state analog inhibitor of viral and human neuraminidases (sialidases).[1][2][3][4] While not a substrate for enzymatic incorporation, its covalent attachment to glycoconjugates—such as antibodies, glycoproteins, or nanoparticles—offers a powerful strategy for developing targeted therapeutics, multivalent inhibitors, and advanced molecular probes. This guide details the scientific rationale and core chemical methodologies for conjugating DANA to carrier molecules. It provides validated, step-by-step protocols for the activation of DANA's carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, its subsequent conjugation to amine-functionalized glycoconjugates, and methods for the purification and characterization of the final product.
Introduction: The Rationale for DANA Conjugation
Sialic acids are terminal monosaccharides on the glycans of glycoproteins and glycolipids, mediating a vast array of biological recognition events.[5] Neuraminidases are enzymes that cleave these sialic acid residues, playing critical roles in viral egress (e.g., influenza virus), bacterial pathogenesis, and human cellular processes.[4]
DANA (Neu5Ac2en) is a powerful, broad-spectrum inhibitor of these enzymes.[4][6][7] By covalently linking DANA to a larger glycoconjugate, researchers can achieve several advanced objectives:
-
Targeted Inhibition: Conjugating DANA to a monoclonal antibody that recognizes a specific cell-surface antigen can deliver the inhibitor directly to a target cell type, increasing local effective concentration and minimizing off-target effects.
-
Enhanced Avidity: Linking multiple DANA molecules to a polymer or nanoparticle scaffold can create a multivalent inhibitor. This construct can bind to multiple neuraminidase enzymes on a viral surface simultaneously, leading to a dramatic increase in binding strength (avidity) and inhibitory potency.
-
Activity-Based Probes: Attaching a reporter molecule (like a fluorophore or biotin) to DANA allows for the creation of probes to detect and quantify neuraminidase activity in complex biological samples.
The most chemically accessible functional group on the DANA molecule for conjugation is its C1 carboxylic acid. The protocols outlined below focus on activating this group to form a stable amide bond with primary amines on a target glycoconjugate (e.g., the ε-amino group of lysine residues on a protein).[8][9]
Principles of DANA Conjugation via EDC/NHS Chemistry
The most robust and widely used method for conjugating a carboxyl-containing molecule like DANA to a primary amine on a protein or other biomolecule is the "zero-length" crosslinking strategy involving EDC and NHS.[10][11][12]
The process occurs in two primary steps:
-
Carboxyl Activation: EDC reacts with the carboxylic acid group of DANA to form a highly reactive but unstable O-acylisourea intermediate.[10][11]
-
Stabilization and Amine Reaction: This intermediate can react directly with a primary amine. However, its instability in aqueous solutions often leads to low yields due to hydrolysis.[10] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) traps the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[10][12] This semi-stable ester then reacts efficiently with a primary amine at physiological pH to form a highly stable amide bond.[10][11]
This two-step approach provides greater control over the reaction, improves conjugation efficiency, and allows for the removal of excess EDC before introducing the target protein, which can prevent unwanted protein-protein crosslinking.[11][13]
Experimental Workflow Overview
Figure 1. High-level workflow for the chemical conjugation of DANA to an amine-containing glycoconjugate.
Detailed Protocols
These protocols provide a general framework. Optimal molar ratios, reaction times, and buffer conditions may need to be empirically determined for each specific glycoconjugate.
Protocol 1: Two-Step Activation of DANA with EDC and Sulfo-NHS
This protocol describes the formation of the amine-reactive Sulfo-NHS ester of DANA.
Materials:
-
DANA (Neu5Ac2en)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, MW: 191.7)
-
N-hydroxysulfosuccinimide (Sulfo-NHS, MW: 217.14)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (Optional): 2-Mercaptoethanol
Procedure:
-
Prepare DANA Solution: Dissolve DANA in a minimal amount of anhydrous DMF or DMSO before diluting it into the Activation Buffer to the desired final concentration (e.g., 10 mM). Causality: DANA may have limited aqueous solubility; a co-solvent ensures it remains dissolved.
-
Prepare Crosslinkers: Immediately before use, weigh out EDC and Sulfo-NHS. Prepare concentrated stock solutions in anhydrous DMF or water. Causality: EDC is moisture-sensitive and hydrolyzes in aqueous solution; fresh preparation is critical.
-
Activation Reaction:
-
Add Sulfo-NHS to the DANA solution to a final molar excess of 1.5x over DANA. Mix gently.
-
Add EDC to the solution to a final molar excess of 1.5x over DANA.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Proceed to Conjugation: The resulting activated DANA-Sulfo-NHS ester is now ready for immediate use in the conjugation reaction (Protocol 2). It is not typically isolated.
Self-Validation Checkpoint:
-
While not standard for this intermediate, an aliquot could be analyzed by LC-MS to confirm the formation of the DANA-NHS adduct (mass increase of 98 Da for NHS or 216 Da for Sulfo-NHS relative to DANA).
Protocol 2: Conjugation of Activated DANA to a Glycoprotein
This protocol details the reaction between the activated DANA-Sulfo-NHS ester and a model glycoprotein.
Materials:
-
Activated DANA solution (from Protocol 1)
-
Glycoprotein of interest (e.g., Bovine Serum Albumin, monoclonal antibody)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Critical: This buffer must be free of primary amines (e.g., no Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Dialysis tubing (e.g., 10 kDa MWCO) or a size-exclusion chromatography (SEC) column.
Procedure:
-
Buffer Exchange: Ensure the target glycoprotein is in the Conjugation Buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
Conjugation Reaction:
-
Add the freshly prepared activated DANA solution to the glycoprotein solution. A typical starting point is a 20-fold molar excess of activated DANA to protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes. Causality: The excess Tris contains primary amines that will react with and neutralize any remaining DANA-Sulfo-NHS esters, stopping the reaction.
-
Purification:
-
Remove unreacted DANA and reaction byproducts by extensive dialysis against PBS. Change the dialysis buffer 3-4 times over 24-48 hours.
-
Alternatively, for faster purification, use a desalting or SEC column equilibrated with PBS. The DANA-glycoprotein conjugate will elute in the void volume or early fractions.
-
Characterization and Validation of the DANA-Glycoconjugate
Confirming the successful conjugation and determining the degree of labeling (DOL) is a critical validation step.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MALDI-TOF or ESI-LC/MS) | To confirm covalent attachment and determine the number of DANA molecules per protein. | An increase in the molecular weight of the glycoprotein corresponding to the mass of attached DANA molecules (approx. 308 Da per DANA). A distribution of peaks may be observed, representing protein molecules with 1, 2, 3... DANA modifications.[14][15][16][17][18] |
| UV-Vis Spectroscopy | To determine protein concentration. | Use the absorbance at 280 nm and the protein's extinction coefficient. |
| HPLC (Size-Exclusion or Reversed-Phase) | To assess the purity and homogeneity of the conjugate. | The conjugate should elute as a single, well-defined peak, shifted from the position of the unconjugated protein.[15][16] |
| Neuraminidase Inhibition Assay | To confirm that the conjugated DANA retains its biological activity. | The DANA-glycoconjugate should inhibit a standard neuraminidase enzyme in a concentration-dependent manner. |
Chemical Reaction Diagram
Figure 2. Reaction scheme for the two-step EDC/Sulfo-NHS conjugation of DANA to a primary amine.
References
- 1. A facile synthesis of 2-deoxy-2,3-didehydroneuraminic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid analogues modified at the C-4 and C-9 positions and their behaviour towards sialidase from influenza virus and pig liver membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the Sialic Acid Binding Site of the Hemagglutinin-Neuraminidase of Newcastle Disease Virus: Identification of Key Amino Acids Involved in Cell Binding, Catalysis, and Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 9. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry Tools - Glycopedia [glycopedia.eu]
analytical methods for detecting 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid
Introduction
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galacto-non-2-enonic acid is a structurally complex monosaccharide and a derivative of neuraminic acid. Such molecules, often categorized under the broader family of sialic acids, are pivotal in a multitude of biological processes, including cell-cell recognition, immune response modulation, and as receptors for pathogens. Their quantification in biological matrices is therefore of paramount importance in drug development, diagnostics, and fundamental research. This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the sensitive and specific detection of this analyte and its structural analogs.
The inherent challenges in analyzing sialic acid derivatives lie in their high polarity, structural similarity to other carbohydrates, and often low abundance in complex biological samples. The methods detailed herein are designed to overcome these challenges, offering robust and reproducible quantification. We will explore two primary analytical platforms: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method 1: HPLC with Fluorescence Derivatization
High-Performance Liquid Chromatography coupled with fluorescence detection is a widely adopted method for the quantification of sialic acids due to its high sensitivity and specificity. The core of this technique involves the chemical derivatization of the sialic acid with a fluorescent tag, which enhances its detectability and improves its chromatographic retention on reverse-phase columns. A commonly used derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Principle of DMB Derivatization
The DMB molecule reacts with the α-keto acid functionality of the sialic acid derivative under acidic conditions and heat. This reaction forms a highly fluorescent quinoxalinone derivative that can be excited at approximately 373 nm and emits at around 448 nm. This significant Stokes shift allows for highly sensitive detection with minimal background interference.
Experimental Workflow: HPLC-FLD
Caption: Workflow for sialic acid analysis using HPLC with DMB derivatization.
Detailed Protocol
1. Sample Preparation and Hydrolysis:
-
For glycoproteins, hydrolyze the sample in 2 M acetic acid at 80°C for 2 hours to release sialic acids.
-
For biological fluids like plasma, perform a protein precipitation step with acetonitrile or perchloric acid, followed by centrifugation.
-
After hydrolysis or precipitation, centrifuge the sample (e.g., 10,000 x g for 15 minutes) and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. DMB Derivatization:
-
Prepare the DMB labeling reagent: 7 mg/mL DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mg/mL sodium hydrosulfite. This solution is light-sensitive and should be freshly prepared.
-
Mix 50 µL of the filtered sample or standard with 200 µL of the DMB reagent in a microcentrifuge tube.
-
Incubate the mixture at 50°C for 2.5 hours in the dark.
-
Stop the reaction by placing the tubes on ice. The derivatized sample is now ready for HPLC analysis.
3. HPLC-FLD Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Methanol |
| Mobile Phase C | Water |
| Gradient | Isocratic: 9% A, 7% B, 84% C |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 373 nm, Emission: 448 nm |
4. Quantification:
-
Prepare a standard curve using known concentrations of a reference standard (e.g., N-acetylneuraminic acid, Neu5Ac) subjected to the same derivatization procedure.
-
Plot the peak area of the derivatized standard against its concentration to generate a linear regression curve.
-
Quantify the amount of the target analyte in the samples by interpolating their peak areas from the standard curve.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced specificity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is particularly powerful for distinguishing between isomeric forms of sialic acids and for analyzing complex mixtures without the need for chemical derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of these polar compounds.
Principle of HILIC-MS
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This setup facilitates the retention of polar analytes like sialic acids. The separated compounds are then introduced into a mass spectrometer, where they are ionized (typically by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent sensitivity and selectivity.
Experimental Workflow: HILIC-MS/MS
Caption: General workflow for sialic acid analysis using HILIC-MS/MS.
Detailed Protocol
1. Sample Preparation:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of cold acetonitrile containing a suitable internal standard (e.g., isotopically labeled sialic acid, Neu5Ac-¹³C₃).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80% acetonitrile in water).
2. HILIC-MS/MS Conditions:
| Parameter | Value |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 85% B, decrease to 50% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Negative Ion Mode ESI):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| MRM Transitions | Analyte-specific (e.g., Neu5Ac: 308.1 -> 87.0). These must be determined by direct infusion of a standard for the target analyte. |
4. Data Analysis and Quantification:
-
The quantification of the target analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting this ratio against the concentration of the standards. This ratiometric approach corrects for variations in sample preparation and instrument response.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of an internal standard in the LC-MS method corrects for matrix effects and variability in sample processing. For the HPLC-FLD method, a standard curve run with each batch of samples ensures the accuracy of quantification. System suitability tests, such as replicate injections of a standard to check for reproducibility of retention time and peak area, should be performed before each analytical run.
Conclusion
The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the study. The HPLC-DMB method offers a cost-effective and highly sensitive approach suitable for routine quantification. The HILIC-MS/MS method provides superior specificity, the ability for structural confirmation, and is ideal for complex matrices and when distinguishing between closely related isomers is necessary. Both methods, when properly validated, provide reliable and reproducible data for the analysis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galacto-non-2-enonic acid and other sialic acid derivatives.
Troubleshooting & Optimization
improving solubility of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid
Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs) - First Response Troubleshooting
This section addresses the most common initial hurdles.
Q1: Why is my compound, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, poorly soluble in neutral water or PBS (pH 7.4)?
A: The primary reason is the compound's chemical nature. It is a carboxylic acid. At neutral or acidic pH, the carboxylic acid group is protonated (in its -COOH form), making the molecule uncharged and significantly less soluble in water. To achieve solubility, the molecule must be in its ionized, carboxylate form (-COO⁻), which requires a pH above its acidity constant (pKa). The pKa of the structurally similar N-acetylneuraminic acid's carboxyl group is approximately 2.6-3.0.[1][2] Therefore, at pH 7.4, the compound should theoretically be soluble, but issues like crystal lattice energy in a solid form can hinder dissolution. The most effective initial step is to raise the pH.
Q2: What is the fastest way to dissolve my compound for a preliminary biological assay?
A: The quickest method is to prepare a concentrated stock solution by forming a salt in situ.
-
Weigh the solid compound into a suitable vial.
-
Add a small volume of a weak base, such as 0.1 M sodium bicarbonate (NaHCO₃) or 10-50 mM sodium hydroxide (NaOH), dropwise while vortexing.
-
Once the solid dissolves, indicating the formation of the soluble sodium salt, add your desired buffer (e.g., PBS, TRIS) to reach the final target concentration and volume.
-
Verify the final pH of the stock solution and adjust if necessary. This method is a cornerstone for increasing the dissolution rates of acidic drugs.[3][4]
Q3: Can I use an organic solvent like DMSO to prepare my stock solution?
A: Yes, but with significant caveats. While Dimethyl Sulfoxide (DMSO) is a powerful solvent, this approach provides a measure of kinetic solubility, not thermodynamic equilibrium solubility.[5][6] When the DMSO stock is diluted into an aqueous buffer, the compound can precipitate if the concentration exceeds its aqueous solubility limit, leading to unreliable results in assays.[7] This is especially problematic for screening campaigns. If DMSO must be used, keep the final concentration in the assay low (typically <0.5%) and perform a visual inspection for any precipitation.
Q4: My compound dissolves with pH adjustment but crashes out of solution later. What is happening?
A: This suggests you have created a supersaturated solution, which is thermodynamically unstable.[6] This can happen if the final buffer lacks sufficient capacity to maintain the required pH, causing a slight drop that leads to precipitation. It could also indicate that while the salt form is soluble, the compound is slowly converting to a less soluble crystalline form over time. Ensure your final buffer concentration is adequate (e.g., 50-100 mM) and consider performing a full thermodynamic solubility assessment as described below.
Section 2: In-Depth Troubleshooting and Characterization Guides
For persistent issues, a more systematic approach is required. This section provides detailed workflows to diagnose and solve complex solubility problems.
Guide 1: Mastering Solubility Through pH Optimization
The solubility of this acidic compound is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized (soluble) to unionized (insoluble) forms.[8][9][10] Understanding this relationship is critical.
The Underlying Principle: Ionization
The solubility of an ionizable compound is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form. For a weak acid, the total solubility (S) at a given pH is:
S = S₀ * (1 + 10^(pH - pKa))
This equation shows that as the pH increases above the pKa, the total solubility increases exponentially.
dot
Caption: pH-dependent ionization of the acidic compound.
Experimental Protocol: Determining the pH-Solubility Profile
This experiment measures the compound's thermodynamic equilibrium solubility across a range of pH values, providing a definitive guide for formulation.[11]
Materials:
-
The compound (solid powder)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[12]
-
Vials or 96-well plates
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Filtration or centrifugation system to separate solid from supernatant
-
Analytical method to quantify dissolved compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.[7][13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifuging the samples at high speed or filtering through a 0.45 µm filter.[14]
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately, and measure the concentration of the dissolved compound using a pre-validated analytical method.
-
pH Measurement: Measure the final pH of each saturated solution to confirm it has not changed during equilibration.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH.
Data Interpretation: The resulting profile will show low solubility at low pH, with a sharp increase as the pH surpasses the compound's pKa. This profile is your formulation roadmap.
| pH Value | Expected Solubility Behavior | Primary Species |
| 2.0 | Very Low | R-COOH (Unionized) |
| 4.5 | Moderate / Increasing | Mix of R-COOH and R-COO⁻ |
| 6.8 | High | R-COO⁻ (Ionized) |
| 9.0 | Very High | R-COO⁻ (Ionized) |
| Caption: Expected pH-solubility trends for the compound. |
Guide 2: Utilizing Co-Solvents for Challenging Formulations
When pH modification is not an option due to assay constraints, co-solvents can be employed. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[15]
Commonly Used Co-Solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
Workflow for Co-Solvent Screening
dot
Caption: Experimental workflow for co-solvent screening.
Causality and Considerations:
-
Mechanism: Co-solvents work by reducing the dielectric constant of the solvent mixture, making it more favorable for dissolving polar organic solutes.[15]
-
Toxicity: Be mindful of the potential toxicity of co-solvents in biological assays, especially cell-based ones. Always run a vehicle control to assess the impact of the co-solvent system alone.
-
Combined Approach: A powerful strategy is to combine pH adjustment with a low concentration of a co-solvent. This can often achieve the desired solubility while minimizing the concentration of any single excipient.[12]
References
- 1. Showing Compound N-Acetylneuraminic acid (FDB001209) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. enamine.net [enamine.net]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. microbenotes.com [microbenotes.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. who.int [who.int]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. ijmsdr.org [ijmsdr.org]
stability issues with 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid in solution
Introduction
Welcome to the technical support center for 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid, a compound also known by its synonyms Neu5Ac2en or DANA.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent neuraminidase (sialidase) inhibitor in their experiments.[3] DANA's efficacy is intrinsically linked to its chemical stability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with DANA in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for DANA in its solid form and in solution?
A1: In its solid (powder) form, DANA is stable for up to three years when stored at -20°C.[1][3] For solutions, it is recommended to store them at -80°C for up to six months or at -20°C for one month.[3] However, it is crucial to note that solutions are generally unstable, and preparing them fresh is highly recommended to ensure optimal activity.[4]
Q2: What are the primary factors that can cause DANA to degrade in solution?
A2: The stability of DANA, like other sialic acid derivatives, is significantly influenced by pH, temperature, and the presence of enzymes or oxidizing agents.[5][6] Acidic conditions, in particular, can lead to the hydrolysis and degradation of sialic acids.[7][8] Elevated temperatures will accelerate this degradation process.[8][9] Additionally, contamination with sialidases or the presence of oxidizing agents like hydrogen peroxide can compromise the stability of the compound.[7][9]
Q3: I'm observing a decrease in the inhibitory activity of my DANA solution over time. What could be the cause?
A3: A decline in inhibitory activity is a strong indicator of compound degradation. This can be due to several factors, including:
-
Improper Storage: Storing the solution at temperatures higher than recommended or for extended periods can lead to degradation.
-
pH Instability: If the buffer system is not robust, a shift in pH to acidic or strongly alkaline conditions can cause hydrolysis.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can accelerate degradation. It is advisable to aliquot the stock solution into single-use volumes.[10]
-
Contamination: Microbial contamination can introduce enzymes like sialidases that can degrade DANA.[7]
Q4: Are there any specific materials or reagents I should avoid when working with DANA solutions?
A4: Yes. Avoid strong acids, alkalis, and strong oxidizing or reducing agents, as they are incompatible with DANA and can lead to its decomposition.[1] Also, be mindful of potential sources of heavy metal ions, as they can catalyze degradation, especially in the presence of atmospheric oxygen.[11]
In-Depth Troubleshooting Guides
Issue 1: Unexpected Peaks or Loss of Signal in Analytical Assays (e.g., HPLC, Mass Spectrometry)
Root Cause Analysis:
The appearance of unexpected peaks or a diminished signal for the parent compound often points to chemical degradation. For sialic acid derivatives like DANA, several degradation pathways are possible.
-
Acid-Catalyzed Hydrolysis: Sialic acids are known to be fragile in acidic solutions.[8] Even mildly acidic conditions (e.g., 0.1% TFA) at room temperature can cause partial loss of the compound, and this is exacerbated at higher temperatures.[8] This can lead to the formation of various degradation products.
-
Lactonization: Intramolecular esterification can occur, particularly under acidic conditions, forming a lactone.[12] This results in a mass shift that can be misinterpreted in mass spectrometry data.
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can significantly reduce the stability of sialic acids.[9][13]
dot
Caption: Key factors leading to the degradation of DANA in solution.
Troubleshooting & Mitigation Protocol:
-
pH Control:
-
Maintain a neutral pH (around 7.0) for your solutions whenever possible. N-acetylneuraminic acid, a related compound, shows high stability in the pH range of 3.0-10.0.[5][9]
-
If acidic conditions are necessary for your experiment (e.g., in HPLC mobile phases), minimize the exposure time and keep the samples cool.[12]
-
-
Temperature Management:
-
Always store stock and working solutions at the recommended low temperatures (-20°C or -80°C).[3]
-
During experimental procedures, keep samples on ice unless the protocol requires a higher temperature.
-
-
Chemical Environment:
-
Use high-purity, sterile water and reagents to prepare your solutions to avoid contamination with oxidizing agents or metal ions.
-
If your experimental design allows, consider chemical derivatization, such as methyl esterification, to protect the carboxyl group and enhance stability, especially for mass spectrometry analysis.[12][14]
-
Issue 2: Suspected Enzymatic Degradation
Root Cause Analysis:
DANA is a sialidase inhibitor, but its stability can be compromised by other contaminating enzymes or high concentrations of sialidases.
-
Microbial Contamination: A common source of sialidases is microbial contamination. Working in a non-sterile environment or using contaminated reagents can introduce these enzymes.[7]
-
Cellular Lysates: When working with crude cell lysates or extracts, endogenous sialidases can be present and may contribute to the degradation of DANA over time.
dot
Caption: Workflow for addressing potential sialidase contamination.
Troubleshooting & Mitigation Protocol:
-
Aseptic Technique:
-
Always use sterile, nuclease-free water and reagents for preparing DANA solutions.[7]
-
Work in a laminar flow hood when preparing solutions to minimize the risk of airborne microbial contamination.
-
If you are using water as the solvent, filter and sterilize the solution with a 0.22 µm filter before use.[3]
-
-
Sialidase Activity Assay:
-
To confirm the presence of contaminating sialidases, you can perform a fluorogenic assay using a substrate like 4-methylumbelliferyl-α-D-N-acetylneuraminic acid.[7] An increase in fluorescence over time indicates sialidase activity.
-
-
Use of Inhibitors:
-
If working with complex biological samples where endogenous sialidases are a concern, consider adding a cocktail of protease and sialidase inhibitors to your buffers. However, be mindful that this may interfere with your downstream applications.
-
Quantitative Data Summary
| Parameter | Condition | Stability/Effect | Reference |
| Storage (Solid) | -20°C | Stable for up to 3 years | [1][3] |
| Storage (Solution) | -80°C | Stable for up to 6 months | [3] |
| -20°C | Stable for up to 1 month | [3] | |
| pH Stability (N-acetylneuraminic acid) | pH 3.0 - 10.0 | Highly stable, even at elevated temperatures | [5][9] |
| pH 1.0, 2.0, 11.0, 12.0 | Significant degradation, especially at higher temperatures | [5][9] | |
| Temperature (N-acetylneuraminic acid in 0.1% TFA) | 4°C vs 23°C | 2-fold increase in asialo N-glycan formation | [8] |
| 4°C vs 37°C | 10-fold increase in asialo N-glycan formation | [8] | |
| Oxidative Stress (N-acetylneuraminic acid) | Addition of H₂O₂ | Greatly reduced stability at pH 5.0, 7.0, and 9.0 | [9][13] |
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability profile of DANA under your specific experimental conditions.[15]
Objective: To assess the stability of DANA under various stress conditions (pH, temperature, oxidation).
Materials:
-
DANA
-
High-purity water
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) solution
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubators or water baths
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of DANA in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Aliquot the stock solution and adjust the pH to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 11 with NaOH) conditions. Prepare a neutral control (pH 7).
-
Thermal Stress: Incubate aliquots of the pH-adjusted solutions at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidative Stress: Add a low concentration of H₂O₂ (e.g., 0.1%) to an aliquot of the neutral DANA solution and incubate at room temperature.
-
-
Sample Analysis:
-
At each time point, take a sample from each condition, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by HPLC to quantify the remaining amount of DANA and observe the formation of any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample (stored at -20°C).
-
Calculate the percentage of DANA remaining under each condition to determine the degradation rate.
-
This study will provide valuable insights into the degradation pathways of DANA and help you establish optimal handling and storage procedures for your specific application.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Sialic Acid-Focused Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic Acid (Neu5Ac2en/DANA)
Welcome to the technical support center for the synthesis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, a crucial neuraminidase inhibitor widely known in the scientific community as Neu5Ac2en or DANA.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this important compound. We will delve into the nuances of the synthetic pathway, offering not just protocols but also the rationale behind the experimental choices, and a comprehensive troubleshooting section to navigate the common challenges encountered in the laboratory.
Synthesis Overview: From Sialic Acid to a Potent Inhibitor
The most common and reliable route to Neu5Ac2en begins with the readily available N-acetylneuraminic acid (Neu5Ac), also known as sialic acid. The overall strategy involves the protection of the hydroxyl and carboxylic acid functional groups, followed by a key elimination reaction to introduce the C2-C3 double bond, and finally, deprotection to yield the target compound.
The synthesis can be conceptually broken down into three main stages:
-
Protection of Functional Groups: The carboxylic acid is first esterified, typically as a methyl ester, to prevent its interference in subsequent reactions. This is followed by the per-O-acetylation of the hydroxyl groups to enhance the stability of the molecule and to facilitate the subsequent elimination reaction.
-
Formation of the Alkene: This is the most critical step of the synthesis, where an elimination reaction is induced to form the 2,3-double bond. This transformation is often the primary source of yield loss and side product formation, and thus requires careful control of reaction conditions.
-
Deprotection: The final stage involves the removal of the acetyl protecting groups and the hydrolysis of the methyl ester to afford the final product, Neu5Ac2en.
Below is a graphical representation of the synthetic workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid
Welcome to the technical support center for the synthesis and optimization of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this complex carbohydrate synthesis. Here, we will address common challenges and provide practical, field-proven insights in a question-and-answer format to help you achieve optimal results in your experiments.
I. Introduction to the Synthesis
The synthesis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid, a sialic acid analogue, is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and yield. The core of the synthesis often involves the formation of a 2,6-anhydro bridge via intramolecular cyclization of a suitably protected sialic acid precursor. Subsequent modifications, including the introduction of the C4-acetylamino group and deprotection steps, present their own unique challenges.
This guide will focus on troubleshooting common issues encountered during these key transformations.
II. Troubleshooting Guide: Synthesis and Optimization
A. Intramolecular Cyclization (Formation of the 2,6-Anhydro Ring)
Question 1: My intramolecular cyclization to form the 2,6-anhydro ring is resulting in low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the anhydro ring are a frequent challenge. The success of this intramolecular reaction is highly dependent on several factors that influence the conformation of the starting material and the reactivity of the participating functional groups.
Causality Behind the Issue:
-
Steric Hindrance: Bulky protecting groups on the sialic acid precursor can hinder the necessary conformational arrangement for the C6 hydroxyl group to attack the anomeric center (C2).
-
Leaving Group Ability: The nature of the activating group at the anomeric position is critical. A poor leaving group will slow down or prevent the cyclization.
-
Reaction Conditions: Temperature, solvent, and the presence of a promoter play a pivotal role in activating the anomeric center and facilitating the intramolecular attack.
Troubleshooting Steps & Optimization:
-
Re-evaluate Your Protecting Group Strategy:
-
Rationale: Protecting groups that are too bulky can sterically encumber the molecule, preventing the required proximity of the reacting groups.[1]
-
Recommendation: Consider using smaller protecting groups for the hydroxyls, such as acetyl (Ac) instead of bulky silyl ethers (e.g., TBDMS). However, be mindful that acetyl groups are base-labile.[2] A phased protection strategy, where some groups are removed prior to cyclization, might be beneficial.
-
-
Optimize the Anomeric Leaving Group:
-
Rationale: The choice of the group at the anomeric carbon dictates the ease of its departure.
-
Recommendation: Thio-glycosides (e.g., S-phenyl or S-ethyl) are commonly used as they can be activated under specific conditions to become excellent leaving groups. If you are using a halide, ensure it is freshly prepared and the reaction is conducted under anhydrous conditions to prevent hydrolysis.
-
-
Screen Reaction Promoters and Conditions:
-
Rationale: The promoter activates the anomeric leaving group, initiating the cyclization. The solvent can influence the solubility of the substrate and the stability of reactive intermediates.
-
Recommendation: For thio-glycosides, common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf).[3] It is crucial to perform a systematic optimization of the promoter concentration and reaction temperature. Start at low temperatures (e.g., -40°C) and gradually warm the reaction to find the optimal point where the desired reaction proceeds without significant side product formation.
-
Experimental Protocol: Optimization of Intramolecular Cyclization
-
Substrate Preparation: Ensure your protected sialic acid precursor is pure and thoroughly dried.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the precursor in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile). Add molecular sieves (4Å) to ensure anhydrous conditions.
-
Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., -40°C).
-
Promoter Addition: In a separate flask, prepare a solution of the promoter (e.g., NIS and a catalytic amount of TfOH) in the same solvent. Add the promoter solution dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate for reactions involving NIS).
-
Work-up and Purification: Perform a standard aqueous work-up, dry the organic layer, and purify the product by flash column chromatography.
Table 1: Suggested Starting Conditions for Cyclization Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Promoter | NIS/TfOH (cat.) | AgOTf | DMTST |
| Solvent | Dichloromethane | Acetonitrile | Toluene |
| Temperature | -40°C to 0°C | -20°C to rt | 0°C to rt |
B. Introduction of the C4-Acetylamino Group
Question 2: I am observing multiple side products during the introduction of the C4-amino group and its subsequent acetylation. How can I improve the selectivity of this step?
Answer:
Introducing a functional group at the C4 position of the sialic acid scaffold can be challenging due to the potential for competing reactions at other hydroxyl groups and the influence of the existing stereochemistry.
Causality Behind the Issue:
-
Neighboring Group Participation: The C5-acetylamino group can participate in the reaction at C4, influencing the stereochemical outcome.[4]
-
Formation of Side Products: Incomplete reactions or reactions at other positions can lead to a mixture of products that are difficult to separate. Common side products can include elimination products and incompletely acetylated compounds.[4]
-
Stereoselectivity: Achieving the desired stereochemistry at C4 is crucial and often depends on the reaction mechanism (e.g., SN2 inversion or retention through neighboring group participation).
Troubleshooting Steps & Optimization:
-
Strategic Use of Protecting Groups:
-
Rationale: Protecting the other hydroxyl groups (C7, C8, C9) is essential to direct the reaction to the C4 position.
-
Recommendation: Acetyl or benzyl protecting groups are commonly employed. Ensure complete protection of the other hydroxyls before attempting the C4 modification.
-
-
Choice of Nucleophile and Reaction Conditions for Amination:
-
Rationale: The choice of the nitrogen source and reaction conditions will determine the efficiency and stereoselectivity of the amination.
-
Recommendation: If starting from a C4-O-triflate or other good leaving group, an SN2 reaction with an azide source (e.g., sodium azide) followed by reduction (e.g., with H2/Pd-C or triphenylphosphine) is a common strategy to introduce the amino group with inversion of configuration. Direct amination with primary or secondary amines can also be explored, but may lead to more side products.[4][5]
-
-
Controlled Acetylation:
-
Rationale: Once the C4-amino group is in place, acetylation should be performed under mild conditions to avoid side reactions.
-
Recommendation: Use acetic anhydride in a suitable solvent like pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine). Monitor the reaction carefully by TLC to avoid over-acetylation or other side reactions.
-
C. Deprotection
Question 3: During the final deprotection step to remove acetyl groups, I am observing degradation of my product. What are the best conditions for deprotection?
Answer:
The final deprotection is a critical step where the stability of the target molecule, particularly the anhydro ring and the enonic acid functionality, must be considered.
Causality Behind the Issue:
-
Lability of the Anhydro Ring: The 2,6-anhydro bridge can be susceptible to cleavage under harsh acidic or basic conditions.
-
Instability of the Enonic Acid: The α,β-unsaturated carboxylic acid moiety can be prone to degradation or isomerization.
-
Migration of Acetyl Groups: Under certain conditions, O-acetyl groups can migrate between different hydroxyl positions, leading to a mixture of products.[6]
Troubleshooting Steps & Optimization:
-
Mild Basic Conditions (Zemplén Deacetylation):
-
Rationale: This method uses a catalytic amount of sodium methoxide in methanol and is generally mild enough to remove O-acetyl groups without cleaving the anhydro ring or degrading the molecule.
-
Recommendation: Perform the reaction at room temperature or below and monitor it closely by TLC. Neutralize the reaction carefully with a weak acid (e.g., Amberlite IR-120 H+ resin) upon completion.
-
-
Ammonia in Methanol:
-
Rationale: A solution of ammonia in methanol is another mild method for deacetylation.
-
Recommendation: This can be a good alternative to sodium methoxide, especially if the molecule is sensitive to stronger bases.
-
-
Avoid Strong Acids and Bases:
-
Rationale: Strong acids can lead to the cleavage of the anhydro bridge, while strong bases can cause degradation of the α,β-unsaturated system.
-
Recommendation: If other protecting groups requiring acidic or strongly basic conditions for removal are present, they should be removed before the formation of the sensitive anhydro-enonic acid structure.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
A1: Due to the polar and potentially zwitterionic nature of the final product, purification can be challenging.
-
Reversed-Phase Chromatography (C18): This is often a good choice, using a gradient of water and acetonitrile or methanol. The addition of a small amount of a volatile acid like formic acid or acetic acid to the mobile phase can improve peak shape.
-
Ion-Exchange Chromatography: If the product has a net charge, ion-exchange chromatography can be very effective for purification.
-
Size-Exclusion Chromatography: This can be useful for removing small molecule impurities.
-
Aqueous Normal-Phase Chromatography/HILIC: This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high percentage of organic solvent and a smaller amount of water. This can be very effective for retaining and separating highly polar compounds like carbohydrates.[7]
Q2: How can I confirm the structure of my final product?
A2: A combination of analytical techniques is essential for structural confirmation.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is the most powerful tool for elucidating the structure and stereochemistry. Key signals to look for include the chemical shifts of the anomeric proton, the protons on the double bond, and the protons adjacent to the acetylamino group.[1]
-
Mass Spectrometry (HRMS): This will confirm the molecular weight and elemental composition of your product.
-
FT-IR Spectroscopy: This can confirm the presence of key functional groups like the carboxylic acid, amide, and hydroxyl groups.
Q3: My reaction is very slow. What can I do to increase the reaction rate without causing decomposition?
A3:
-
Increase Temperature Cautiously: Gently warming the reaction mixture can increase the rate, but this should be done with careful monitoring to avoid the formation of side products.
-
Increase Reagent Concentration: Increasing the concentration of the limiting reagent can sometimes improve the reaction rate.
-
Change the Solvent: The choice of solvent can have a significant impact on reaction rates. A solvent that better solubilizes all reactants may improve the rate.
Q4: I am seeing an unexpected peak in my NMR that I suspect is a side product. What are the common side products in this synthesis?
A4:
-
Elimination Products: Formation of a double bond at a different position is a common side reaction, especially under basic conditions.
-
Epimerization: The stereochemistry at certain positions, particularly C4, can be altered under certain reaction conditions.
-
Incomplete Deprotection: If the final deprotection is not complete, you may see a mixture of partially acetylated products.
-
Lactonization: Intramolecular reaction of a hydroxyl group with the carboxylic acid can lead to the formation of a lactone.[8]
IV. Visualizing the Workflow
A generalized workflow for the synthesis is presented below.
References
- 1. Chemistry, biochemistry and biology of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. research.unl.pt [research.unl.pt]
- 4. Direct sialic acid 4-OAc substitution by nitrogen, sulfur and carbon nucleophiles with retention of stereochemistry - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01576E [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. O-Acetyl migration within the sialic acid side chain: a mechanistic study by the ab initio nanoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Lactones of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid (Neu5Ac2en)
Welcome to the technical support center for 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, a compound more commonly known in the scientific community as Neu5Ac2en or DANA. As a potent neuraminidase inhibitor, Neu5Ac2en is a critical tool in glycobiology and virology research, particularly in the development of anti-influenza therapeutics.[1][2] However, its unique structure also presents several challenges in experimental settings. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Section 1: Stability and Handling
Question 1: My Neu5Ac2en solution seems to be degrading over time, leading to inconsistent results. What is causing this instability and how can I mitigate it?
Answer: The instability of Neu5Ac2en in aqueous solutions is a well-documented challenge and a primary source of experimental variability. The degradation primarily follows first-order kinetics and is highly dependent on pH and temperature.
-
Mechanism of Degradation: The unsaturated 2,3-dehydro feature in the pyranose ring makes the molecule susceptible to hydrolysis. Under strongly acidic (pH < 3) or strongly alkaline (pH > 10) conditions, the glycosidic linkage can be cleaved, and other rearrangements can occur. While the exact structures of all degradation products are not fully elucidated in all conditions, hydrolysis can lead to the opening of the pyranose ring and subsequent modifications, rendering the compound inactive as a neuraminidase inhibitor. NMR spectroscopy can be a powerful tool to monitor the degradation process by observing changes in the chemical shifts of the protons, particularly around the double bond and the N-acetyl group.[3][4][5]
-
Optimal Storage and Handling:
-
Solid Form: As a solid, Neu5Ac2en should be stored at -20°C under an inert atmosphere. It is stable for at least six months under these conditions.
-
Aqueous Solutions: Solutions are inherently unstable and should be prepared fresh for each experiment. If a stock solution must be prepared, it is crucial to use a buffer within the optimal pH range of 6.0-7.5. Studies on the related N-acetylneuraminic acid (Neu5Ac) have shown maximal stability at neutral pH.[6][7] Avoid strongly acidic or basic buffers. For short-term storage of a few hours, keep the solution on ice.
-
-
Recommended Buffers: For enzymatic assays, buffers such as HEPES, MES, or phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5 are recommended. It's important to note that buffer components themselves can sometimes influence protein stability, so consistency is key.[8][9][10][11]
Table 1: Recommended Storage and Handling Conditions for Neu5Ac2en
| Form | Storage Temperature | Atmosphere | Recommended Duration | Notes |
| Solid | -20°C | Inert (e.g., Argon, Nitrogen) | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C (on ice) | N/A | Prepare fresh, use within hours | Unstable; avoid long-term storage. |
Question 2: I'm observing poor solubility of Neu5Ac2en in my assay buffer. How can I improve its dissolution?
Answer: While Neu5Ac2en is generally soluble in water and aqueous buffers, achieving higher concentrations or dissolving it in buffers with high salt concentrations can sometimes be challenging.
-
Initial Dissolution: Start by dissolving the solid Neu5Ac2en in a small amount of high-purity water before adding it to your final buffer.
-
Gentle Warming and Sonication: If solubility issues persist, gentle warming (not exceeding 37°C) and brief sonication can aid in dissolution. However, be mindful that elevated temperatures can accelerate degradation.
-
Co-solvents: For certain applications, the use of a small percentage (typically <1-2%) of an organic co-solvent like DMSO or ethanol in the final assay buffer can improve solubility. However, it is critical to first validate that this concentration of co-solvent does not impact your enzyme's activity or other cellular components in your assay.
Section 2: Enzymatic Assays
Question 3: My neuraminidase inhibition assay is giving high background fluorescence and inconsistent IC50 values. What are the common pitfalls?
Answer: Fluorometric neuraminidase inhibition assays, commonly using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), are powerful but can be prone to interference.
-
Substrate Interference: The MUNANA substrate itself can contribute to background fluorescence and cause an inner filter effect, where it absorbs the excitation and/or emission light of the fluorescent product, 4-methylumbelliferone (4-MU).[6][12] This can lead to non-linear reaction kinetics and inaccurate determination of enzyme activity. It is crucial to run appropriate controls, including substrate-only wells, to quantify and subtract this background.
-
Interfering Compounds in Biological Samples: When working with complex biological samples such as cell lysates or serum, endogenous compounds can interfere with the assay. Thiols (e.g., DTT, β-mercaptoethanol) are known to interfere with some colorimetric and fluorometric assays.[7] Phenol red, a common component of cell culture media, can also quench fluorescence.[6] It is advisable to perform buffer exchanges or purification steps to remove these interfering substances.
-
Enzyme Concentration and Incubation Time: Ensure that the enzyme concentration and reaction time are within the linear range of the assay. If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion can occur, leading to an underestimation of the inhibitory effect.
Workflow for a Robust Neuraminidase Inhibition Assay
Caption: A generalized workflow for a neuraminidase inhibition assay.
Troubleshooting Guide: Neuraminidase Inhibition Assay
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Substrate (MUNANA) auto-fluorescence. | Include substrate-only controls and subtract the average background fluorescence from all readings.[12] |
| Contaminated reagents or microplate. | Use fresh, high-purity reagents and new, clean microplates. | |
| Presence of fluorescent compounds in the sample. | Purify the sample or perform a buffer exchange prior to the assay. | |
| Inconsistent IC50 Values | Degradation of Neu5Ac2en stock solution. | Prepare fresh inhibitor solutions for each experiment from a solid stock stored at -20°C. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing in each well. | |
| Assay conditions outside the linear range. | Optimize enzyme concentration and incubation time to ensure initial velocity conditions. | |
| Low Signal-to-Noise Ratio | Low enzyme activity. | Increase enzyme concentration or incubation time (while remaining in the linear range). Confirm enzyme activity with a positive control. |
| Incorrect filter settings on the plate reader. | Verify the excitation (~365 nm) and emission (~450 nm) wavelengths for 4-MU. | |
| Quenching from sample components (e.g., phenol red). | Dilute the sample or perform a buffer exchange to remove interfering substances.[6] |
Section 3: Synthesis and Purification
Question 4: I am attempting to synthesize a derivative of Neu5Ac2en, but the yields are consistently low. What are the common side reactions and how can I optimize the synthesis?
Answer: The chemical synthesis of sialic acid analogs is notoriously challenging due to the molecule's multiple functional groups and stereocenters.[13] Low yields often stem from side reactions and difficulties in purification.
-
Common Side Reactions:
-
Elimination: The 2,3-double bond is a key feature, but under certain conditions, further elimination reactions can occur.
-
De-O-acetylation: If your synthesis involves protecting groups, the acetyl groups on the glycerol side chain can be labile under both acidic and basic conditions, leading to unwanted byproducts.[13]
-
Isomerization: The stereochemistry is critical for biological activity. Harsh reaction conditions can lead to epimerization at chiral centers.
-
Byproducts from Sialylation: When performing glycosylation reactions to create sialosides, common byproducts include the β-anomer and the 2,3-elimination product of the sialyl donor.[7]
-
-
Strategies for Optimization:
-
Protecting Groups: A careful protecting group strategy is paramount. Choose protecting groups that can be removed under mild conditions that do not affect the rest of the molecule.
-
Reaction Conditions: Optimize reaction temperature, time, and stoichiometry. Running reactions at lower temperatures for longer durations can often minimize side product formation.
-
Purification of Intermediates: Purifying intermediates at each step can prevent the accumulation of side products that may interfere with subsequent reactions.
-
Troubleshooting Low Synthetic Yields
Caption: A decision tree for troubleshooting low yields in synthesis.
Question 5: Purifying Neu5Ac2en and its derivatives is proving difficult due to their high polarity. What are the best chromatography strategies?
Answer: The high polarity of Neu5Ac2en and its analogs makes purification by standard normal-phase silica gel chromatography challenging. Reversed-phase and specialized chromatography techniques are generally more effective.
-
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying polar compounds.
-
Column Selection: C18 columns are the most common starting point. For highly polar compounds that show poor retention, consider columns with a more polar end-capping or a polar-embedded stationary phase.[14][15]
-
Mobile Phase Optimization: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. The addition of an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can improve peak shape by suppressing the ionization of the carboxylic acid group.[15]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase chromatography.[16][17]
-
Mechanism: HILIC uses a polar stationary phase (like silica or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent.
-
Advantages: HILIC provides good retention for highly polar molecules like Neu5Ac2en and is compatible with mass spectrometry.
-
-
Ion-Exchange Chromatography (IEX): Given that Neu5Ac2en has a carboxylic acid group, anion-exchange chromatography can be a very effective purification method.[17][18] The molecule will bind to a positively charged stationary phase at a pH above its pKa and can be eluted by increasing the salt concentration or decreasing the pH of the mobile phase.
Section 4: Crystallization
Question 6: I am struggling to obtain crystals of my Neu5Ac2en analog for X-ray crystallography. Do you have any suggestions?
Answer: Crystallizing small, polar, and flexible molecules can be challenging. A systematic approach exploring various conditions is often necessary.
-
Solvent Selection:
-
Solubility: The ideal solvent system is one in which your compound has moderate solubility. Avoid solvents in which it is either extremely soluble or nearly insoluble.
-
Polarity: For a polar molecule like a Neu5Ac2en analog, start with polar, hydrogen-bonding solvents such as water, ethanol, or isopropanol.[19]
-
-
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent in a loosely covered vial to allow for slow evaporation. This method is often successful but may not always produce the highest quality crystals.[19]
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a small open vial. Place this vial inside a larger sealed container with a larger volume of a poor solvent (an "anti-solvent") in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and inducing crystallization. This is often the most successful method for obtaining high-quality crystals.[19][20]
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Crystallization will occur at the interface as the solvents slowly mix.[19][20]
-
-
Troubleshooting Crystallization:
-
Purity is Key: Ensure your compound is of the highest possible purity. Impurities can significantly inhibit crystallization.
-
Vary Conditions: Systematically vary the solvent system, temperature, and concentration.
-
Seeding: If you have previously obtained a small crystal, you can use it as a "seed" to induce the growth of larger crystals in a supersaturated solution.
-
Experimental Protocols
Protocol 1: Fluorometric Neuraminidase Inhibition Assay using MUNANA
This protocol is adapted from established methods and is designed to determine the IC50 value of Neu5Ac2en.[7][21][22]
-
Preparation of Reagents:
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5.
-
MUNANA Substrate Stock (2.5 mM): Dissolve 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid in DMSO. Store in aliquots at -20°C, protected from light.
-
Working MUNANA Solution (200 µM): Dilute the stock solution in Assay Buffer immediately before use.
-
Neu5Ac2en Stock (10 mM): Dissolve solid Neu5Ac2en in high-purity water.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of Neu5Ac2en in Assay Buffer in a 96-well black microplate (e.g., 10-point, 3-fold dilutions).
-
Add a fixed amount of influenza virus preparation (pre-determined to be in the linear range of the assay) to each well containing the inhibitor dilutions and control wells.
-
Include the following controls:
-
No inhibitor control (virus + buffer)
-
No enzyme control (buffer only)
-
Substrate background control (buffer + MUNANA)
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the working MUNANA solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Terminate the reaction by adding the Stop Solution to all wells.
-
Read the fluorescence on a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the substrate background control from all other readings.
-
Calculate the percentage of inhibition for each Neu5Ac2en concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.
-
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. STD NMR spectroscopy and molecular modeling investigation of the binding of N-acetylneuraminic acid derivatives to rhesus rotavirus VP8* core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. How do additives affect enzyme activity and stability in nonaqueous media? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromtech.net.au [chromtech.net.au]
- 15. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 16. cmm.ucsd.edu [cmm.ucsd.edu]
- 17. researchgate.net [researchgate.net]
- 18. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 21. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid
Welcome to the technical support center for the purification of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid (iso-Neu4Ac2en). This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.
Part 1: Foundational Knowledge & Key Considerations
This section provides essential background information on the target molecule and the critical parameters that govern its stability and successful purification.
FAQ 1: What is 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, and what makes its purification challenging?
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid is a sialic acid analogue used in glycobiology research[1][2][3]. Sialic acids are nine-carbon acidic monosaccharides that play crucial roles in cellular recognition and biological signaling[4][5].
The primary challenges in purifying this molecule, like other sialic acids, stem from its inherent chemical lability:
-
pH Sensitivity: The molecule is prone to degradation under strongly acidic or basic conditions[6]. Specifically, O-acetyl groups, common on sialic acids, can be lost (de-O-acetylation) or migrate to different positions at pH levels below 3.0 or above 6.0[7].
-
Thermal Instability: Elevated temperatures, especially when combined with non-neutral pH, can accelerate degradation[6].
-
Structural Similarity to Contaminants: Crude preparations often contain other closely related sugar acids and byproducts, making chromatographic separation difficult.
FAQ 2: What are the critical stability parameters I must control during purification?
Controlling pH and temperature is paramount. Based on stability studies of the parent molecule, N-acetylneuraminic acid (Neu5Ac), the following conditions are critical.
Table 1: Critical Stability Parameters for Sialic Acid Purification
| Parameter | Optimal Range | High-Risk Conditions & Consequences | Rationale & Citation |
| pH | 3.0 – 9.0 | < 3.0: Risk of glycosidic bond hydrolysis. > 6.0: Risk of de-acetylation and O-acetyl group migration, particularly during exposure to basic anion-exchange resins.[7] | The compound shows maximal stability in a neutral to slightly acidic/basic range. Extreme pH values catalyze degradation reactions.[6] |
| Temperature | 4°C (for all steps) | > 60°C: Significant acceleration of degradation, especially at non-optimal pH. | Thermal energy increases the rate of hydrolytic and elimination reactions.[6] |
| Oxidizing Agents | Avoid | Presence of agents like H₂O₂ greatly reduces stability, even at neutral pH. | Oxidants can lead to cleavage and modification of the sugar backbone.[6] |
Part 2: Recommended Purification Workflow
The primary and most effective method for purifying acidic sugars like iso-Neu4Ac2en is Anion-Exchange Chromatography (AEX) . This technique separates molecules based on their net negative charge, which is ideal for isolating the target molecule via its carboxylic acid group.
Caption: General workflow for anion-exchange purification.
Detailed Protocol: Anion-Exchange Chromatography
This protocol provides a robust starting point. Optimization may be required based on your specific crude sample matrix.
1. Column Selection and Preparation:
-
Resin: A weak anion-exchange (WAX) resin like DEAE-Sepharose is recommended as a starting point. Strong anion exchangers (e.g., Q-Sepharose) can also be effective but may require higher salt concentrations for elution[8].
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5). Ensure the pH and conductivity of the column effluent match the buffer.
2. Sample Preparation:
-
Clarification: Centrifuge your crude sample at >10,000 x g for 20 minutes at 4°C to pellet insoluble material. Filter the supernatant through a 0.22 µm filter.
-
Buffer Exchange: Ensure your sample is in the equilibration buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
pH Adjustment: Critically, adjust the sample pH to the equilibration buffer's pH (e.g., 7.5) immediately before loading.
3. Chromatography:
-
Loading: Load the clarified, pH-adjusted sample onto the column at a low flow rate (e.g., 0.5-1.0 mL/min for a lab-scale column).
-
Washing: Wash the column with 5-10 CV of equilibration buffer to remove unbound neutral and positively charged contaminants.
-
Elution: Elute the bound molecules using a linear salt gradient (e.g., 0-1.0 M NaCl in equilibration buffer over 20 CV). The negatively charged iso-Neu4Ac2en will elute as the salt concentration increases.
-
Fraction Collection: Collect fractions (e.g., 1-2 mL) throughout the gradient for later analysis.
4. Post-Elution Processing:
-
Purity Analysis: Analyze the collected fractions using a suitable method, such as HPLC or a sialic acid-specific colorimetric assay (e.g., thiobarbituric acid assay), to identify fractions containing the pure product[9].
-
Pooling & Desalting: Pool the purest fractions. Remove the high salt concentration via dialysis, ultrafiltration, or a desalting column into a storage buffer (e.g., ultrapure water) or lyophilize for long-term storage[7].
Part 3: Troubleshooting Guide
This section addresses the most common problems encountered during the purification of iso-Neu4Ac2en.
Issue 1: Low or No Yield of Final Product
A low yield is the most frequent issue, often caused by compound degradation or inefficient recovery.
Caption: Troubleshooting logic for low product yield.
-
Question: My final yield is extremely low. I suspect I'm losing the product during purification. What should I check first? Answer: The most likely culprit is product degradation due to incorrect pH or temperature. Sialic acids are notoriously labile[10].
-
Immediate Action: Re-verify the pH of all your buffers. Use a calibrated pH meter. Remember that the pH of some buffers (like Tris) is temperature-dependent.
-
Protocol Review: Ensure every step, from sample preparation to fraction storage, was performed at 4°C or on ice.
-
Root Cause Analysis: Studies on N-acetylneuraminic acid show that it degrades rapidly at high temperatures when the pH is outside the 3.0-10.0 range[6]. Exposure to the basic environment of an anion-exchange resin is a critical step where de-O-acetylation can occur if not carefully controlled[7].
-
-
Question: I analyzed my column flow-through and wash fractions, and it seems my product did not bind to the AEX column. Why would this happen? Answer: Failure to bind to an anion-exchange column is almost always an issue of incorrect charge, which is dictated by the sample's pH and ionic strength.
-
Causality: For the carboxyl group on your molecule to be negatively charged and bind to the positively charged AEX resin, the buffer pH must be significantly higher than the molecule's pKa (typically ~2.6 for sialic acids). If your buffer pH is too low, the molecule will be protonated and neutral, flowing right through the column.
-
Troubleshooting Steps:
-
Confirm your sample was adjusted to the pH of the equilibration buffer (e.g., pH 7.5) before loading.
-
Check the conductivity of your sample. If it has a very high salt concentration from the upstream process, it will compete with the product for binding to the resin, leading to premature elution. Perform a buffer exchange if necessary[10].
-
-
Issue 2: Product Purity is Poor; Contaminants Co-elute
-
Question: My eluted fractions contain the target product, but also significant impurities. How can I improve the resolution? Answer: Co-elution occurs when contaminants have similar charge properties to your target molecule. Improving resolution requires optimizing the chromatography conditions.
-
Optimize the Gradient: Switch from a steep salt gradient to a shallower one. A longer, more gradual increase in salt concentration can resolve molecules with subtle differences in charge. For example, extend the gradient from 20 CV to 40 CV.
-
Adjust Washing Step: Increase the stringency of the wash step. Before starting the gradient, add an isocratic wash step with a low salt concentration (e.g., 50 mM NaCl). This can remove weakly bound impurities before eluting your target[10].
-
Consider a Second Dimension: If co-elution persists, a multi-step purification strategy may be necessary. After the AEX step, you can pool the fractions and run them on a different column, such as one for reversed-phase chromatography, which separates based on hydrophobicity[11].
-
Issue 3: Evidence of Product Degradation (e.g., De-acetylation)
-
Question: My mass spectrometry results show a peak corresponding to the de-acetylated form of my product. Where did this happen? Answer: The loss of an N-acetyl group is a form of degradation typically caused by harsh pH conditions, particularly prolonged exposure to a basic environment[7].
-
Primary Suspect: The anion-exchange chromatography step is the most likely source, as the resin surface can be basic.
-
Mitigation Strategies:
-
Minimize Residence Time: Do not let the sample sit on the column for extended periods. Proceed from loading to elution without unnecessary pauses.
-
Lower the pH: While you need the pH to be above the pKa for binding, you can try running the entire process at a lower pH where the molecule is more stable, such as pH 6.5-7.0, as long as binding is efficient.
-
Use a Weaker Resin: A weak anion exchanger (WAX) may be less harsh than a strong anion exchanger (SAX).
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid | Genome Context [genomecontext.com]
- 3. 4-Acetamido-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid | 263155-11-9 | MA05709 [biosynth.com]
- 4. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 5. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
increasing the yield of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid synthesis
Technical Support Center: Zanamivir Intermediate Synthesis
A Guide to Increasing the Yield of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid and its Derivatives
Welcome to the technical support center for the synthesis of neuraminidase inhibitors. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of sialic acid analogues, specifically focusing on 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid, a critical intermediate in the synthesis of Zanamivir.[1][2] Our goal is to provide actionable insights and troubleshooting strategies to help you overcome common synthetic challenges and maximize your reaction yields.
The synthesis of sialic acid derivatives is notoriously challenging due to the molecule's inherent structural complexities.[3] These include a hindered tertiary anomeric center, the lack of a participating group at the adjacent C-3 position, and the thermodynamic preference for the undesired β-anomer, all of which can contribute to low yields and the formation of difficult-to-separate byproducts.[3] This guide consolidates field-proven insights and published methodologies to address these issues directly.
Workflow & Key Challenge Overview
The synthesis of Zanamivir and its core intermediate typically begins with a protected sialic acid (N-acetylneuraminic acid, Neu5Ac) and proceeds through several key transformations.[4] Understanding this workflow is critical for pinpointing where yield loss may be occurring.
Caption: General synthetic workflow for Zanamivir, highlighting critical phases and common points of yield loss.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My initial 2,3-elimination reaction to form the alkene intermediate is sluggish and results in a complex mixture of byproducts. What's going wrong?
A1: This is a common issue in sialic acid chemistry. The primary causes are often related to reaction conditions and the stability of the starting material.
-
Causality: The elimination reaction is sensitive to base strength and temperature. Using too strong a base or excessive heat can lead to unwanted side reactions, including de-O-acetylation or the formation of other elimination products.[3] The stereochemistry of your starting material is also crucial.
-
Troubleshooting Steps:
-
Optimize Base and Solvent: Switch to a non-nucleophilic, hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent such as THF or Dichloromethane. This minimizes side reactions.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor progress carefully by TLC or LC-MS to avoid over-reaction.
-
Check Starting Material Purity: Ensure your protected Neu5Ac derivative is pure and fully characterized. Impurities from the protection steps can interfere with the elimination.
-
Q2: The reduction of the C4-azido group to the C4-amino group is low-yielding. I'm observing incomplete conversion or degradation of my compound. How can I improve this critical step?
A2: The reduction of the C4-azide is arguably one of the most challenging steps, and the choice of reducing agent is critical to avoid unwanted side reactions, particularly the reduction of the 2,3-double bond.[5][6]
-
Causality: Catalytic hydrogenation with standard catalysts like Pd/C can lead to over-reduction of the alkene.[4] Harsh chemical reductants can be incompatible with other functional groups on the molecule. The use of a Lindlar catalyst (lead-poisoned palladium) was an early solution, but it is expensive and prone to poisoning, making it difficult to scale.[6][7]
-
Troubleshooting Steps:
-
Alternative Reducing Agents: Consider using zinc dust in the presence of an acid like acetic acid or ammonium chloride. This method is often chemoselective for the azide and does not reduce the double bond, thus preventing a major side product.[6]
-
Staudinger Reaction: Use triphenylphosphine (PPh₃) followed by hydrolysis. This is a mild and highly selective method for reducing azides to amines and avoids harsh metals or hydrogen gas.[4]
-
Reaction Monitoring: This reaction must be closely monitored. Incomplete reactions leave behind the azide starting material, which can complicate downstream steps. Use TLC staining (e.g., with ninhydrin to visualize the newly formed amine) to confirm full conversion.
-
| Reduction Method | Advantages | Disadvantages | Key Considerations |
| H₂/Lindlar Catalyst | Effective for azide reduction. | Expensive, short catalyst lifetime due to poisoning, potential for over-reduction.[5][6] | Requires careful catalyst handling and reaction monitoring. |
| H₂S (Hydrogen Sulfide) | Historically used. | Toxic gas, harsh reaction conditions, generates impurities.[5] | Generally avoided in modern synthesis due to safety and purity concerns. |
| Zinc/Acetic Acid | High chemoselectivity (preserves double bond), cost-effective.[6] | Requires acidic conditions, which may not be suitable for all substrates. | Ensure the quality of zinc dust. Activation may be necessary. |
| Triphenylphosphine (PPh₃) | Very mild, highly selective, good for complex molecules.[4] | Stoichiometric amounts of PPh₃ are required, and triphenylphosphine oxide byproduct must be removed. | Purification can be challenging; crystallization or chromatography is often needed. |
Q3: The final guanidinylation step to install the C4-guanidinyl group is inefficient and leads to significant impurities. How can I optimize this transformation?
A3: Guanidinylation of the C4-amino intermediate is the final key step to forming Zanamivir. Low yields are often due to poor reactivity of the amine, side reactions with the guanidinylating reagent, or harsh reaction conditions.[5][8]
-
Causality: The C4-amino group can be sterically hindered. Common guanidinylating agents can self-react or react with other nucleophilic sites on the molecule if not properly controlled.
-
Troubleshooting Steps:
-
Choice of Reagent: Instead of harsh reagents like cyanogen bromide, consider using more stable and selective reagents such as pyrazole-1H-carboxamidine or its salts.[7] These reagents often provide cleaner reactions and higher yields.
-
pH Control: Maintain strict pH control during the reaction. The amine must be in its free base form to be nucleophilic, but many guanidinylating reagents are most stable under slightly acidic conditions. A buffered system or the slow addition of a base can be beneficial.
-
Protecting Group Strategy: Ensure that all other nucleophilic groups (especially the carboxylate) are adequately protected before this step to prevent unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal starting material for this synthesis? A: N-acetylneuraminic acid (Neu5Ac) is the most common and direct starting material, as it already contains the correct core structure and stereochemistry.[4] Alternatively, routes starting from D-glucono-δ-lactone have been developed, though they require more steps to install the necessary functionality.[4]
Q: Why is stereocontrol so critical in this synthesis? A: The biological activity of Zanamivir is highly dependent on the precise three-dimensional arrangement of its functional groups, which fit into the active site of the influenza neuraminidase enzyme.[8] Incorrect stereochemistry at any chiral center will result in a significant loss of inhibitory activity.
Q: What are the best analytical techniques to monitor reaction progress and purity? A: A combination of techniques is essential.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To accurately assess purity and quantify byproduct formation.
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of your compounds.[9]
Experimental Protocols
Protocol 1: Selective Azide Reduction using Zinc
This protocol is adapted from methodologies designed to avoid over-reduction of the 2,3-alkene.[6]
-
Dissolution: Dissolve the methyl 5-acetamido-4-azido-2,3,4-trideoxy-D-glycero-D-galacto-non-2-enopyranosonate intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and acetic acid (e.g., a 5:1 v/v mixture).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Zinc: Add activated zinc dust (approx. 5-10 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction vigorously at 0 °C to room temperature. Monitor the disappearance of the starting material by TLC (a stain that visualizes azides, like a phosphine-based stain, can be helpful). The reaction is typically complete in 2-4 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove excess zinc. Rinse the pad with THF or ethyl acetate.
-
Extraction: Neutralize the filtrate carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine product can then be purified by silica gel column chromatography.
-
Characterization: Confirm the structure of the resulting C4-amino compound by NMR and MS to ensure the double bond is intact.[9]
Protocol 2: Neuraminidase Inhibition Assay (Fluorometric)
This protocol is essential for verifying the biological activity of your final synthesized compound.[9][10]
-
Reagent Preparation:
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.
-
Inhibitor Solutions: Prepare serial dilutions of your synthesized compound in the assay buffer.
-
Enzyme Solution: Prepare a solution of influenza virus neuraminidase in the assay buffer.
-
Substrate Solution: Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, mix equal volumes of the diluted inhibitor and the neuraminidase solution.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding a suitable stop solution (e.g., a high pH glycine-carbonate buffer).
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
References
- 1. 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid | Genome Context [genomecontext.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2476675A1 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]
- 6. US8993789B2 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]
- 7. WO2010061182A2 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid
Here is the technical support center with troubleshooting guides and FAQs for preventing the degradation of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid.
Technical Support Center: A Guide to Preventing the Degradation of Zanamivir
Introduction
Welcome to the technical support guide for 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, more commonly known as Zanamivir.[1] Zanamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is critical for viral replication and release from host cells.[2][3][4][5] The integrity of this compound is paramount for achieving accurate and reproducible results in research, preclinical, and drug development settings.
This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the scientific rationale behind them. Our goal is to empower you to proactively prevent degradation, troubleshoot stability issues, and ensure the integrity of your experimental outcomes.
Section 1: Foundational Stability & Storage (FAQs)
This section addresses the most common questions regarding the basic handling and storage of Zanamivir. Proper storage is the first and most critical step in preventing degradation.
Q1: What are the primary chemical features of Zanamivir and why is its stability so crucial for my experiments?
A1: Zanamivir is a sialic acid analogue characterized by a dihydropyran ring, a glycerol side chain, an N-acetyl group, and a critical guanidino group.[6][7] The guanidino group, in particular, is vital for its high-affinity binding to the active site of the viral neuraminidase.[5]
Expertise & Experience: The stability of Zanamivir is directly linked to its biological activity. Degradation via pathways such as hydrolysis, oxidation, or photolysis can modify these key functional groups, particularly the guanidino and N-acetyl moieties. This can lead to a partial or complete loss of inhibitory activity, resulting in misleading experimental data, such as inaccurate IC50 values or reduced efficacy in cell-based assays.[8] Ensuring the compound's structural integrity is therefore a prerequisite for data reliability.
Q2: How should I properly store Zanamivir in its solid (powder) form?
A2: Zanamivir, as a crystalline solid, is quite stable when stored correctly.[9] To ensure its long-term integrity, adhere to the manufacturer's recommendations.
Trustworthiness: The recommended storage conditions are established through rigorous stability testing. Storing the solid powder under the validated conditions minimizes exposure to environmental factors like humidity and heat that could initiate degradation over time.
| Storage Condition | Temperature | Duration | Sources |
| Long-Term Storage | -20°C | ≥ 4 years | [9][10] |
| Short-Term/Working Stock | Room Temperature or 2-8°C | As specified by supplier | [11] |
Q3: I need to prepare solutions of Zanamivir. What is its stability in common solvents, and how should I store them?
A3: The stability of Zanamivir is significantly lower in solution compared to its solid form. Aqueous solutions are particularly susceptible to degradation and should be prepared fresh.
Expertise & Experience: In aqueous environments, molecules are more mobile and susceptible to hydrolysis. For Zanamivir, this can affect the amide and guanidino groups. While it is soluble in water and PBS, these solutions are not recommended for long-term storage.[2][9] Organic solvents like DMSO offer better stability for stock solutions, provided they are stored under appropriate conditions.
| Solution Type | Solvent | Recommended Storage | Key Considerations | Sources |
| Aqueous Solution | Water, PBS (pH 7.2) | Prepare fresh for each use. | Not recommended for storage longer than one day. | [9] |
| Organic Stock | DMSO | Store at -20°C. | Can be stable for several months. Warm gently to redissolve if frozen. | [2] |
Section 2: Troubleshooting Degradation in Experimental Settings
Experiments often introduce stressors that can accelerate compound degradation. This section provides solutions to common problems encountered in the lab.
Focus Area: Cell Culture Experiments
Q4: I'm observing a decline in Zanamivir's antiviral efficacy in my multi-day cell culture experiment. What could be the cause?
A4: This is a common issue in long-term in vitro assays and is likely due to the cumulative effect of several factors present in the cell culture environment.[8]
Expertise & Experience:
-
Thermal Stress: Standard incubation at 37°C, while necessary for cells, provides the energy to accelerate chemical degradation reactions over time.[8]
-
pH Shifts: Cellular metabolism naturally produces acidic byproducts (like lactic acid), causing the pH of the culture medium to drop.[8] Deviations from the optimal physiological pH (7.2-7.4) can promote the hydrolysis of Zanamivir's functional groups.
-
Enzymatic Degradation: Cells can release various enzymes, including potential hydrolases or sialidases, into the culture medium.[8][12] As a sialic acid analog, Zanamivir could be susceptible to enzymatic modification or degradation.[13][14]
-
Medium Components: Complex biological components in media, especially in Fetal Bovine Serum (FBS), can vary between lots and may interact with the compound.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 5. proteopedia.org [proteopedia.org]
- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Zanamivir = 98 HPLC 139110-80-8 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Refining Analytical Techniques for 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid (DANA)
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the analysis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid. This molecule is more commonly known in the scientific community as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid , or DANA . As a transition-state analogue inhibitor of viral and human neuraminidase (sialidase) enzymes, its accurate characterization and quantification are critical for research in virology, oncology, and drug development.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the reasoning behind analytical choices, helping you troubleshoot common issues and refine your experimental techniques for robust and reproducible results.
Section A: General & Sample Handling FAQs
This section addresses foundational questions about DANA's properties and handling to ensure sample integrity from the start.
Question: What are the optimal storage and handling conditions for DANA powder and stock solutions?
Answer:
-
Solid Form: DANA powder is relatively stable when stored desiccated at -20°C.[4] It is hygroscopic, so it's crucial to minimize its exposure to atmospheric moisture. Always allow the vial to warm to room temperature before opening to prevent condensation.
-
Solutions: The stability of DANA in solution is pH-dependent. For long-term storage, prepare stock solutions in high-purity water or a suitable buffer (e.g., PBS pH 7.2), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below.[3] In acidic conditions, the glycosidic linkage and the enonic acid structure can be susceptible to degradation over time. For daily use, solutions stored at 4°C should be used within a few days.
Question: What are the recommended solvents for dissolving DANA?
Answer: DANA is a polar molecule with good solubility in aqueous solvents. Recommended solvents include:
-
Water or PBS: Soluble up to 10 mg/mL in PBS (pH 7.2).[3]
-
DMSO: Soluble up to 1 mg/mL.[3]
-
DMF: Sparingly soluble at approximately 0.1 mg/mL.[3]
For most applications, especially those involving biological assays or reversed-phase HPLC, starting with an aqueous buffer is the best practice. When preparing samples for HPLC, the ideal scenario is to dissolve the sample in the mobile phase itself to prevent peak distortion.[5]
Section B: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the workhorse for quantifying DANA and assessing its purity. Due to its acidic nature and polar structure, several challenges can arise.
Workflow for DANA Purity Assessment and Quantification
Caption: General analytical workflow for HPLC analysis of DANA.
Question: My DANA peak is tailing significantly on a C18 column. What is the cause and how can I fix it?
Answer: Peak tailing for DANA is a classic problem caused by secondary interactions between the negatively charged carboxylate group of DANA and residual, positively charged silanol groups on the silica-based stationary phase.[6] Here’s how to address it:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of both the silanol groups and DANA's carboxyl group. Lowering the mobile phase pH to ~2.5-3.0 with an acid like trifluoroacetic acid (TFA) or phosphoric acid will protonate DANA, making it more neutral and reducing these unwanted interactions.[6][7]
-
Use a High-Purity Column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.[6]
-
Add an Ionic Competitor: A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase (e.g., 0.1%).[6] TEA acts as a competitive binder to the active silanol sites, masking them from DANA. However, this is often less necessary with modern columns and can complicate MS detection.[6]
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing of DANA.
Question: I'm observing drifting retention times for DANA in my analytical run. What should I check?
Answer: Retention time variability is often due to subtle changes in the system or mobile phase.[7]
-
Column Temperature: Ensure you are using a column oven. DANA's retention can be sensitive to temperature fluctuations. Even small changes in ambient lab temperature can cause drift.[7]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Inconsistencies in the solvent mixture will alter retention.[5] As a diagnostic step, pre-mix the mobile phase manually and run it from a single bottle. If the drift disappears, the issue is with the pump's mixing system.[7]
-
Column Equilibration: DANA is a polar analyte. Ensure the column is thoroughly equilibrated with the mobile phase before starting the run. Insufficient equilibration is a common cause of retention drift at the beginning of a sequence.[6]
-
pH Control: If using a buffered mobile phase, ensure it is well-prepared and that its pH is stable. A small change in pH can alter the ionization state of DANA and significantly shift its retention time.[7]
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 3-5 µm | Minimizes silanol interactions. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Organic solvent for retention control; TFA for pH control and improved peak shape.[5] |
| pH | 2.5 - 3.0 | Suppresses ionization of DANA and silanols.[6] |
| Detection | UV, 200-245 nm | DANA has a chromophore due to the C2-C3 double bond.[3] |
| Temperature | 30-40 °C | Improves efficiency and ensures reproducible retention times.[5] |
| Table 1: Recommended Starting Conditions for Reversed-Phase HPLC Analysis of DANA. |
Section C: Mass Spectrometry (MS) Analysis Guide
MS is essential for confirming the identity of DANA and for sensitive quantification in complex matrices.
Question: What are the expected ions for DANA in positive and negative ion mode ESI-MS?
Answer: The molecular weight of DANA (C₁₁H₁₇NO₈) is 291.29 g/mol .[3] Depending on the ionization mode and solvent conditions, you should look for the following ions:
-
Negative Ion Mode [M-H]⁻: This is often the most abundant and reliable ion, as the carboxylic acid group readily deprotonates. The expected m/z is 290.09 .
-
Positive Ion Mode [M+H]⁺: The protonated molecule at m/z 292.10 .
-
Adducts [M+Na]⁺: Sodium adducts are very common, especially if there is any glass contact or sodium contamination in the buffers. The expected m/z is 314.08 .[8]
| Ion | Formula | Mode | Calculated m/z | Commonality |
| [M-H]⁻ | C₁₁H₁₆NO₈⁻ | Negative | 290.0932 | High |
| [M+H]⁺ | C₁₁H₁₈NO₈⁺ | Positive | 292.1078 | Moderate |
| [M+Na]⁺ | C₁₁H₁₇NNaO₈⁺ | Positive | 314.0897 | High |
| [M+K]⁺ | C₁₁H₁₇KNO₈⁺ | Positive | 330.0637 | Common |
| Table 2: Common ESI-MS Ions for DANA. |
Question: I am developing an LC-MS/MS method. What are some typical product ions I can monitor for Multiple Reaction Monitoring (MRM)?
Answer: For MS/MS analysis, fragmenting the [M-H]⁻ precursor ion (m/z 290.1) is a common strategy. Typical fragmentation involves losses of water (H₂O), acetic acid (CH₃COOH), and parts of the glycerol side chain. While specific fragmentation patterns should be optimized on your instrument, common product ions for sialic acids can provide a starting point. For N-acetylneuraminic acid (a close analogue), product ions resulting from cleavages of the sugar ring and side chain are well-documented.[9] For DANA, you would perform product ion scans on the 290.1 precursor to identify the most intense and stable fragments for your MRM transitions.
Section D: Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is the gold standard for unambiguous structural confirmation of DANA.
Question: What are the key characteristic signals in the ¹H NMR spectrum of DANA that confirm its structure?
Answer: The ¹H NMR spectrum of DANA has several distinctive features that differentiate it from its parent compound, N-acetylneuraminic acid (Neu5Ac).[10][11]
-
Olefinic Proton (H3): The most telling signal is the appearance of a proton on the C2-C3 double bond. This H3 proton typically appears as a doublet around 5.5-6.0 ppm.
-
N-Acetyl Methyl Group: A sharp singlet around 2.0 ppm corresponding to the three protons of the acetyl group (N-Ac).[10]
-
Anomeric Proton (H4): The proton at C4, adjacent to the double bond and the acetylamino group, will appear as a characteristic multiplet.
-
Absence of H3 Axial/Equatorial Protons: Unlike Neu5Ac, which shows two distinct signals for the C3 protons (H3ax and H3eq), these are absent in DANA and replaced by the single olefinic H3 signal.[11]
Question: My NMR sample in D₂O gives broad peaks. How can I improve the resolution?
Answer:
-
pH Adjustment: The pH of your D₂O sample can significantly affect chemical shifts and peak shape, especially for the protons near the carboxylic acid. Ensure the pD is consistent between samples. Small additions of NaOD or DCl can be used to adjust it.
-
Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Treating the sample with a chelating agent like Chelex resin can sometimes help.
-
Lyophilization: If the sample was dissolved in H₂O and then lyophilized, repeat the lyophilization from D₂O one or two more times to ensure complete removal of residual H₂O. The HDO peak can be large and may obscure nearby signals.
Section E: Neuraminidase Inhibition Assays
As an inhibitor, DANA is frequently used as a positive control in neuraminidase activity assays.
Question: In my fluorescence-based neuraminidase assay using the substrate MUNANA, my positive control with DANA shows less inhibition than expected. What could be wrong?
Answer: This is a common issue that can point to several factors in the assay setup. A fluorescence-based assay measures the cleavage of a substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to release the fluorescent product 4-methylumbelliferone (4-MU).[12][13]
-
Incorrect DANA Concentration: Double-check the calculations and dilution series for your DANA stock solution. Serial dilution errors are a frequent source of inaccuracy.
-
Enzyme Concentration: The measured IC₅₀ value of an inhibitor is dependent on the substrate concentration relative to its Kₘ value. If your enzyme or substrate concentration is too high, you will need a much higher concentration of inhibitor to see a 50% reduction in signal. Ensure you are working in the linear range of the enzyme activity.[13]
-
Assay Buffer Composition: Neuraminidase activity is sensitive to pH and requires certain ions, like Ca²⁺.[12] Ensure your assay buffer is correctly prepared (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).[12]
-
Incubation Times: Check that the pre-incubation time of the enzyme with the inhibitor (if any) and the enzyme-substrate reaction time are consistent and appropriate.
Workflow of a Neuraminidase Inhibition Assay
Caption: Standard workflow for a fluorescence-based neuraminidase inhibition assay.
Detailed Experimental Protocols
Protocol 1: Quantification of DANA using Reversed-Phase HPLC-UV
This protocol provides a robust method for determining the concentration of DANA in a solution.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both phases thoroughly.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient: 0-100% Mobile Phase B over 15 minutes (adjust as needed based on column and system). An isocratic method with low %B (e.g., 5%) may also be suitable.
-
-
Sample Preparation:
-
Prepare a stock solution of DANA (e.g., 1 mg/mL) in water.
-
Create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by diluting the stock solution with Mobile Phase A.
-
Dilute unknown samples to fall within the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the unknown samples.
-
Calculate the concentration of DANA in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: Standard Neuraminidase Inhibition Assay
This protocol is adapted from standard fluorescence-based methods.[12][13][14]
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.[12]
-
MUNANA Substrate Solution: Prepare a 100 µM working solution of MUNANA in Assay Buffer. Protect from light.
-
Stop Solution: 0.2 M Na₂CO₃, pH ~11.
-
Enzyme Solution: Dilute neuraminidase enzyme in Assay Buffer to a concentration that gives a robust signal within the linear range of the assay (determine this empirically beforehand).
-
Inhibitor (DANA): Prepare a 2x concentration serial dilution of DANA in Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 25 µL of diluted enzyme to all other wells.
-
Add 25 µL of 2x DANA dilutions (or test compound/buffer for controls) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 100 µM MUNANA substrate solution to all wells (Final volume = 100 µL).
-
Incubate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" wells from all other readings.
-
Calculate the percent inhibition for each DANA concentration relative to the "enzyme only" control wells.
-
Plot percent inhibition versus log[DANA] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of inhibitor binding in influenza virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸 ≥93% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
A Tale of Two Sugars: A Comparative Guide to 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid and its Biological Precursor, Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the subtle modification of a sugar molecule can dramatically alter its biological function, transforming it from a vital cellular component into a potent therapeutic agent. This guide provides an in-depth comparison of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, and a synthetic analogue, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, a molecule poised at the intersection of fundamental research and antiviral drug design.
Introduction: From Cellular Recognition to Viral Warfare
N-acetylneuraminic acid (Neu5Ac) is a nine-carbon acidic monosaccharide that typically occupies the terminal position of glycan chains on the surface of vertebrate cells.[1][2][3] In this exposed position, Neu5Ac plays a critical role in a vast array of biological processes, including cell-cell recognition, immune regulation, and brain development.[1][4] However, this prominence also makes it a key target for pathogens. Viruses, such as influenza, have evolved to utilize Neu5Ac as a receptor for cellular entry.[4] The viral enzyme neuraminidase (also known as sialidase) is essential for the release of newly formed virus particles from an infected cell by cleaving these sialic acid residues.[5]
This crucial role of neuraminidase in viral propagation has made it a prime target for antiviral drug development.[6][7] The strategy has been to design molecules that mimic the natural substrate, Neu5Ac, but bind to the neuraminidase active site with higher affinity, thus inhibiting its function and halting the spread of the virus. This is where 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, a synthetic sialic acid analogue, enters the narrative.
Structural Comparison: A Single Modification Changes Everything
At first glance, Neu5Ac and 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid share a common nine-carbon backbone. However, a closer look reveals critical differences that dictate their distinct biological roles.
| Feature | N-acetylneuraminic acid (Neu5Ac) | 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid |
| Systematic Name | 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid[3] | 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid |
| Common Name | Neu5Ac, Sialic Acid | iso-Neu4Ac2en, 4-Acetylamino-Kdn2en[1][8] |
| Chemical Formula | C11H19NO9 | C11H17NO8 |
| Molecular Weight | 309.27 g/mol | 291.25 g/mol [8] |
| Key Structural Feature | Pyranose ring with a carboxyl group, an N-acetyl group at C5, and a glycerol side chain.[2] | Dihydropyran ring with an acetylamino group at the C4 position and a double bond between C2 and C3.[8] |
| Natural Occurrence | Abundant in vertebrates and higher invertebrates.[3] | Synthetic compound.[8] |
The most significant distinction lies in the pyranose ring and the substitution at the C4 position. Neu5Ac exists in a stable chair conformation. In contrast, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid features a dihydropyran ring with a double bond between C2 and C3. This unsaturated ring structure is characteristic of neuraminidase inhibitors, designed to mimic the transition state of the sialic acid cleavage reaction.[4]
Furthermore, the target compound has an acetylamino group at the C4 position, a modification that is central to its potential function as a neuraminidase inhibitor. This contrasts with Neu5Ac, which has a hydroxyl group at this position.
Caption: Relationship between Neu5Ac and its synthetic analogues.
Functional Divergence: Substrate versus Inhibitor
The structural modifications of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid fundamentally alter its interaction with neuraminidase.
Neu5Ac: The Natural Substrate
As the natural substrate, Neu5Ac binds to the active site of neuraminidase, which then catalyzes the hydrolysis of the glycosidic linkage, releasing the terminal sialic acid. This process is essential for viral release and propagation.[5]
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid: A Potential Inhibitor
This synthetic analogue is designed to act as a competitive inhibitor of neuraminidase.[2] Its dihydropyran ring mimics the planar oxocarbenium ion-like transition state of the cleavage reaction, allowing it to bind tightly to the enzyme's active site. The nature of the substituent at the C4 position is critical for the potency and selectivity of inhibition.
While direct experimental data on the inhibitory activity of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid is scarce in publicly available literature, we can infer its potential activity by examining structurally related compounds.
-
2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA or Neu5Ac2en): This is a well-known non-selective inhibitor of sialidases and serves as a foundational structure for many neuraminidase inhibitors.[6][7]
-
Zanamivir: A potent and selective influenza neuraminidase inhibitor, Zanamivir, features a positively charged guanidino group at the C4 position. This group forms strong ionic interactions with conserved negatively charged amino acid residues (glutamic and aspartic acid) in the enzyme's active site, leading to very tight binding and effective inhibition.[4]
-
4-amino-Neu5Ac2en: The precursor to the guanidino group in some synthetic routes, the amino group at C4 also confers potent inhibitory activity.[9]
-
4-acetamido-Neu5Ac2en (4NAcNeu5Ac2en): Research has shown that an acetamido group at the C4 position leads to a decrease in inhibitory activity against various sialidases compared to an amino or guanidino group.[10] One study indicated that 4NAcNeu5Ac2en was not an effective inhibitor against the tested sialidases.[10]
Based on this structure-activity relationship, it is likely that 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid is a weaker inhibitor of neuraminidase compared to Zanamivir or 4-amino-Neu5Ac2en. However, its potential for selectivity towards viral over host sialidases warrants further investigation.
Caption: Functional comparison of Neu5Ac and the synthetic inhibitor.
Experimental Evaluation: Neuraminidase Inhibition Assay
To quantitatively compare the function of Neu5Ac as a substrate and 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid as an inhibitor, a neuraminidase inhibition assay is employed. A common method utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Principle:
Neuraminidase cleaves the non-fluorescent MUNANA, releasing the highly fluorescent 4-methylumbelliferone. The rate of fluorescence increase is proportional to the enzyme activity. In the presence of an inhibitor, the rate of fluorescence generation is reduced. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined.
Experimental Protocol:
-
Reagent Preparation:
-
Neuraminidase enzyme (e.g., from Clostridium perfringens or recombinant influenza virus).
-
Assay Buffer (e.g., MES buffer, pH 6.5, containing CaCl2).
-
MUNANA substrate solution.
-
Inhibitor stock solution (4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid) and serial dilutions.
-
Positive control inhibitor (e.g., Zanamivir).
-
Stop solution (e.g., high pH glycine-carbonate buffer).
-
-
Assay Procedure:
-
In a 96-well black microplate, add a fixed amount of neuraminidase enzyme to each well.
-
Add varying concentrations of the inhibitor or positive control to the respective wells. Include wells with no inhibitor as a negative control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Conclusion and Future Perspectives
The comparison between N-acetylneuraminic acid and 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid exemplifies a fundamental principle in medicinal chemistry: rational drug design based on the structure of a natural substrate. While Neu5Ac is indispensable for a myriad of physiological functions, its synthetic analogue represents a tool to combat diseases that exploit these very functions.
Although the acetylamino group at the C4 position may not confer the same level of inhibitory potency as the guanidino group of Zanamivir, the study of such analogues is crucial for a comprehensive understanding of the structure-activity relationships of neuraminidase inhibitors. Further research is needed to fully characterize the inhibitory kinetics and selectivity profile of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid against a panel of viral and host sialidases. Such studies will not only elucidate its potential as a research tool or therapeutic lead but also contribute to the broader effort of developing next-generation antiviral agents.
References
- 1. Synthesis and anti-influenza virus activity of 4-guanidino-7-substituted Neu5Ac2en derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Sialidase Inhibitors with Different Mechanisms" by Joseph M. Keil, Garrett R. Rafn et al. [engagedscholarship.csuohio.edu]
- 4. benchchem.com [benchchem.com]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Catch, Cut, or Block? Versatile 4‐N‐Derivatized Sialyl Glycosides for Influenza Virus Neuraminidase Detection and Purification - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioactivity Validation of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid: A Comparative Analysis Against Established Neuraminidase Inhibitors
This guide provides a comprehensive framework for the validation of the bioactivity of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, a sialic acid analog, as a potential neuraminidase inhibitor. For the purposes of this guide, we will refer to the compound by its synonym, iso-Neu4Ac2en. We will draw direct comparisons to the well-established neuraminidase inhibitors, Oseltamivir (Tamiflu) and Zanamivir (Relenza), providing the necessary experimental context and protocols for a thorough evaluation.
The Scientific Rationale: Targeting Viral Egress
Influenza viruses rely on two key surface glycoproteins for their propagation: hemagglutinin (HA) and neuraminidase (NA).[1][2] Hemagglutinin facilitates viral entry by binding to sialic acid residues on the surface of host cells.[2][3] Following replication within the host cell, newly formed viral particles bud from the cell membrane. However, these new virions would remain tethered to the host cell via hemagglutinin-sialic acid interactions if not for the action of neuraminidase.[4][5]
Neuraminidase is a glycoside hydrolase that cleaves terminal sialic acid residues from glycoproteins, including those on the host cell surface and on the viral envelope itself.[6][7] This enzymatic activity is crucial for the release of progeny virions, preventing their self-aggregation and allowing for the infection of new host cells.[1][5] Consequently, the inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza A and B infections.[8]
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid (iso-Neu4Ac2en) is a structural analog of sialic acid.[9][10] This structural mimicry forms the basis of the hypothesis that it can act as a competitive inhibitor of the influenza neuraminidase enzyme, similar to the mechanism of action of Oseltamivir and Zanamivir.[11][12][13] This guide outlines the necessary steps to validate this hypothesis through rigorous in vitro and cell-based assays.
Comparative Analysis of Neuraminidase Inhibitors
The primary mechanism of action for neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme.[11][12][14] By binding to the active site of the enzyme, these drugs prevent the cleavage of sialic acid, leading to the aggregation of newly formed virions at the host cell surface and a reduction in viral spread.[5][15]
-
Oseltamivir: Administered as a prodrug (oseltamivir phosphate), it is metabolized in the liver to its active form, oseltamivir carboxylate.[16][17] It is an orally bioavailable drug.[11][18]
-
Zanamivir: Administered via inhalation, it is delivered directly to the respiratory tract, the primary site of influenza virus replication.[12][19] Its systemic bioavailability is low.[12][19]
-
iso-Neu4Ac2en (Hypothesized): As a sialic acid analog, it is expected to bind to the active site of the neuraminidase enzyme, thereby preventing the release of new viral particles. Its efficacy will depend on its binding affinity for the enzyme's active site compared to the natural substrate.
Signaling Pathway of Neuraminidase Inhibition
Caption: Mechanism of Neuraminidase Inhibition.
Experimental Validation Plan
A two-tiered approach is recommended for the comprehensive validation of iso-Neu4Ac2en's bioactivity:
-
In Vitro Validation: Direct assessment of the compound's ability to inhibit the enzymatic activity of purified neuraminidase. The primary endpoint is the half-maximal inhibitory concentration (IC50).
-
Cell-Based Validation: Evaluation of the compound's ability to inhibit viral replication in a cellular model of infection. The primary endpoint is the half-maximal effective concentration (EC50).
In Vitro Validation: Neuraminidase Inhibition Assay
This assay directly measures the enzymatic activity of neuraminidase in the presence of varying concentrations of the inhibitor. A commonly used method is a fluorescence-based assay utilizing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[20][21][22] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[20][21]
Caption: In Vitro Neuraminidase Inhibition Assay Workflow.
-
Reagent Preparation:
-
Prepare a stock solution of iso-Neu4Ac2en in an appropriate solvent (e.g., DMSO or water).
-
Prepare stock solutions of Oseltamivir carboxylate and Zanamivir as positive controls.
-
Prepare a working solution of purified influenza neuraminidase in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Prepare a working solution of MUNANA substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, perform serial dilutions of iso-Neu4Ac2en, Oseltamivir carboxylate, and Zanamivir. Include a no-inhibitor control (enzyme activity control) and a no-enzyme control (background control).
-
Add the neuraminidase enzyme solution to all wells except the background control.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the enzyme activity control (100% activity).
-
Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
| Compound | Target Neuraminidase Strain | IC50 (nM) |
| iso-Neu4Ac2en | Influenza A/H1N1 | Experimental Value |
| Oseltamivir Carboxylate | Influenza A/H1N1 | Literature/Experimental Value |
| Zanamivir | Influenza A/H1N1 | Literature/Experimental Value |
| iso-Neu4Ac2en | Influenza A/H3N2 | Experimental Value |
| Oseltamivir Carboxylate | Influenza A/H3N2 | Literature/Experimental Value |
| Zanamivir | Influenza A/H3N2 | Literature/Experimental Value |
| iso-Neu4Ac2en | Influenza B | Experimental Value |
| Oseltamivir Carboxylate | Influenza B | Literature/Experimental Value |
| Zanamivir | Influenza B | Literature/Experimental Value |
Cell-Based Validation: Antiviral Assay
This assay evaluates the ability of the compound to inhibit influenza virus replication in a host cell culture system. A common and robust method is the plaque reduction assay, which measures the inhibition of virus-induced cell death. Alternatively, a higher-throughput cell-based ELISA can be used to quantify viral antigen expression.[23]
Caption: Cell-Based Antiviral Assay Workflow.
-
Cell Culture and Infection:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of iso-Neu4Ac2en, Oseltamivir, and Zanamivir in an overlay medium (e.g., DMEM with 0.5% agarose and TPCK-trypsin).
-
Remove the viral inoculum and add the overlay medium containing the respective inhibitor dilutions.
-
Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a crystal violet solution to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus control.
-
Plot the percentage of plaque reduction versus the logarithm of the inhibitor concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
| Compound | Target Virus Strain | Cell Line | EC50 (µM) |
| iso-Neu4Ac2en | Influenza A/H1N1 | MDCK | Experimental Value |
| Oseltamivir | Influenza A/H1N1 | MDCK | Literature/Experimental Value |
| Zanamivir | Influenza A/H1N1 | MDCK | Literature/Experimental Value |
| iso-Neu4Ac2en | Influenza A/H3N2 | MDCK | Experimental Value |
| Oseltamivir | Influenza A/H3N2 | MDCK | Literature/Experimental Value |
| Zanamivir | Influenza A/H3N2 | MDCK | Literature/Experimental Value |
| iso-Neu4Ac2en | Influenza B | MDCK | Experimental Value |
| Oseltamivir | Influenza B | MDCK | Literature/Experimental Value |
| Zanamivir | Influenza B | MDCK | Literature/Experimental Value |
Conclusion
The validation of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid (iso-Neu4Ac2en) as a potential neuraminidase inhibitor requires a systematic and comparative approach. By following the detailed in vitro and cell-based protocols outlined in this guide, researchers can obtain the necessary IC50 and EC50 data to rigorously assess its bioactivity. A direct comparison of this data with established neuraminidase inhibitors such as Oseltamivir and Zanamivir will be crucial in determining the therapeutic potential of this novel sialic acid analog. Promising results from these preclinical evaluations would warrant further investigation into its pharmacokinetic properties and in vivo efficacy.
References
- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viruses and sialic acids: rules of engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. Oseltamivir - Wikipedia [en.wikipedia.org]
- 12. Zanamivir - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 14. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 15. restoredcdc.org [restoredcdc.org]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
- 23. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to Sialic Acid Analogs in Neuraminidase Inhibition: From Established Antivirals to Research Tools
For researchers, scientists, and drug development professionals navigating the landscape of viral inhibitors, understanding the nuances of sialic acid analogs is paramount. These molecules, mimicking the natural substrate of viral neuraminidase, form the bedrock of antiviral drugs against influenza and are pivotal tools in glycobiology research. This guide provides an in-depth, objective comparison of the well-established neuraminidase inhibitor, 4-Guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid (Zanamivir), and other key analogs against the lesser-known 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, offering supporting experimental data and detailed protocols to inform your research and development endeavors.
The Critical Role of Sialic Acid in Viral Lifecycle and the Dawn of Neuraminidase Inhibitors
Sialic acids are a family of nine-carbon sugars typically found at the outermost ends of glycan chains on cell surfaces.[1] They serve as crucial receptors for the attachment of many viruses, including influenza.[2] The influenza virus utilizes its hemagglutinin (HA) protein to bind to these sialic acid residues, initiating infection.[3] Once the virus has replicated within the host cell, new virions bud from the cell surface. However, they remain tethered to the host cell via HA-sialic acid interactions. To be released and propagate the infection, the virus employs another key surface enzyme: neuraminidase (NA).[4] Neuraminidase cleaves the sialic acid residues, liberating the newly formed viruses.[5]
This critical function of neuraminidase in the viral lifecycle makes it an attractive target for antiviral therapy. Sialic acid analogs are designed to act as competitive inhibitors of this enzyme. By binding to the active site of neuraminidase with high affinity, these analogs prevent the cleavage of sialic acid, effectively trapping the progeny virions on the surface of the infected cell and halting the spread of infection.[4]
Profiling the Key Players: A Comparative Analysis
The field of neuraminidase inhibitors is dominated by a few well-characterized sialic acid analogs that have been successfully developed into antiviral drugs. In this section, we compare the performance of these established inhibitors.
4-Guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid (Zanamivir)
Zanamivir (Relenza™) was the first neuraminidase inhibitor to be commercially developed.[6] Its structure features a guanidino group at the C4 position, which forms strong salt bridges with conserved glutamate residues in the neuraminidase active site, contributing to its high binding affinity.[7]
Oseltamivir Ethyl Ester (Oseltamivir)
Oseltamivir (Tamiflu®) is an orally bioavailable prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[8] It features a bulky hydrophobic pentyl ether group that occupies a hydrophobic pocket within the neuraminidase active site, enhancing its binding affinity.
Peramivir
Peramivir (Rapivab®) is administered intravenously and is also a potent neuraminidase inhibitor. Its structure includes a cyclopentane ring and a guanidino group, contributing to its strong interaction with the enzyme's active site.
Laninamivir
Laninamivir (Inavir®) is a long-acting neuraminidase inhibitor administered by inhalation.[4] It is a prodrug, laninamivir octanoate, which is hydrolyzed to the active laninamivir in the respiratory tract.
4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid
This compound is classified as a biochemical reagent for glycobiology research. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides. At present, there is a lack of publicly available data on its specific mechanism of action as a neuraminidase inhibitor and its comparative inhibitory potency (e.g., IC50 values) against viral neuraminidases. Its primary utility appears to be as a tool for studying carbohydrate chemistry and protein-glycan interactions within the broader field of glycobiology.
Quantitative Comparison of Neuraminidase Inhibitory Activity
The efficacy of neuraminidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. Lower IC50 values indicate higher potency. The following table summarizes the reported IC50 values for the well-established neuraminidase inhibitors against different influenza virus strains.
| Sialic Acid Analog | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Zanamivir | 0.5 - 2.0 | 0.5 - 2.5 | 1.0 - 4.0 |
| Oseltamivir Carboxylate | 0.5 - 2.0 | 0.5 - 2.0 | 5.0 - 20.0 |
| Peramivir | 0.1 - 1.0 | 0.1 - 1.0 | 0.5 - 2.0 |
| Laninamivir | 1.0 - 5.0 | 2.0 - 10.0 | 5.0 - 20.0 |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol describes a common and reliable method for determining the IC50 values of sialic acid analogs against influenza neuraminidase. The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU).[8]
Materials:
-
Sialic acid analog inhibitors (e.g., Zanamivir, Oseltamivir Carboxylate)
-
Influenza virus stock with known neuraminidase activity
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33 mM MES buffer, 4 mM CaCl2, pH 6.5
-
Stop Solution: 25% ethanol, 116 mM NaOH
-
96-well black, flat-bottom microplates
-
Fluorometer with excitation at 355 nm and emission at 460 nm
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the sialic acid analogs in Assay Buffer. The final concentrations should span a range that will encompass the expected IC50 value.
-
Plate Setup:
-
Add 50 µL of Assay Buffer to the "no inhibitor" control wells.
-
Add 50 µL of each inhibitor dilution to the respective test wells.
-
Add 100 µL of Assay Buffer to the "blank" (no enzyme) wells.
-
-
Enzyme Addition: Add 50 µL of diluted influenza virus (the enzyme source) to all wells except the blank wells.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes to allow the inhibitors to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of MUNANA solution (final concentration of 100 µM) to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with excitation at 355 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of neuraminidase inhibition and the experimental workflow.
Caption: Mechanism of Neuraminidase Inhibition by Sialic Acid Analogs.
Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
Conclusion and Future Perspectives
The development of sialic acid analogs as neuraminidase inhibitors represents a triumph of rational drug design and has provided essential tools for combating influenza infections. Zanamivir, Oseltamivir, Peramivir, and Laninamivir, while sharing a common mechanism, exhibit distinct structural features that influence their potency, pharmacokinetic profiles, and routes of administration. The standardized fluorescence-based neuraminidase inhibition assay provides a robust platform for the continued evaluation and comparison of these and novel inhibitors.
While 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid is positioned as a tool for glycobiology research, the absence of public data on its neuraminidase inhibitory activity highlights a potential area for future investigation. Characterizing the biological activity of such commercially available yet under-studied sialic acid analogs could uncover novel scaffolds for antiviral drug development or provide new probes to explore the intricacies of viral-host interactions. As the threat of pandemic influenza and antiviral resistance persists, a comprehensive understanding of all available sialic acid analogs is crucial for the continued advancement of virology and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Correlation analyses on binding affinity of sialic acid analogues with influenza virus neuraminidase-1 using ab initio MO calculations on their complex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-O-alkylated 2-deoxy-2,3-didehydro-N-acetylneuraminic acid derivatives as inhibitors of human parainfluenza virus type-3 sialidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid analogues modified by N-sulfonylamidino groups at the C-4 position and biological evaluation as inhibitors of human parainfluenza virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity for the Sialic Acid Analog Neu5Ac2en
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of antibody cross-reactivity for the sialic acid analog 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galacto-non-2-enonic acid, more commonly known as 2-Deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en or DANA) . As a transition-state analog inhibitor of viral and bacterial neuraminidases, Neu5Ac2en is a critical tool in glycobiology and virology research. Understanding the specificity and potential off-target binding of antibodies targeting this molecule is paramount for generating reliable experimental data and for the development of targeted diagnostics and therapeutics.
This document moves beyond a simple cataloging of reagents. It is designed to provide you, a fellow scientist, with the foundational knowledge, comparative data, and detailed protocols necessary to critically evaluate and select the appropriate antibody for your research needs, ensuring the integrity and validity of your results.
The Target Antigen: Understanding Neu5Ac2en
Neu5Ac2en is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. Its key structural feature is the double bond between carbons 2 and 3 of the pyranose ring, which flattens the ring into a half-chair conformation. This conformation mimics the transition state of the sialic acid substrate as it is cleaved by the neuraminidase (sialidase) enzyme. This mimicry is the basis of its potent inhibitory activity.
Antibodies raised against Neu5Ac2en are intended to recognize this specific conformation, which can be present in various biological contexts, including as a hapten in immunogens or potentially at sites of high enzymatic activity. However, due to its structural similarity to native sialic acids and other glycans, the potential for cross-reactivity is a significant experimental hurdle.
The Challenge of Cross-Reactivity: Why It Matters
Antibody cross-reactivity occurs when an antibody binds to molecules other than its intended target. In the context of Neu5Ac2en, this can lead to:
-
False-Positive Signals: An antibody may bind to native sialic acids (e.g., Neu5Ac or Neu5Gc) on cell surfaces or glycoproteins, leading to an incorrect assessment of the presence or localization of Neu5Ac2en.
-
Inaccurate Quantification: Off-target binding makes it impossible to accurately quantify the target antigen in complex biological samples.
Therefore, a rigorous validation of antibody specificity is not just a preliminary step but a core component of any experiment.
Comparative Analysis of Anti-Neu5Ac2en Antibody Specificity
To assess the cross-reactivity of commercially available monoclonal antibodies against Neu5Ac2en, we will compare their binding profiles against a panel of related sialic acid structures and glycans. The primary method for this initial screening is a direct Enzyme-Linked Immunosorbent Assay (ELISA), which provides a quantitative measure of binding affinity.
Experimental Design: Direct ELISA for Specificity Screening
The core principle of this assay is to immobilize various antigens onto a microplate and then detect binding of the primary antibody using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The subsequent addition of a substrate produces a measurable colorimetric signal proportional to the amount of bound primary antibody.
Antigen Panel for Screening:
-
Target Antigen: Neu5Ac2en-BSA (Bovine Serum Albumin conjugate)
-
Primary Sialic Acid: Neu5Ac-BSA
-
Non-Human Sialic Acid: Neu5Gc-BSA (N-Glycolylneuraminic acid)
-
Related Sugar: GlcNAc-BSA (N-Acetylglucosamine)
-
Negative Control: Unconjugated BSA
Comparative Binding Data
The table below summarizes the binding data from a hypothetical direct ELISA experiment comparing three representative monoclonal antibodies (mAb-A, mAb-B, mAb-C) against the antigen panel. Data is presented as the percentage of binding relative to the target antigen, Neu5Ac2en-BSA.
| Antigen | mAb-A (% Binding) | mAb-B (% Binding) | mAb-C (% Binding) | Interpretation |
| Neu5Ac2en-BSA | 100% | 100% | 100% | Target Antigen (Reference) |
| Neu5Ac-BSA | 45% | 8% | 15% | mAb-A shows significant cross-reactivity with the common native sialic acid. |
| Neu5Gc-BSA | 5% | 2% | 3% | All antibodies show minimal cross-reactivity with the non-human Neu5Gc. |
| GlcNAc-BSA | <1% | <1% | <1% | All antibodies are specific and do not bind to the underlying acetylated sugar. |
| BSA | <0.5% | <0.5% | <0.5% | No significant binding to the carrier protein. |
Analysis and Recommendations:
-
mAb-A: Exhibits high affinity for the target antigen but also shows unacceptable cross-reactivity (45%) with the native Neu5Ac. This antibody would be unsuitable for most applications in biological systems where Neu5Ac is abundant, as it would generate a high background signal and potential false positives.
-
mAb-B: Demonstrates excellent specificity. With only 8% cross-reactivity for Neu5Ac, it is the superior candidate for applications requiring precise detection of Neu5Ac2en in the presence of native sialic acids. Its low off-target binding makes it trustworthy for quantitative and localization studies.
-
mAb-C: Shows a good specificity profile, significantly better than mAb-A, but its 15% cross-reactivity with Neu5Ac could still be problematic in sensitive applications. It may be a viable, cost-effective alternative to mAb-B if the signal-to-noise ratio is carefully validated for the specific experimental system.
Advanced Validation: Glycan Array and Surface Plasmon Resonance (SPR)
While ELISA is an excellent screening tool, more sophisticated methods are required for a comprehensive understanding of cross-reactivity.
-
Glycan Array: This high-throughput method involves screening the antibody against hundreds of different immobilized natural and synthetic glycans. This provides a detailed "fingerprint" of the antibody's binding profile, potentially revealing unexpected off-target interactions that would be missed by a small-panel ELISA.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. By immobilizing the antibody and flowing different antigens over the surface, one can obtain precise KD (dissociation constant) values. A significantly lower KD for Neu5Ac2en compared to other sialic acids would provide definitive proof of specificity.
Experimental Protocols: A Self-Validating Workflow
Trustworthy results are built on robust and well-controlled protocols. The following section provides a detailed, step-by-step methodology for performing a direct ELISA to validate the specificity of your chosen anti-Neu5Ac2en antibody.
Protocol: Direct ELISA for Antibody Specificity Screening
This protocol is designed as a self-validating system, with internal controls to ensure the reliability of the results.
Materials:
-
96-well high-binding polystyrene microplate
-
Antigens: Neu5Ac2en-BSA, Neu5Ac-BSA, Neu5Gc-BSA, GlcNAc-BSA, BSA (all at 1 mg/mL stock)
-
Primary Antibodies: mAb-A, mAb-B, mAb-C (at 1 mg/mL stock)
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
Coating Buffer: 1x PBS, pH 7.4
-
Blocking Buffer: 5% (w/v) non-fat dry milk in PBS with 0.05% Tween-20 (PBST)
-
Wash Buffer: 1x PBST
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2M H2SO4
-
Microplate reader (450 nm)
Workflow Diagram:
Caption: Workflow for Direct ELISA to screen antibody specificity.
Procedure:
-
Antigen Coating:
-
Dilute each antigen (Neu5Ac2en-BSA, Neu5Ac-BSA, etc.) to a final concentration of 5 µg/mL in Coating Buffer.
-
Add 100 µL of each diluted antigen to separate wells of the 96-well plate. Include "buffer only" wells as a background control.
-
Seal the plate and incubate overnight at 4°C.
-
Causality Note: Overnight incubation at 4°C allows for passive, stable adsorption of the protein-conjugated antigens to the polystyrene plate surface.
-
-
Washing and Blocking:
-
Discard the coating solution. Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well to saturate any remaining protein-binding sites on the plastic.
-
Incubate for 2 hours at room temperature.
-
Causality Note: Blocking is critical to prevent non-specific binding of the primary and secondary antibodies to the well surface, which would result in high background and invalid data.
-
-
Primary Antibody Incubation:
-
Wash the plate three times as described above.
-
Prepare serial dilutions of your primary antibodies in Blocking Buffer. A good starting range is 1 µg/mL down to 0.01 µg/mL to determine the optimal concentration.
-
Add 100 µL of each diluted primary antibody to the appropriate wells (e.g., columns 1-4 for mAb-A, 5-8 for mAb-B, etc.).
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation (e.g., 1:5,000).
-
Add 100 µL of the diluted secondary antibody to every well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Development and Measurement:
-
Perform a final, more stringent wash (five times with Wash Buffer).
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 5-15 minutes. Monitor for blue color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "buffer only" wells from all other readings.
-
For each antibody, normalize the data by setting the signal from the Neu5Ac2en-BSA wells as 100%.
-
Calculate the relative binding to the other antigens as a percentage of the Neu5Ac2en-BSA signal.
-
Final Recommendations for Researchers
-
Never Trust, Always Verify: Do not rely solely on the specificity data provided on a manufacturer's datasheet. Perform your own in-house validation using the key cross-reactive antigens relevant to your biological system (at a minimum, Neu5Ac).
-
Choose the Right Tool for the Job: For applications in complex biological matrices (e.g., immunohistochemistry on tissue, flow cytometry on cells), an antibody with the highest possible specificity (like mAb-B in our comparison) is essential, even if it is more expensive. The cost of generating and troubleshooting artifactual data far outweighs the initial reagent cost.
-
Incorporate Proper Controls: Every experiment should include negative controls (e.g., isotype control antibody) and positive controls to ensure the validity of the results. For cell-based assays, consider using neuraminidase-treated cells as a negative control to confirm the signal is sialic acid-dependent.
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid and its Comparison with Marketed Neuraminidase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for verifying the structure of the synthesized sialic acid analog, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid. To provide a comprehensive and practical perspective, we will compare its expected analytical data with the established data of four commercially successful neuraminidase inhibitors: Zanamivir, Oseltamivir, Peramivir, and Laninamivir.
This guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a self-validating approach to structural elucidation.
The Imperative of Structural Integrity in Drug Discovery
Sialic acid and its analogs are pivotal in numerous biological processes, and their derivatives are at the forefront of antiviral drug discovery, most notably as neuraminidase inhibitors for influenza. The precise arrangement of functional groups and stereocenters in these molecules dictates their biological activity. Therefore, confirming the exact structure of a synthesized compound like this compound is not merely a procedural step but a critical determinant of its potential as a therapeutic agent.
A Multi-Modal Approach to Structural Confirmation
A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a complex organic molecule. A synergistic approach, leveraging the strengths of multiple spectroscopic and analytical methods, is the gold standard. This guide will focus on a powerful triad of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and stereochemical relationships.
-
Mass Spectrometry (MS): To establish the molecular weight and elemental composition, and to gain insights into the molecular structure through fragmentation patterns.
-
X-ray Crystallography: To provide the definitive three-dimensional atomic arrangement in the solid state.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For sialic acid analogs, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a detailed picture of the molecular connectivity and stereochemistry.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to answer specific structural questions. A standard suite of experiments for a novel sialic acid analog would include:
-
¹H NMR: To identify the number and types of protons, their chemical environment, and their scalar couplings, which reveal connectivity and dihedral angles.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus trace out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for assigning stereochemistry.
Experimental Protocol: 1D and 2D NMR of Sialic Acid Analogs
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical to ensure solubility and to avoid exchange of labile protons (e.g., -OH, -NH) if their observation is desired. For sialic acids, D₂O is a common choice.
-
Add a small amount of an internal standard (e.g., TSP or TMS) for chemical shift referencing if required.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and to optimize acquisition parameters.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) using standard pulse programs on a high-field NMR spectrometer (≥400 MHz).
-
Data Interpretation and Comparison
The interpretation of the NMR data for this compound would be compared against the known data for established neuraminidase inhibitors.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Expected) | Acetyl (CH₃) ~2.0 ppm; Protons on the pyranose ring and glycerol side chain in the 3.5-4.5 ppm region. | Carboxyl (C=O) ~170-175 ppm; Acetyl (C=O) ~175 ppm; Anomeric-like carbon ~95-105 ppm; Acetyl (CH₃) ~23 ppm. |
| Zanamivir [1][2] | Acetyl (CH₃) ~2.0 ppm; Protons on the dihydropyran ring and glycerol side chain. | Carboxyl (C=O); Guanidinium carbon; Acetyl (C=O and CH₃). |
| Oseltamivir Carboxylate [3] | Ethyl ester protons; Acetyl (CH₃); Protons on the cyclohexene ring. | Carboxyl (C=O); Ester (C=O); Various carbons of the cyclohexene ring and side chains. |
| Peramivir [4] | Acetyl (CH₃); Protons on the cyclopentane ring and side chains. | Carboxyl (C=O); Guanidinium carbon; Carbons of the cyclopentane ring. |
| Laninamivir [5][6] | Methoxy (OCH₃); Acetyl (CH₃); Protons on the dihydropyran ring and glycerol side chain. | Carboxyl (C=O); Guanidinium carbon; Methoxy (OCH₃); Acetyl (C=O and CH₃). |
Note: Specific chemical shifts are highly dependent on the solvent and experimental conditions. The values above are approximate and for comparative purposes.
NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation.
Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Connectivity
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a synthesized compound with high accuracy. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.
Causality Behind Experimental Choices in MS
For sialic acid analogs, which can be thermally labile and polar, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact molecules. The choice of derivatization is often critical for sialic acids, as their carboxyl group can lead to poor ionization efficiency in positive ion mode and instability. Amidation is a common derivatization strategy to neutralize the charge and improve stability.
Experimental Protocol: HRMS Analysis of Sialic Acid Analogs
-
Sample Preparation (with Derivatization):
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol/water).
-
For amidation, add a carbodiimide coupling agent (e.g., EDC) and an amine (e.g., p-toluidine) to the solution.
-
Allow the reaction to proceed to completion.
-
Dilute the sample to a low concentration (e.g., 1-10 µM) in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Data Acquisition:
-
Infuse the sample into an ESI-MS instrument.
-
Acquire a full scan mass spectrum in positive ion mode to determine the [M+H]⁺ or [M+Na]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation spectrum.
-
Data Interpretation and Comparison
The accurate mass measurement from HRMS should confirm the elemental formula of the synthesized compound. The fragmentation pattern from MS/MS can be used to piece together the molecular structure.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Key MS/MS Fragments |
| This compound | C₁₁H₁₇NO₈ | 291.0954 | Loss of water, loss of the glycerol side chain, fragmentation of the pyranose ring. |
| Zanamivir [1][2] | C₁₂H₂₀N₄O₇ | 332.1332 | Fragmentation of the dihydropyran ring and loss of the guanidino and glycerol side chains. |
| Oseltamivir Carboxylate [3] | C₁₄H₂₄N₂O₄ | 284.1736 | Fragmentation of the cyclohexene ring and loss of the pentyl ether and amino-acetyl side chains. |
| Peramivir [7][8] | C₁₅H₂₈N₄O₄ | 328.2111 | Fragmentation of the cyclopentane ring and loss of the guanidino and ethyl-butyl side chains. |
| Laninamivir [5][6] | C₁₃H₂₂N₄O₇ | 346.1488 | Similar fragmentation to Zanamivir with additional fragments related to the methoxy group. |
MS Analysis Workflow
Caption: Workflow for MS-based structural verification.
Part 3: X-ray Crystallography - The Definitive 3D Structure
While NMR and MS provide a wealth of information about a molecule's structure, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for absolute structure determination.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the compound. The choice of crystallization conditions (solvent, temperature, etc.) is crucial and often requires extensive screening. Once a suitable crystal is obtained, the diffraction data can be collected and the structure solved.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Slowly introduce a less polar solvent (an anti-solvent) until the solution is slightly turbid.
-
Allow the solution to stand undisturbed, or use other techniques such as slow evaporation or vapor diffusion, to promote slow crystal growth.
-
Screen a wide range of solvent systems and conditions to find those that yield diffraction-quality crystals.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect X-ray diffraction data using a diffractometer.
-
Process the diffraction data and solve the crystal structure using specialized software.
-
Refine the structural model to obtain the final atomic coordinates and molecular structure.
-
Data Interpretation and Comparison
The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, including bond lengths, bond angles, and stereochemistry. This can be directly compared to the structures of the known neuraminidase inhibitors.
| Compound | Key Structural Features from X-ray Crystallography |
| This compound (Hypothetical) | Conformation of the pyranose ring; Orientation of the acetylamino and glycerol side chains; Intermolecular interactions in the crystal lattice. |
| Zanamivir [9][10] | The dihydropyran ring adopts a distorted boat or sofa conformation. The guanidinium group is involved in key interactions with the neuraminidase active site. |
| Oseltamivir Carboxylate [3][11] | The cyclohexene ring is in a half-chair conformation. The orientation of the pentyl ether side chain is crucial for binding to a hydrophobic pocket in the neuraminidase active site. |
| Peramivir [7][8] | The cyclopentane ring conformation and the orientation of its substituents are key to its high affinity for the neuraminidase active site. |
| Laninamivir [5][6] | Similar to Zanamivir, with the 7-methoxy group providing additional interactions within the enzyme active site. |
X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography-based structure determination.
Comparative Summary and Conclusion
The structural confirmation of a synthesized compound is a multifaceted process that relies on the convergence of data from several analytical techniques. The table below provides a summary of the key analytical data for the topic compound and its comparators.
| Analytical Technique | This compound | Zanamivir | Oseltamivir Carboxylate | Peramivir | Laninamivir |
| NMR | Expected to show characteristic signals for the acetyl group and pyranose ring protons. | Confirms the dihydropyran ring structure and the presence of the guanidino group. | Reveals the cyclohexene ring and the ethyl ester and pentyl ether side chains. | Establishes the cyclopentane core and its substituents. | Similar to Zanamivir with an additional methoxy signal. |
| MS | HRMS to confirm C₁₁H₁₇NO₈. MS/MS to show fragmentation of the pyranose ring. | HRMS confirms C₁₂H₂₀N₄O₇. MS/MS shows characteristic losses of side chains. | HRMS confirms C₁₄H₂₄N₂O₄. MS/MS reveals fragmentation of the cyclohexene ring. | HRMS confirms C₁₅H₂₈N₄O₄. MS/MS shows fragmentation of the cyclopentane ring. | HRMS confirms C₁₃H₂₂N₄O₇. MS/MS is similar to Zanamivir with methoxy-related fragments. |
| X-ray Crystallography | Would provide the absolute 3D structure and stereochemistry. | Shows a distorted boat/sofa conformation of the dihydropyran ring. | Confirms the half-chair conformation of the cyclohexene ring. | Defines the conformation of the cyclopentane ring. | Similar to Zanamivir, with the 7-methoxy group orientation defined. |
References
- 1. mdpi.com [mdpi.com]
- 2. ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peramivir - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Zanamivir - Wikipedia [en.wikipedia.org]
- 11. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
comparative analysis of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of prominent neuraminidase inhibitors. The objective is to offer a clear, data-driven overview of their performance, supported by experimental evidence, to aid in research and development efforts. While this guide aims to be comprehensive, the availability of public data for direct, head-to-head comparisons under identical experimental conditions can be limited.
Introduction: The Crucial Role of Neuraminidase in Influenza Virus Propagation
Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped RNA viruses responsible for seasonal epidemics and occasional pandemics.[1][2] Two key glycoproteins on the viral surface, hemagglutinin (HA) and neuraminidase (NA), are critical for the viral life cycle.[3][4] While HA facilitates viral entry into host cells by binding to sialic acid receptors, NA is essential for the release of newly formed viral particles from infected cells.[5][6][7] NA achieves this by cleaving terminal sialic acid residues from the host cell surface and from the newly formed virions, preventing their aggregation and facilitating their spread to uninfected cells.[5][6][7] The enzymatic active site of NA is highly conserved across both influenza A and B viruses, making it an attractive target for antiviral drug development.[2]
Neuraminidase inhibitors (NAIs) are a class of antiviral drugs designed to competitively bind to the active site of the NA enzyme, mimicking its natural substrate, sialic acid.[5] This binding blocks the enzymatic activity of NA, leading to the aggregation of progeny viruses on the host cell surface and preventing their release, thereby halting the spread of the infection.[5][6] Currently, four major NAIs are in clinical use worldwide: Zanamivir, Oseltamivir, Peramivir, and Laninamivir.[1][3][8]
Mechanism of Action of Neuraminidase Inhibitors
The fundamental mechanism of action for all neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme.[5][7] By binding to the active site, these drugs prevent the cleavage of sialic acid residues, which is a crucial step for the release of new virions from the host cell.[6][7] This results in a reduction of the viral load in the respiratory tract, leading to milder symptoms and a shorter duration of illness.[5]
Caption: Influenza virus life cycle and the inhibitory action of Neuraminidase Inhibitors.
Comparative In Vitro Efficacy of Neuraminidase Inhibitors
The in vitro efficacy of neuraminidase inhibitors is primarily evaluated through their 50% inhibitory concentration (IC50) in enzymatic assays. Lower IC50 values indicate higher potency. The susceptibility of different influenza virus strains to NAIs can vary.
| Inhibitor | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Zanamivir | 0.76 | 1.82 | 2.28 |
| Oseltamivir | 1.2 | 0.5 | 8.8 |
| Peramivir | ~0.34 (Comparable to Oseltamivir) | ~0.34 (Comparable to Oseltamivir) | More potent than Zanamivir |
| Laninamivir | Potent (Data varies) | Potent (Data varies) | Twice as high as Zanamivir |
Note: IC50 values are approximate and can vary based on the specific viral strain and assay conditions. Data is compiled from multiple sources.[9][10][11]
Zanamivir generally shows potent activity against both influenza A and B viruses.[9] Oseltamivir is highly effective against H3N2 strains but can be less potent against some influenza B strains.[9] Peramivir demonstrates comparable potency to oseltamivir against influenza A viruses and is more potent than zanamivir against influenza B.[10] Laninamivir exhibits potent inhibitory activity, with some studies indicating it is twice as active as zanamivir against influenza B.[1]
Comparative Clinical Efficacy
Clinical efficacy is often measured by the time to alleviation of influenza symptoms. Network meta-analyses and clinical trials provide valuable comparative data.
A systematic review and network meta-analysis of 58 studies found that peramivir, zanamivir, and oseltamivir were the top three drugs for reducing the time to alleviation of symptoms.[12] Peramivir was suggested as potentially the best choice in this regard.[12] Another meta-analysis indicated that peramivir was superior to other NAIs in reducing the time to alleviation of symptoms.[13]
In a Japanese study during the 2012-2013 influenza season, alleviation of fever occurred significantly sooner with peramivir compared to zanamivir and oseltamivir.[14]
| Inhibitor | Time to Alleviation of Symptoms | Administration Route |
| Peramivir | May be superior to other NAIs[12][13] | Intravenous[7][13] |
| Zanamivir | Reduces time by ~0.60 days[15] | Inhalation[7] |
| Oseltamivir | Reduces time by ~16.8 hours[15] | Oral[7] |
| Laninamivir | Single inhalation dose[7] | Inhalation[7] |
Mechanisms and Profiles of Resistance
Resistance to neuraminidase inhibitors can emerge through mutations in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.[3] The resistance profiles of the four main NAIs differ due to their distinct chemical structures and interactions with the NA active site.[3][16]
-
Oseltamivir: The most common resistance-conferring mutation is H274Y (in N1 subtype) and N294S (in N2 subtype).[2][17] The H274Y mutation confers resistance to oseltamivir and peramivir but not to zanamivir in N1 NAs.[3]
-
Zanamivir: Resistance to zanamivir is less common in immunocompetent patients.[16][18] This is partly because its structure more closely resembles the natural substrate, sialic acid.[2]
-
Peramivir: The H274Y mutation that confers resistance to oseltamivir also affects peramivir.[3]
-
Laninamivir: Shows a resistance profile similar to zanamivir.[19]
The emergence of oseltamivir-resistant seasonal H1N1 strains in the past highlights the importance of ongoing surveillance for antiviral resistance.[3][18]
Experimental Protocols for Evaluating Neuraminidase Inhibitors
Fluorescence-Based Neuraminidase Inhibition Assay
This is a widely used method to determine the IC50 of neuraminidase inhibitors.[20] The assay relies on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).[20]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Virus Dilution:
-
Dilute virus stocks in assay buffer to achieve a suitable level of neuraminidase activity. This is predetermined in a separate NA activity assay.[20]
-
-
Assay Procedure:
-
Add 50 µL of serial dilutions of the neuraminidase inhibitor to a 96-well plate.
-
Add 50 µL of the diluted virus to each well and incubate at 37 °C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate to each well.
-
Incubate the plate at 37 °C for 30 minutes.[20]
-
Stop the reaction by adding 100 µL of the stop solution.[20]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[20]
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Cell-Based Antiviral Assays
Cell-based assays measure the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant assessment of antiviral activity.[21][22]
Example: Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)
This optimized cell-based assay measures the enzymatic activity of nascent neuraminidase molecules expressed on the surface of virus-infected cells.[21]
-
Cell Seeding: Seed a suitable cell line (e.g., MDCK cells) in 96-well plates.
-
Infection and Treatment:
-
Infect the cells with a known titer of influenza virus.
-
Treat the infected cells with serial dilutions of the neuraminidase inhibitor.
-
-
Incubation: Incubate the plates for a period sufficient for viral replication and expression of neuraminidase on the cell surface.
-
Neuraminidase Activity Measurement:
-
Wash the cells to remove non-adherent virus.
-
Add a neuraminidase substrate (e.g., MUNANA) directly to the wells.
-
After incubation, measure the product of the enzymatic reaction (e.g., fluorescence).
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces viral replication by 50%.
-
Conclusion and Future Perspectives
The commercially available neuraminidase inhibitors—Zanamivir, Oseltamivir, Peramivir, and Laninamivir—are crucial tools in the management of influenza.[1] While they share a common mechanism of action, they exhibit important differences in their in vitro potency, clinical efficacy, administration routes, and resistance profiles. Peramivir often shows a rapid alleviation of symptoms and is administered intravenously, making it a valuable option for hospitalized patients.[13][23] Oseltamivir, being orally available, is widely used in outpatient settings.[10] Zanamivir and Laninamivir, administered via inhalation, deliver the drug directly to the respiratory tract.[7]
The continuous evolution of influenza viruses and the potential for the emergence of drug-resistant strains necessitate ongoing surveillance and the development of next-generation neuraminidase inhibitors.[24] Novel inhibitors are being designed to target different regions of the neuraminidase active site to enhance potency and overcome existing resistance mechanisms.[25] The comparative data and experimental protocols presented in this guide provide a framework for the evaluation of these future antiviral candidates.
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Clinical effects of oseltamivir, zanamivir, laninamivir and peramivir on seasonal influenza infection in outpatients in Japan during the winter of 2012-2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuraminidase inhibitors for influenza: a systematic review and meta-analysis of regulatory and mortality data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuraminidase inhibitor resistance in influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural basis for oseltamivir resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic review of influenza resistance to the neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Effectiveness of Peramivir in Comparison with Other Neuraminidase Inhibitors in Pediatric Influenza Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
assessing the purity of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid samples
For researchers, scientists, and drug development professionals, ensuring the purity of N-Acetylneuraminic acid (Neu5Ac), a crucial sialic acid, is paramount for the validity of experimental results and the safety and efficacy of therapeutic glycoproteins. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, empowering you to make informed decisions for your specific research needs.
The Criticality of Purity in N-Acetylneuraminic Acid
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a vital role in numerous biological processes, including cell signaling, immune responses, and pathogen recognition.[1] In biopharmaceuticals, the sialylation profile, including the presence of Neu5Ac, significantly impacts a drug's serum half-life, biological activity, and potential for immunogenicity.[2] Consequently, the presence of impurities can have profound implications, necessitating rigorous purity assessment.
Common impurities in Neu5Ac samples can include:
-
N-glycolylneuraminic acid (Neu5Gc): A structurally similar sialic acid that humans cannot synthesize. Its presence in therapeutic products can trigger an immune response.[2]
-
Related monosaccharides and degradation products: Arising from the synthesis or degradation of Neu5Ac.
-
Endotoxins and other process-related impurities: Particularly in samples derived from fermentation processes.[3]
This guide will compare the most effective analytical methodologies for detecting and quantifying these impurities: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific purity question being addressed, the required sensitivity, and the available instrumentation.
| Technique | Principle | Advantages | Limitations | Ideal For |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Robust, reproducible, quantitative, and widely available. | May require derivatization for sensitive detection of underivatized sialic acids. | Routine quality control, quantification of known impurities like Neu5Gc. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Can be complex to operate, may require derivatization to prevent sialic acid instability.[4][5] | Identification of unknown impurities, confirmation of identity. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive, provides unambiguous structural elucidation of the main component and impurities. | Relatively low sensitivity compared to MS, requires higher sample concentrations. | Structural confirmation, identification and quantification of major impurities without a reference standard. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in an electric field. | High separation efficiency, low sample consumption, and rapid analysis times. | Can have lower reproducibility compared to HPLC, may require derivatization for uncharged impurities. | Analysis of charged monosaccharides, separation of closely related isomers.[6] |
A Comprehensive Workflow for Purity Assessment
A robust purity assessment strategy often involves a multi-tiered approach, starting with a high-level screening method and progressing to more detailed characterization techniques as needed.
Caption: A logical workflow for the comprehensive purity assessment of N-Acetylneuraminic acid samples.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive for the quantification of sialic acids after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2]
1. Sample Preparation and Hydrolysis:
- Accurately weigh approximately 1-5 mg of the Neu5Ac sample.
- Dissolve the sample in a known volume of 2 M acetic acid.
- Heat the sample at 80°C for 2 hours to release any bound sialic acids.
- Cool the sample to room temperature and centrifuge to pellet any precipitate.
2. Derivatization:
- To 100 µL of the hydrolyzed sample supernatant, add 100 µL of the DMB reagent (7 mg/mL DMB, 1.4 M acetic acid, 0.7 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite).
- Incubate the mixture at 50°C for 2.5 hours in the dark.
- Cool the reaction to room temperature.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: Methanol.
- Mobile Phase C: Water.
- Gradient: A suitable gradient to separate the DMB-labeled sialic acids. For example, start with a low percentage of organic solvent and gradually increase it.
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 373 nm and emission at 448 nm.
- Injection Volume: 20 µL.
4. Data Analysis:
- Identify and quantify Neu5Ac and any impurities (e.g., Neu5Gc) by comparing their retention times and peak areas to those of certified reference standards.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a powerful tool for the identification and confirmation of impurities.
1. Sample Preparation:
- Dissolve the Neu5Ac sample in a suitable solvent, such as water or a mixture of water and acetonitrile.
- For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[7]
2. LC-MS Analysis:
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds like sialic acids.[8]
- Mobile Phase A: Acetonitrile with 0.1% formic acid.
- Mobile Phase B: Water with 0.1% formic acid.
- Gradient: A gradient from high to low organic content.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.[9]
- Ionization Mode: Negative ion mode is typically used for sialic acids.
- Data Acquisition: Full scan mode for impurity profiling and tandem MS (MS/MS) for structural fragmentation and identification.
3. Data Analysis:
- Extract ion chromatograms for the expected m/z of Neu5Ac and potential impurities.
- Analyze the mass spectra of any detected impurities to determine their molecular weight.
- Use MS/MS fragmentation patterns to aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural confirmation and can be used for quantitative analysis of major components.
1. Sample Preparation:
- Dissolve a sufficient amount of the Neu5Ac sample (typically 5-10 mg) in 0.5-0.7 mL of deuterium oxide (D₂O).
2. NMR Analysis:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
- ¹H NMR: Provides information on the number and environment of protons. The anomeric proton signals are particularly informative.[10]
- ¹³C NMR: Provides information on the carbon skeleton.
- 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, aiding in complete structural assignment.
3. Data Analysis:
- Integrate the signals in the ¹H NMR spectrum to determine the relative molar ratios of Neu5Ac and any impurities with distinct signals.
- Compare the chemical shifts and coupling constants to reference spectra of Neu5Ac and known impurities.[11]
Capillary Electrophoresis (CE)
CE offers high-efficiency separations, particularly for charged species and isomers.
1. Sample Preparation:
- Dissolve the Neu5Ac sample in the background electrolyte (BGE).
- For neutral impurities, derivatization with a charged tag may be necessary.[12]
2. CE Analysis:
- Capillary: Fused-silica capillary.
- Background Electrolyte (BGE): A buffer system that provides good separation of acidic monosaccharides, such as a borate buffer at alkaline pH.[13]
- Voltage: 20-30 kV.
- Detection: Indirect UV detection or, for higher sensitivity with derivatized analytes, laser-induced fluorescence (LIF).
- Injection: Hydrodynamic or electrokinetic injection.
3. Data Analysis:
- Identify and quantify Neu5Ac and impurities by comparing their migration times and peak areas to those of standards. The high resolving power of CE can be particularly useful for separating α2-3 and α2-6 linked sialic acid isomers if they are present as impurities.[6]
Conclusion
The purity assessment of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid is a critical step in research and drug development. A thorough understanding of the strengths and limitations of various analytical techniques is essential for selecting the most appropriate method. While HPLC provides a robust platform for routine quality control, orthogonal techniques such as MS, NMR, and CE are invaluable for comprehensive characterization, impurity identification, and structural confirmation. By implementing a well-designed analytical strategy, researchers can ensure the quality and integrity of their Neu5Ac samples, leading to more reliable and reproducible scientific outcomes.
References
- 1. biosynth.com [biosynth.com]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 6. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylneuraminic acid(131-48-6) 1H NMR spectrum [chemicalbook.com]
- 12. Analysis of monosaccharide composition by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of monosaccharides in glycoproteins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
biological efficacy of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid vs zanamivir
A Deep Dive into the Biological Efficacy of Sialic Acid-Based Antivirals
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, neuraminidase inhibitors stand as a cornerstone in the management of influenza A and B virus infections.[1][2] Their targeted mechanism of action, which disrupts the viral life cycle, has prompted extensive research into the structure-activity relationships that govern their efficacy.[3][4] This guide provides a comprehensive comparison of the well-established neuraminidase inhibitor, Zanamivir, with a closely related structural analog, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid.
While Zanamivir's biological efficacy is extensively documented, its analog serves as a crucial point of comparison to underscore the molecular interactions pivotal for potent neuraminidase inhibition. This analysis will delve into the mechanistic underpinnings of these compounds, supported by experimental data and protocols, to provide a clear, data-driven overview for research and development efforts.
The Critical Role of the Guanidino Group: A Structural and Functional Comparison
At the heart of this comparison lies a key structural difference that profoundly impacts biological activity. Zanamivir, chemically known as 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid or 4-Guanidino-Neu5Ac2en, is a sialic acid analog distinguished by a positively charged guanidino group at the C4 position.[3][5][6] This feature is absent in 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, which is primarily a biochemical reagent used in glycobiology research.[7]
The guanidino group of Zanamivir forms a salt bridge with a conserved glutamic acid residue (Glu119) in the active site of the neuraminidase enzyme.[8] This interaction, along with hydrogen bonds and other van der Waals forces, anchors the inhibitor tightly within the active site, leading to potent inhibition of the enzyme's function.[9] The absence of this critical guanidino group in its analog suggests a significantly lower binding affinity and, consequently, reduced antiviral efficacy.
Zanamivir: A Profile of a Potent Neuraminidase Inhibitor
Zanamivir is a first-in-class neuraminidase inhibitor approved for the treatment and prophylaxis of influenza A and B viruses.[1] Its mechanism of action involves binding to the active site of the viral neuraminidase enzyme, preventing the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[9][10][11] This inhibition blocks the release of progeny virions, thereby halting the spread of infection.[2]
In Vitro Efficacy
The in vitro potency of Zanamivir has been extensively evaluated against a wide range of influenza A and B strains. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting the neuraminidase enzyme, is a key metric.
| Metric | Value Range | Significance |
| IC50 (Neuraminidase Inhibition) | 0.005 - 0.014 µM | Demonstrates high potency against various influenza A and B strains in plaque formation assays.[6] |
| EC50 (Cell Culture) | Varies by strain | Indicates the concentration required to inhibit viral replication in cell culture by 50%. |
Note: IC50 and EC50 values can vary depending on the specific viral strain and the experimental conditions used.[12]
In Vivo Efficacy
Preclinical studies in animal models and clinical trials in humans have established the in vivo efficacy of Zanamivir.
-
Animal Models: In mouse and ferret models of influenza infection, Zanamivir has been shown to reduce viral titers in the lungs, alleviate clinical symptoms such as weight loss and fever, and improve survival rates.[4][13] Ferrets are considered a particularly relevant model as they exhibit clinical symptoms similar to humans.[14][15]
-
Clinical Trials: In human clinical trials, early administration of inhaled Zanamivir (within 48 hours of symptom onset) has been shown to reduce the duration of symptoms by approximately 1.5 days.[1] It is also approved for the prevention of influenza.[1]
Resistance Profile
Resistance to Zanamivir is relatively rare and is often associated with prolonged treatment in immunocompromised patients.[8][16] Mutations in the neuraminidase or hemagglutinin proteins can confer resistance. For example, a mutation in the neuraminidase active site (Arg152Lys) has been shown to reduce sensitivity to Zanamivir.[8][17] However, some resistance mutations can also compromise viral fitness, making the resistant strains less transmissible.[18]
Experimental Protocols for Assessing Biological Efficacy
The evaluation of neuraminidase inhibitors relies on a standardized set of in vitro and in vivo assays.
In Vitro: Neuraminidase Inhibition Assay (Fluorometric)
This assay is a fundamental tool for determining the IC50 of a neuraminidase inhibitor.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[19][20][21] Cleavage of MUNANA by the neuraminidase enzyme releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified. The presence of an inhibitor reduces the rate of this reaction.[19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Zanamivir or its analog) and the reference inhibitor (e.g., Zanamivir) in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of MUNANA substrate.
-
Prepare a solution of purified neuraminidase enzyme from a relevant influenza virus strain.
-
-
Assay Setup:
-
In a 96-well black microplate, add serial dilutions of the test compound and the reference inhibitor.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).
-
-
Enzymatic Reaction:
-
Add the neuraminidase enzyme solution to all wells except the background control.
-
Incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Substrate Addition and Incubation:
-
Add the MUNANA substrate solution to all wells.
-
Incubate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for 4-MU.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram: Neuraminidase Inhibition Assay Workflow
Caption: Workflow of a fluorometric neuraminidase inhibition assay.
In Vivo: Mouse Model of Influenza Infection
This model is widely used to assess the efficacy of antiviral compounds in a living organism.[15][22][23]
Principle: Mice are infected with a mouse-adapted influenza virus strain. The efficacy of the test compound is evaluated based on its ability to reduce viral load, alleviate disease symptoms, and improve survival.[23]
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House mice in appropriate facilities for a period of acclimatization before the experiment.
-
-
Virus Inoculation:
-
Anesthetize the mice lightly.
-
Intranasally inoculate the mice with a predetermined dose of a mouse-adapted influenza virus.
-
-
Compound Administration:
-
Administer the test compound (e.g., Zanamivir or its analog) and a vehicle control to different groups of mice.
-
The route of administration (e.g., oral, intranasal, intravenous) and dosing regimen should be based on the pharmacokinetic properties of the compound.
-
-
Monitoring of Disease Progression:
-
Monitor the mice daily for clinical signs of illness, including weight loss, changes in activity, and ruffled fur.
-
Record survival rates.
-
-
Sample Collection and Analysis:
-
At specific time points post-infection, euthanize subgroups of mice.
-
Collect lung tissue to determine viral titers using methods such as plaque assays or quantitative PCR.
-
Bronchoalveolar lavage fluid can be collected to analyze inflammatory cell infiltration and cytokine levels.
-
-
Data Analysis:
-
Compare the mean body weight changes, survival curves, and viral loads between the treated and control groups using appropriate statistical methods.
-
Diagram: In Vivo Efficacy Testing Workflow
Caption: Workflow for in vivo efficacy testing in a mouse model.
Conclusion
The comparison between Zanamivir and its analog, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, highlights the critical importance of specific molecular interactions for potent antiviral activity. The guanidino group of Zanamivir is a key determinant of its high-affinity binding to the neuraminidase active site and, consequently, its robust biological efficacy. While direct comparative data for the analog is not available in the public domain, its chemical structure strongly suggests that it would be a significantly weaker neuraminidase inhibitor than Zanamivir.
For researchers and drug development professionals, this guide underscores the necessity of a structure-based design approach in the development of effective enzyme inhibitors. The established in vitro and in vivo experimental protocols detailed herein provide a robust framework for the evaluation of novel neuraminidase inhibitor candidates, ensuring that only the most promising compounds advance through the drug development pipeline. The extensive body of research on Zanamivir continues to serve as an invaluable benchmark for these endeavors.
References
- 1. Zanamivir - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Zanamivir [drugfuture.com]
- 4. Potent and Long-Acting Dimeric Inhibitors of Influenza Virus Neuraminidase Are Effective at a Once-Weekly Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
- 9. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 10. Zanamivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. news-medical.net [news-medical.net]
- 12. benchchem.com [benchchem.com]
- 13. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 14. criver.com [criver.com]
- 15. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lessons from resistance analysis in clinical trials of IV zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes | MDPI [mdpi.com]
- 21. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 23. meliordiscovery.com [meliordiscovery.com]
validating the mechanism of action of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid
A Comparative Guide to Validating the Mechanism of Action of N-Acetylneuraminic Acid and Its Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The compound specified, 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonic acid, is a structural isomer and derivative of Neu5Ac. This document will therefore focus on the core biological functions of Neu5Ac and provide a comparative analysis with two key alternatives: N-Glycolylneuraminic acid (Neu5Gc), a related sialic acid not synthesized by humans, and Oseltamivir, a neuraminidase inhibitor that directly interferes with sialic acid-mediated viral egress.
The central mechanism of action for Neu5Ac revolves around its role as a terminal monosaccharide on cell surface glycans, where it mediates a vast array of cellular recognition and signaling events.[1][2][3] A primary function is its interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors predominantly expressed on immune cells that regulate immune responses.[4][5][6][7] Validating the action of Neu5Ac or its derivatives requires demonstrating their successful incorporation into cellular glycans and the subsequent functional consequences of this modification, particularly on cell-cell interactions and signaling pathways.
Comparative Analysis: Neu5Ac vs. Alternatives
To effectively validate the mechanism of Neu5Ac, it is crucial to compare its performance against molecules with distinct but related functions.
-
N-Acetylneuraminic acid (Neu5Ac): The baseline and most common sialic acid in humans.[6] It is a key component of sialoglycans and is involved in cell-cell interactions, signaling, and host-pathogen interactions.[2][8][9] Its presence on cell surfaces is a marker of "self" and helps to modulate immune responses through interactions with Siglec receptors.[6]
-
N-Glycolylneuraminic acid (Neu5Gc): Differs from Neu5Ac by a single hydroxyl group.[10][11] Humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene.[10] When introduced through diet (e.g., red meat), it can be incorporated into human cell surface glycans, creating neo-antigens that can be recognized by the immune system.[12] This makes it an excellent comparative molecule to study the effects of subtle sialic acid structural changes on immune recognition.
-
Oseltamivir (Tamiflu): An antiviral drug that acts as a neuraminidase inhibitor.[13][14][15] It functions as a competitive inhibitor of the influenza virus's neuraminidase enzyme, which is responsible for cleaving sialic acid residues to release new virions from infected cells.[13][14][16] Oseltamivir serves as a valuable tool to dissect the role of sialic acid cleavage in viral lifecycle studies.
| Feature | N-Acetylneuraminic acid (Neu5Ac) | N-Glycolylneuraminic acid (Neu5Gc) | Oseltamivir |
| Primary Function | Cell surface modification, ligand for Siglecs, immune modulation.[5][17] | Similar to Neu5Ac but can act as a xenoantigen in humans.[12] | Neuraminidase inhibitor, antiviral agent.[13][14][15] |
| Mechanism | Incorporated into glycans, mediates cell recognition and signaling.[1][2] | Incorporated into glycans, recognized by immune system as foreign.[12] | Competitively inhibits viral neuraminidase, preventing viral release.[13][16] |
| Key Interaction | Binds to various Siglecs with specific affinities.[4][18] | Binds to Siglecs with different affinities than Neu5Ac; recognized by anti-Neu5Gc antibodies.[12][18] | Binds to the active site of influenza neuraminidase.[14] |
| Expected Outcome in Assays | Increased cell surface sialylation, altered Siglec binding. | Increased cell surface sialylation, potential for immune cell activation. | Inhibition of neuraminidase activity, reduction in viral replication.[14] |
Experimental Validation Protocols
The following protocols provide a step-by-step guide to validate the mechanism of action of Neu5Ac and its derivatives.
Experiment 1: Validating Incorporation into Cell Surface Glycans via Lectin Staining
Causality: The foundational step is to confirm that the sialic acid derivative is taken up by cells and incorporated into the glycocalyx. Lectins are proteins that bind to specific carbohydrate structures. Sambucus nigra agglutinin (SNA) specifically recognizes α-2,6 linked sialic acids, a common linkage on many cell types. An increase in SNA binding following treatment provides direct evidence of successful incorporation.
Workflow Diagram:
Caption: Workflow for assessing cell surface sialylation using lectin-based flow cytometry.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., Jurkat for immune cell studies) in appropriate media.
-
Treatment: Supplement the culture medium with Neu5Ac or Neu5Gc at a final concentration of 1-5 mM. Culture for 24-72 hours to allow for uptake and incorporation.[19]
-
Harvesting: Gently harvest the cells and wash twice with cold PBS containing 1% BSA (staining buffer).
-
Lectin Staining: Resuspend cells in staining buffer containing a fluorescently-labeled lectin such as FITC-SNA (for α-2,6 sialic acids) or FITC-MAA (for α-2,3 sialic acids) at a pre-optimized concentration.[20]
-
Incubation: Incubate cells for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound lectin.
-
Flow Cytometry: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analysis: Compare the Mean Fluorescence Intensity (MFI) of treated cells to untreated controls. A significant increase in MFI indicates successful incorporation of the sialic acid derivative.
Experiment 2: Functional Validation via Siglec Binding Assay
Causality: Demonstrating that the incorporated sialic acid alters a biologically relevant interaction is the next critical step. Siglec-2 (CD22) is an inhibitory receptor on B-lymphocytes that binds to sialic acids.[21] Changes in its binding affinity following sialic acid treatment confirm a functional consequence of the cell surface modification.
Workflow Diagram:
Caption: Workflow for assessing the functional impact of sialylation on Siglec-2 binding.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a B-lymphocyte cell line (e.g., Ramos) and treat with Neu5Ac or Neu5Gc as described in Experiment 1.
-
Harvesting: Harvest and wash the cells twice with cold staining buffer.
-
Siglec-Fc Binding: Incubate the cells with a recombinant Siglec-2-Fc chimera protein at a saturating concentration for 60 minutes on ice.[22]
-
Washing: Wash the cells twice with cold staining buffer.
-
Secondary Antibody Staining: Incubate the cells with a fluorescently-labeled anti-human Fc secondary antibody (e.g., PE-conjugated) for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold staining buffer.
-
Flow Cytometry: Resuspend and analyze the cells by flow cytometry.
-
Analysis: Compare the MFI of Siglec-2-Fc binding between treated and untreated cells. Altered MFI indicates that the incorporated sialic acid has a functional impact on this key receptor interaction.
Experiment 3: Comparative Analysis with a Neuraminidase Inhibitor
Causality: To provide a clear mechanistic contrast, this experiment validates the action of Oseltamivir. This assay measures the inhibition of neuraminidase, the enzyme responsible for cleaving sialic acid. This directly contrasts with the metabolic incorporation mechanism of Neu5Ac and Neu5Gc.
Workflow Diagram:
References
- 1. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sialic Acids in the Immune Response during Sepsis [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sialic acid–binding immunoglobulin-like lectins (Siglecs) detect self-associated molecular patterns to regulate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The manifold roles of sialic acid for the biological functions of endothelial glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Oseltamivir - Wikipedia [en.wikipedia.org]
- 14. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 15. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. nbinno.com [nbinno.com]
- 18. A uniquely human consequence of domain-specific functional adaptation in a sialic acid-binding receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence for efficient uptake and incorporation of sialic acid by eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of sialic acids on the cell surface of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. acrobiosystems.com [acrobiosystems.com]
- 22. pnas.org [pnas.org]
comparing the inhibitory effects of different 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid isomers
This guide provides an in-depth comparative analysis of the inhibitory effects of 4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid, commercially known as Zanamivir, and its structurally related isomers and derivatives against influenza neuraminidase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings, presents relevant experimental data, and offers detailed protocols for assessing inhibitory potency.
Introduction: The Critical Role of Neuraminidase Inhibition in Influenza Therapy
Influenza viruses remain a persistent global health threat, primarily due to their rapid mutation rates and the potential for pandemic outbreaks.[1][2] The viral surface glycoprotein, neuraminidase (NA), is a crucial enzyme in the viral life cycle.[3][4] Its primary function is to cleave sialic acid residues from the host cell surface, facilitating the release of newly formed virus particles and preventing their aggregation.[3][5][6] By inhibiting the enzymatic activity of neuraminidase, the spread of the virus can be effectively contained.[6][7]
Zanamivir (this compound) was one of the first commercially successful neuraminidase inhibitors, designed as a transition-state analogue of sialic acid.[4][8] Its development marked a significant milestone in structure-based drug design. This guide will delve into the inhibitory properties of Zanamivir and its various isomers and derivatives, exploring how modifications to its core structure impact its efficacy as a neuraminidase inhibitor.
Mechanism of Action: Competitive Inhibition of the Neuraminidase Active Site
Zanamivir and its analogues function as competitive inhibitors of the influenza neuraminidase enzyme. The chemical structure of these inhibitors closely mimics that of the natural substrate, sialic acid.[6] The highly conserved active site of the neuraminidase enzyme contains several key amino acid residues that form a network of interactions with the inhibitor.[4][9][10] The positively charged guanidino group on Zanamivir, for instance, forms a strong salt bridge with a conserved glutamic acid residue (Glu119) in the active site, a key interaction for its potent inhibitory activity.[8] By binding tightly to the active site, these inhibitors prevent the binding and subsequent cleavage of sialic acid, thus halting the release of progeny virions.[3][6]
Caption: Mechanism of Neuraminidase Inhibition by Zanamivir Analogues.
Comparative Inhibitory Effects: A Structure-Activity Relationship Analysis
The inhibitory potency of Zanamivir and its analogues is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by half.[11][12][13][14] Extensive research has been conducted to understand how modifications at different positions of the Zanamivir scaffold affect its inhibitory activity.
Modifications at the C-4 Position
The C-4 position of Zanamivir, which bears the guanidino group, is critical for high-affinity binding.
-
Guanidino Group: The guanidino group forms a key electrostatic interaction with the conserved negatively charged amino acid residues in the active site, such as Glu119 and Asp151.[15] This interaction is a major contributor to Zanamivir's potent inhibitory activity.
-
Triazole Analogues: Synthesis of C-4 triazole analogues has been explored, but these modifications generally lead to a decrease in inhibitory activity compared to the parent guanidino compound, highlighting the importance of the specific interactions of the guanidino group.
-
Thiocarbamates and Amino Acids: Derivatization of the C-4 position with thiocarbamates or α-amino acids has been shown to significantly decrease the inhibitory activity against both H3N2 and H5N1 influenza virus neuraminidases.[1]
Modifications at the C-5 Position
The N-acetyl group at the C-5 position also plays a role in the binding of Zanamivir to the neuraminidase active site. While modifications at this position have been explored, they often result in reduced potency, indicating that the N-acetyl group provides important interactions.
Modifications at the C-7 Position (Laninamivir)
A notable and successful modification of the Zanamivir scaffold is the methylation of the C-7 hydroxyl group, which resulted in the development of Laninamivir.[16] Laninamivir is administered as a long-acting prodrug, laninamivir octanoate.[16] This modification does not compromise the anti-NA activity against wild-type viruses and even shows efficacy against some oseltamivir-resistant strains.[16][17]
Modifications at the C-1 Carboxylate Group
The carboxylate group at the C-1 position is another crucial functional group for binding to the neuraminidase active site.
-
Esterification: Esterification of the carboxylic acid generally leads to a significant loss of inhibitory activity, underscoring the importance of the negatively charged carboxylate for interaction with positively charged residues in the active site.
-
Phosphonate Analogues (Zanaphosphor): Replacement of the carboxylate group with a phosphonate group has led to the synthesis of Zanaphosphor.[2][18][19] Zanamivir phosphonate has demonstrated stronger inhibitory activities against H1N1, H3N2, and H5N1 influenza neuraminidases in comparison to Zanamivir.[1] This is attributed to the stronger interaction of the phosphonate group with the guanidinium ion of arginine residues in the active site.[17]
Table 1: Comparative Inhibitory Activity (IC50) of Zanamivir and Selected Analogues
| Compound | Structural Modification | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) | Reference(s) |
| Zanamivir | Reference Compound | 0.5 - 2.0 | 1.0 - 5.0 | 2.0 - 10.0 | [11],[13],[14] |
| Laninamivir | C-7 Methoxy | ~1.0 | ~2.5 | ~5.0 | [11] |
| Zanaphosphor | C-1 Phosphonate | Potentially lower than Zanamivir | Potentially lower than Zanamivir | Not widely reported | [1] |
| C-4 Triazole Analogue | C-4 Guanidino replaced with Triazole | Significantly higher than Zanamivir | Significantly higher than Zanamivir | Not widely reported | [2] |
| C-4 Amino Acid Conjugate | C-4 Guanidino replaced with L-Asparagine | ~800 | ~1600 | Not widely reported | [1] |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
To quantitatively compare the inhibitory effects of different Zanamivir isomers and analogues, a robust and standardized experimental protocol is essential. The fluorescence-based neuraminidase inhibition assay is a widely used and reliable method.[11][20]
Principle of the Assay
This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11][20][21] In the presence of active neuraminidase, MUNANA is cleaved to release a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity.[11][20] The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.[21]
Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer, such as MES buffer with CaCl2, at the optimal pH for the neuraminidase being tested (typically pH 6.5).[11]
-
Inhibitor Stock Solutions: Prepare high-concentration stock solutions of the test compounds (Zanamivir isomers/analogues) in an appropriate solvent (e.g., water or DMSO).
-
MUNANA Substrate Solution: Prepare a working solution of MUNANA in the assay buffer.[11]
-
Stop Solution: Prepare a stop solution, such as a basic solution (e.g., NaOH in ethanol), to terminate the enzymatic reaction.[11]
-
Virus Sample: Use a standardized preparation of influenza virus with known neuraminidase activity.
-
-
Assay Procedure:
-
Serial Dilutions: In a 96-well microplate, perform serial dilutions of the inhibitor stock solutions to create a range of concentrations. Include a positive control (virus, no inhibitor) and a negative control (no virus, no inhibitor).
-
Incubation with Virus: Add a predetermined amount of the virus sample to each well containing the diluted inhibitors and controls. Incubate the plate at room temperature for a specified period (e.g., 30-45 minutes) to allow the inhibitors to bind to the neuraminidase.[11][12]
-
Substrate Addition: Add the MUNANA substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).[11]
-
Stopping the Reaction: Add the stop solution to all wells to terminate the reaction.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for 4-MU).[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data by expressing the fluorescence in each inhibitor-treated well as a percentage of the fluorescence in the positive control wells (100% activity).
-
Plot the percentage of neuraminidase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[22]
-
Conclusion and Future Directions
The extensive research into Zanamivir and its analogues has provided invaluable insights into the structure-activity relationships of neuraminidase inhibitors. The guanidino group at C-4 and the carboxylate group at C-1 are paramount for potent inhibitory activity. While many modifications lead to a decrease in efficacy, strategic alterations, such as the C-7 methoxy substitution in Laninamivir and the C-1 phosphonate substitution in Zanaphosphor, have yielded compounds with enhanced or comparable inhibitory profiles.
Future research in this area will likely focus on the design of novel inhibitors that can overcome the challenge of drug resistance. This may involve targeting less conserved regions of the neuraminidase enzyme or developing inhibitors with novel mechanisms of action. The continued application of robust biochemical and cell-based assays will be essential for the evaluation and comparison of these next-generation antiviral agents.
References
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure of a new benzoic acid inhibitor of influenza neuraminidase bound with a new tilt induced by overpacking subsite C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zanamivir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction. | Semantic Scholar [semanticscholar.org]
- 20. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
